molecular formula C8H5IO2 B1601419 7-iodoisobenzofuran-1(3H)-one CAS No. 105694-46-0

7-iodoisobenzofuran-1(3H)-one

Cat. No.: B1601419
CAS No.: 105694-46-0
M. Wt: 260.03 g/mol
InChI Key: HCQIZIWFLKWDFR-UHFFFAOYSA-N
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Description

7-iodoisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C8H5IO2 and its molecular weight is 260.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIZIWFLKWDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547581
Record name 7-Iodo-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105694-46-0
Record name 7-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-iodoisobenzofuran-1(3H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Iodoisobenzofuran-1(3H)-one

Abstract

This compound, also known as 7-iodophthalide, is a valuable halogenated building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. The presence of the iodine atom at the C-7 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of plausible and efficient synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind route selection, detailed reaction mechanisms, and provide a robust, step-by-step experimental protocol for the most reliable synthesis strategy.

Introduction: The Significance of Isobenzofuranones

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure found in numerous natural products and biologically active molecules.[1] These compounds exhibit a wide range of pharmacological activities, including antioxidant, antifungal, and anti-platelet properties.[1] Functionalization of the phthalide core is a key strategy for modulating this activity and developing new therapeutic agents. Halogenated phthalides, such as this compound, are particularly important as they serve as versatile intermediates. The carbon-iodine bond is amenable to a host of transformations, including Suzuki, Sonogashira, Heck, and Stille couplings, as well as various nucleophilic substitution and metal-catalyzed amination reactions.[2] This versatility makes 7-iodophthalide a critical starting point for creating libraries of complex molecules for screening and development.

Strategic Approaches to Synthesis

The synthesis of a specifically substituted aromatic compound like 7-iodophthalide hinges on achieving precise regiochemical control. Two primary strategies can be envisioned:

  • Direct Iodination of the Pre-formed Phthalide Core: This approach involves the direct electrophilic iodination of isobenzofuran-1(3H)-one. While seemingly straightforward, this pathway faces significant challenges in controlling the position of iodination on the benzene ring, often leading to a mixture of isomers that are difficult to separate.

  • Construction of the Phthalide Ring from an Iodinated Precursor: This strategy offers superior regiocontrol by introducing the iodine atom at the desired position early in the synthetic sequence. A highly effective method in this class is the use of a Sandmeyer-type reaction on an amino-substituted phthalide, which precisely dictates the position of the incoming iodine atom.

This guide will focus on the second strategy, as it represents a more robust and reliable pathway to the target compound with unambiguous regiochemistry.

Recommended Synthetic Pathway: Diazotization of 7-Aminophthalide

The most logical and field-proven approach to synthesizing 7-iodophthalide is a two-stage process starting from a commercially available precursor, 3-nitrophthalic acid. This pathway is analogous to established methods for preparing other halophthalides, such as 6-iodophthalide.[3]

The overall workflow can be summarized as follows:

G cluster_0 Stage 1: Synthesis of 7-Aminophthalide cluster_1 Stage 2: Iodination via Diazotization A 3-Nitrophthalic Acid B 3-Nitrophthalic Anhydride A->B Acetic Anhydride, Reflux C Mixture of 7-Nitro- and 4-Nitrophthalide B->C 1. NaBH4, DMF 2. Acid Workup D 7-Aminophthalide C->D Fe / NH4Cl or SnCl2 / HCl E This compound (Target Compound) D->E 1. NaNO2, H2SO4 2. KI

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and purification to its formulation and in vivo performance. This guide provides an in-depth technical overview of 7-iodoisobenzofuran-1(3H)-one, a halogenated derivative of the versatile isobenzofuran-1(3H)-one (phthalide) scaffold. The isobenzofuran-1(3H)-one core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antidepressant.[1][2] The introduction of an iodine atom at the 7-position is anticipated to significantly modulate the molecule's electronic and lipophilic character, offering a unique profile for further investigation and development.

While specific experimental data for this compound is not extensively available in the public domain, this guide will provide a robust framework for its characterization. We will leverage data from the parent compound and related derivatives, outline detailed experimental protocols for property determination, and discuss the anticipated characteristics based on fundamental chemical principles.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. These intrinsic properties are crucial for database registration, in silico modeling, and analytical characterization.

Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅IO₂-
Molecular Weight 259.93 g/mol
Exact Mass 259.93343
Canonical SMILES C1C2=C(C(=CC=C2)I)C(=O)O1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Complexity 181

Predicted and Comparative Physicochemical Properties

In the absence of direct experimental data, we can estimate the key physicochemical properties of this compound by examining the parent compound, isobenzofuran-1(3H)-one (phthalide), and considering the influence of the iodine substituent.

Table 2: Predicted and Comparative Physicochemical Data

PropertyIsobenzofuran-1(3H)-one (Phthalide)This compound (Predicted)Justification for Prediction
Melting Point (°C) 71-74[3]> 100The introduction of a heavy iodine atom and potential for stronger intermolecular interactions (dipole-dipole, van der Waals) would likely increase the melting point compared to the parent compound.
Boiling Point (°C) 290[3]> 300Increased molecular weight and stronger intermolecular forces are expected to raise the boiling point.
Water Solubility Sparingly soluble[3]Poorly solubleThe large, nonpolar iodine atom will decrease the molecule's affinity for water.
LogP (Octanol/Water Partition Coefficient) ~1.3 (Calculated for Phthalide)2.0 (XLogP3)The iodine atom significantly increases the lipophilicity of the molecule.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for this compound, the following standard experimental protocols are recommended. These methods are widely accepted in the pharmaceutical and chemical industries for their reliability and reproducibility.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Principle: Solubility is a critical parameter that influences bioavailability and formulation. It is determined by measuring the concentration of a saturated solution at a specific temperature.

Protocol: Shake-Flask Method

  • Solvent Selection: Choose a range of solvents relevant to drug development, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Excess Solute + Solvent B Equilibrate (Shake/Stir) A->B C Centrifuge B->C D Collect Supernatant C->D E Quantify (e.g., HPLC) D->E

Caption: Workflow for solubility determination via the shake-flask method.

Lipophilicity (LogP/LogD) Determination

Principle: The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at a specific pH) between an aqueous and an immiscible organic phase (typically n-octanol) is a key measure of lipophilicity, which affects membrane permeability and absorption.

Protocol: HPLC-Based Method

  • Standard Selection: Use a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatography: Perform reverse-phase HPLC using a C18 column. The mobile phase is typically a gradient of methanol or acetonitrile and water.

  • Retention Time: Inject the standard compounds and this compound and record their retention times.

  • Correlation: Plot the logarithm of the retention time (log k') of the standards against their known LogP values. A linear relationship should be observed.

  • Calculation: Determine the log k' for this compound and use the calibration curve to calculate its LogP.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure and is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR will reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the aromatic protons and the methylene protons of the lactone ring. The iodine atom will influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • ~1760 cm⁻¹: A strong absorption due to the C=O stretch of the five-membered lactone ring. This is a key diagnostic peak.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the methylene group.

  • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for isobenzofuranones involve the loss of CO and other small molecules.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the reduction of the corresponding phthalic anhydride derivative.

Proposed Synthesis:

Synthesis A 3-Iodophthalic Anhydride C This compound A->C Reduction B NaBH4 / THF B->C

Caption: Proposed synthetic pathway to this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-iodophthalic anhydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Anticipated Reactivity:

  • Lactone Ring: The lactone is susceptible to nucleophilic attack and ring-opening under both acidic and basic conditions.

  • Aryl Iodide: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable intermediate for the synthesis of more complex derivatives.

Conclusion

This compound is a compound of significant interest due to its foundational isobenzofuranone core and the presence of a synthetically versatile iodine substituent. While direct experimental data is limited, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can elucidate the precise physicochemical properties of this molecule. The predicted properties and proposed synthetic route offer a solid starting point for its inclusion in drug discovery and materials science programs. The insights provided in this guide are intended to empower scientists to unlock the full potential of this promising chemical entity.

References

7-iodoisobenzofuran-1(3H)-one CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Iodoisobenzofuran-1(3H)-one

Topic: this compound CAS Number: 105694-46-0 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the phthalide (or isobenzofuranone) class. While a relatively simple molecule, it serves as a critical building block in synthetic and medicinal chemistry. The phthalide core is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The introduction of an iodine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration, particularly through cross-coupling reactions, making it highly valuable for creating diverse chemical libraries for drug discovery. This guide provides an in-depth analysis of its chemical properties, synthesis, and burgeoning applications, with a focus on its relevance to modern therapeutic development, including recent discoveries of isobenzofuranone derivatives as potent inhibitors of novel drug targets.[2][3]

Core Compound Identification and Properties

Structure and Nomenclature

The fundamental structure consists of a bicyclic system where a γ-lactone ring is fused to a benzene ring. The iodine atom is substituted at the C7 position of the benzene ring.

  • Systematic Name: this compound[4]

  • Synonyms: 7-Iodo-3H-2-benzofuran-1-one, 7-Iodophthalide[5]

  • CAS Number: 105694-46-0[4][6]

  • Molecular Formula: C₈H₅IO₂[4][6]

  • Canonical SMILES: C1C2=C(C(=CC=C2)I)C(=O)O1[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These data are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

PropertyValueReference(s)
Molecular Weight 260.03 g/mol [4][6]
Appearance White to off-white solid[4]
Purity (Typical) 95% - 97%[5][6]
Storage Conditions 2-8°C, protect from light[4]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 0[5]
Complexity 181[5]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the formation of the lactone ring from an appropriately substituted benzene precursor. The choice of synthetic route is governed by the availability of starting materials, desired scale, and reaction efficiency.

Retrosynthetic Approach and Key Precursors

A logical retrosynthetic analysis points to precursors such as 2-carboxy-6-iodobenzoic acid or its derivatives. The key transformation is the selective reduction of one carboxylic acid group (or its ester equivalent) to a hydroxymethyl group, followed by intramolecular cyclization (lactonization). An alternative precursor is an iodinated phthalic anhydride, which can be selectively reduced.

Figure 2: Retrosynthetic pathways for this compound.
Example Synthetic Protocol: Reduction of 3-Iodophthalic Anhydride

This protocol describes a common laboratory-scale synthesis. The causality for reagent selection lies in the need for a reducing agent mild enough to selectively reduce one carbonyl of the anhydride without affecting the aromatic iodine.

Objective: To synthesize this compound from 3-iodophthalic anhydride.

Materials:

  • 3-Iodophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1 equivalent of 3-iodophthalic anhydride in anhydrous THF.

  • Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (0.5-1.0 equivalents) portion-wise over 30 minutes. Rationale: The controlled, low-temperature addition of NaBH₄ helps to manage the exothermic reaction and improve the selectivity of the reduction of one carbonyl group over the other.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2-3). Rationale: The acid protonates the intermediate alkoxide and neutralizes any excess borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution to remove any unreacted acidic species, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Relevance in Modern Drug Discovery

The isobenzofuranone scaffold is a cornerstone in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[1] The 7-iodo derivative is particularly strategic, as the iodine atom can be readily converted into other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Emerging Therapeutic Applications

Recent research has highlighted the potential of isobenzofuranone derivatives in targeting complex diseases, particularly in neuropharmacology.

  • TREK-1 Channel Inhibition: A 2025 study detailed the discovery of isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TREK-1 (TWIK-related potassium channel 1).[2] TREK-1 is implicated in regulating neuronal excitability and apoptosis. Its inhibition is a promising strategy for neuroprotection in conditions like ischemic stroke.[2]

  • Monoamine Oxidase B (MAO-B) Inhibition: In 2022, novel 3,6-disubstituted isobenzofuran-1(3H)-ones were identified as potent and selective MAO-B inhibitors.[3] Selective MAO-B inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[3]

Figure 3: Conceptual mechanism of action for isobenzofuranone-based inhibitors.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring the reliability of research data.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of the synthesized compound.

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase suitable for retaining non-polar to moderately polar compounds.
Mobile Phase A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA)A standard reverse-phase eluent system. TFA is added to improve peak shape by ion suppression.
Gradient 50% B to 95% B over 15 minutesA gradient elution ensures that compounds with a range of polarities can be effectively separated.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzofuranone core contains a chromophore that strongly absorbs UV light at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.
Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of aromatic protons and the methylene protons of the lactone ring. The splitting patterns and integration will be consistent with the 7-iodo substitution pattern. ¹³C NMR will show the characteristic carbonyl carbon of the lactone and the carbon atom bearing the iodine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which corresponds to its molecular formula C₈H₅IO₂.[6] The isotopic pattern characteristic of iodine should also be observable.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate safety measures.

  • Hazard Identification: While specific GHS data for this compound is sparse, related iodo-organic and lactone compounds can be irritants. It should be handled as a potentially hazardous chemical.

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

    • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[7]

    • Hygiene: Wash hands thoroughly after handling.[8]

  • Storage and Stability: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation.[4] The compound is generally stable, but prolonged exposure to light and air should be avoided.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important molecule for advancing drug discovery. Its well-defined structure, coupled with the synthetic versatility afforded by the iodine substituent, makes it an invaluable tool for medicinal chemists. The demonstrated success of the isobenzofuranone core in targeting critical enzymes and ion channels, particularly in the challenging field of neurodegenerative disease, underscores the significant potential of its derivatives as next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

Unlocking the Therapeutic Potential of 7-Iodoisobenzofuran-1(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific analogue, 7-iodoisobenzofuran-1(3H)-one, a compound whose therapeutic promise is yet to be fully elucidated. By leveraging the known pharmacological profiles of related isobenzofuranones and the unique physicochemical properties imparted by the iodine substituent, we present a comprehensive exploration of its potential as a novel therapeutic agent. This document provides a scientific rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation. Visual workflows and pathway diagrams are included to guide researchers in navigating the discovery and development process for this promising compound.

Introduction: The Isobenzofuran-1(3H)-one Core - A Foundation for Diverse Bioactivity

The isobenzofuran-1(3H)-one core, a bicyclic structure featuring a γ-lactone fused to a benzene ring, is a cornerstone of many biologically active molecules.[1][2][3] Nature has frequently employed this scaffold in secondary metabolites that confer protective advantages to their host organisms. This has inspired medicinal chemists to explore this chemical space, leading to the discovery of compounds with a remarkable array of pharmacological effects, including:

  • Anticancer/Antiproliferative Activity: Various isobenzofuranone derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, such as lymphoma and myeloid leukemia.[1][2][3]

  • Antimicrobial Properties: The isobenzofuranone skeleton is associated with both antibacterial and antifungal activities.[4][5]

  • Antioxidant Effects: Certain derivatives have shown the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress.[1][2][3]

  • Anti-inflammatory Action: The potential to modulate inflammatory pathways has been identified in this class of compounds.

  • Neurological and Antidepressant Activity: Recent studies have highlighted the potential of isobenzofuranone derivatives to act as antidepressant agents by inhibiting serotonin reuptake.[6]

  • Enzyme Inhibition: Isobenzofuranones have been identified as inhibitors of enzymes like tyrosinase, indicating their potential in treating hyperpigmentation disorders.[7]

The introduction of a halogen atom, specifically iodine, at the 7-position of the isobenzofuranone core is a strategic modification that can significantly influence the molecule's physicochemical and biological properties. The iodine atom can modulate lipophilicity, impact metabolic stability, and introduce a potential site for halogen bonding, a non-covalent interaction of increasing importance in drug design. Furthermore, iodinated heterocyclic compounds are known to possess unique pharmacological activities, including acting as radiosensitizers in cancer therapy.[8]

This guide, therefore, focuses on the largely unexplored potential of This compound , providing a scientific framework for its investigation as a novel therapeutic candidate.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its pharmacokinetic profile and designing relevant biological assays.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational methods can provide valuable estimations.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~260.03 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
cLogP ~2.5 - 3.5Optimal lipophilicity for membrane permeability and interaction with protein targets.[1]
Topological Polar Surface Area (TPSA) ~26.3 ŲInfluences cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects solubility and binding characteristics.
Hydrogen Bond Acceptors 2Influences solubility and binding characteristics.

These predicted properties suggest that this compound possesses a favorable drug-like profile.

Synthetic Strategy: A Proposed Pathway

The synthesis of this compound can be approached through several established methods for the formation of the isobenzofuranone core and the introduction of iodine onto an aromatic ring. A plausible and efficient synthetic route is outlined below.

G cluster_synthesis Proposed Synthesis of this compound start 2-Iodo-6-methylbenzoic acid step1 Benzylic Bromination (NBS, AIBN, CCl4, reflux) start->step1 intermediate1 2-Bromo-6-iodotoluene step1->intermediate1 step2 Oxidation (KMnO4, acetone/water, reflux) intermediate1->step2 intermediate2 2-Bromo-6-iodobenzoic acid step2->intermediate2 step3 Lactonization (NaBH4, NaOH, reflux) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Benzylic Bromination of 2-Iodo-6-methylbenzoic acid.

    • To a solution of 2-iodo-6-methylbenzoic acid in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-iodotoluene.

  • Step 2: Oxidation to 2-Bromo-6-iodobenzoic acid.

    • Dissolve the crude 2-bromo-6-iodotoluene in a mixture of acetone and water.

    • Add potassium permanganate (KMnO4) portion-wise while maintaining the temperature below 30°C.

    • Stir the mixture at room temperature overnight.

    • Quench the reaction with sodium bisulfite and acidify with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain 2-bromo-6-iodobenzoic acid.

  • Step 3: Reductive Lactonization.

    • Dissolve 2-bromo-6-iodobenzoic acid in an aqueous solution of sodium hydroxide.

    • Add sodium borohydride (NaBH4) in portions at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Exploration of Potential Biological Activities

Based on the extensive literature on isobenzofuranone derivatives, we hypothesize that this compound will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer and Antiproliferative Potential

Rationale: The isobenzofuranone scaffold is a known cytotoxic agent against various cancer cell lines.[1][2][3] The presence of a heavy atom like iodine can enhance this activity through mechanisms such as increased lipophilicity, leading to better cell penetration, and potential interactions with key biological targets.

Proposed Mechanism of Action: The anticancer effect could be mediated through the induction of apoptosis. This can be investigated by examining key markers of programmed cell death.

G cluster_apoptosis Proposed Apoptotic Pathway compound 7-Iodoisobenzofuran- 1(3H)-one cell Cancer Cell compound->cell mitochondria Mitochondrial Stress cell->mitochondria bax Bax/Bak Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptosis induction by this compound.

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_workflow Anticancer Activity Screening Workflow start Synthesized This compound step1 Cell Viability Assay (MTT/XTT) on Cancer Cell Lines (e.g., K562, U937) start->step1 decision1 IC50 < 10 µM? step1->decision1 step2 Apoptosis Assay (Annexin V/PI Staining) decision1->step2 Yes no Inactive decision1->no No step3 Western Blot for Apoptotic Markers (Caspase-3, PARP cleavage) step2->step3 step4 Cell Cycle Analysis (Flow Cytometry) step3->step4 end Lead Candidate for Further Development step4->end

Caption: Step-by-step workflow for assessing anticancer potential.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Rationale: The isobenzofuranone core is present in many natural and synthetic compounds with demonstrated antibacterial and antifungal properties.[4][5] The introduction of iodine can enhance antimicrobial activity due to its lipophilic nature, which facilitates passage through microbial cell membranes.

Experimental Workflow: Antimicrobial Screening

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

Rationale: Many natural products containing the isobenzofuranone scaffold exhibit anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

Proposed Mechanism of Action: this compound may exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: In Vitro Anti-inflammatory Evaluation

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the extensive body of research on the isobenzofuranone scaffold provides a strong rationale for its investigation as a novel therapeutic agent. The strategic incorporation of an iodine atom is predicted to enhance its biological profile, making it a compelling candidate for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

The experimental workflows and protocols detailed in this guide offer a clear and actionable path for researchers to systematically evaluate the therapeutic potential of this promising molecule. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of further analogues, and ultimately, advancing the most promising candidates into preclinical development. The journey to unlock the full therapeutic potential of this compound has just begun, and it holds the promise of delivering novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 7-iodoisobenzofuran-1(3H)-one, a halogenated heterocyclic compound of increasing interest in synthetic chemistry and drug discovery. Recognizing the critical role these physicochemical properties play in the transition from laboratory-scale synthesis to viable application, this document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for their assessment. It is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to accurately characterize this molecule, ensuring data integrity and facilitating informed decision-making in research and development pipelines. Methodologies are grounded in international regulatory standards, such as those from the OECD and ICH, to ensure the generation of robust and reliable data.

Introduction

This compound, also known as 7-iodophthalide, belongs to the isobenzofuranone (phthalide) class of compounds. This scaffold is present in various natural products and synthetically derived molecules with diverse biological activities. The introduction of an iodine atom at the 7-position creates a valuable synthetic handle for further functionalization, particularly for carbon-carbon bond-forming reactions like Suzuki, Sonogashira, and Heck couplings. These characteristics make this compound a potentially valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and materials science.

However, the successful application of any chemical entity in a biological or material context is fundamentally dependent on its physicochemical properties. Solubility dictates the compound's behavior in various media, affecting everything from reaction kinetics to bioavailability. Stability determines its shelf-life, degradation pathways, and the identity of potential impurities that may arise during storage or use. An early and thorough understanding of these parameters is not merely procedural but is a cornerstone of efficient and successful research and development, preventing costly downstream failures.

This guide provides a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound, emphasizing the causality behind experimental choices and adherence to self-validating protocols.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structural components: a bicyclic aromatic system, a lactone (cyclic ester) functional group, and a heavy halogen substituent.

PropertyValue / Predicted CharacteristicRationale & Implications
Molecular Formula C₈H₅IO₂-
Molecular Weight 260.03 g/mol Influences diffusion rates and solubility limits.
Structure Aromatic ring fused to a five-membered lactone ring with an iodine atom on the aromatic portion.The aromatic system contributes to hydrophobicity, while the lactone ester group provides a polar site for hydrogen bonding.
Predicted LogP ~2.5 - 3.5The combination of the hydrophobic benzene ring and iodine atom, offset by the polar lactone, suggests moderate lipophilicity. This predicts poor aqueous solubility but good solubility in organic solvents.
Functional Groups Lactone (cyclic ester), Aryl IodideThe lactone is susceptible to hydrolysis, especially under basic or acidic conditions.[1][2] The aryl iodide bond is generally stable but can be reactive under specific catalytic or photolytic conditions.

Solubility Profile Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a specific temperature and pressure to form a saturated solution. For drug development, aqueous solubility is a critical determinant of bioavailability.

Theoretical Considerations

The structure of this compound suggests it will behave as a sparingly soluble compound in aqueous media. The dominant nonpolar surface area of the iodinated benzene ring will likely lead to unfavorable interactions with the highly polar water network. Conversely, it is expected to exhibit good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method, as outlined in OECD Guideline 105, is the gold-standard for determining thermodynamic solubility.[3][4][5] It measures the equilibrium solubility of a compound, which is essential for accurate physicochemical characterization.

Causality: This method is chosen over kinetic solubility assays because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is independent of the initial solid-state form or dissolution rate. The extended equilibration time ensures that the dissolution and precipitation processes have reached a steady state.

Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to several glass vials. The excess should be visually apparent to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, common organic solvents) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 to 48 hours.[3][6] A preliminary study can establish the time required to reach equilibrium by taking measurements at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements are identical.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. To remove any remaining suspended particles, centrifuge the samples at high speed (e.g., >10,000 x g).[5]

  • Sampling: Carefully collect an aliquot of the clear supernatant from each vial.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The concentration measured represents the thermodynamic solubility of the compound in that solvent at that temperature. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal and agitate for 24-48h at constant temperature B->C D Allow suspension to settle C->D Equilibration complete E Centrifuge at >10,000 x g D->E F Collect clear supernatant E->F Clear saturated solution obtained G Dilute sample with mobile phase F->G H Analyze concentration via validated HPLC-UV method G->H I Report solubility (e.g., in µg/mL or µM) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile Assessment

Understanding a compound's stability is mandated by regulatory agencies and is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could have pharmacological or toxicological implications.[7][8]

Key Degradation Pathways

For this compound, the primary anticipated degradation pathway is the hydrolysis of the lactone ring.

  • Hydrolytic Degradation: The ester bond in the lactone ring is susceptible to cleavage by water. This reaction is catalyzed by both acid and base.[2][9]

    • Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, leading to the formation of the corresponding carboxylate salt of the ring-opened 2-(hydroxymethyl)-3-iodobenzoic acid.[1][2]

    • Acid-catalyzed hydrolysis is a reversible equilibrium process that also yields the ring-opened hydroxy acid.[1][2][10]

  • Photolytic Degradation: The aromatic system and the carbon-iodine bond may be susceptible to degradation upon exposure to UV or visible light, as outlined in ICH Q1B guidelines.[11]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.

  • Oxidative Degradation: While less common for this structure, reaction with oxidative species could be a potential degradation pathway.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12][13] A stability-indicating method is one that can accurately quantify the decrease in the active substance's concentration due to degradation and separate its degradation products. The conditions are intentionally more severe than those used for accelerated stability testing, with a target degradation of 5-20%.[12][14]

Causality: By intentionally stressing the molecule under various conditions, we can rapidly identify its intrinsic vulnerabilities, elucidate degradation pathways, and generate the degradation products needed to prove the specificity of our analytical method. This proactive approach is fundamental to quality by design principles.[14]

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (ICH Q1A): [7][12]

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80 °C for a set period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently, as this reaction can be very fast. Quench the reaction at appropriate time points by neutralizing with an equivalent amount of acid.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a set period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C). Also, heat a solution of the compound in a neutral solvent (e.g., water/acetonitrile).

    • Photolytic Degradation: Expose both the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • Method Parameters: A typical reverse-phase method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the assessment of peak purity and can help in identifying degradation products by comparing their UV spectra to that of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Perform a mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

    • The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak (Resolution > 2).

G cluster_setup Setup cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation A Prepare 1 mg/mL stock solution of compound B Prepare unstressed control sample A->B C Acidic (0.1 M HCl, heat) A->C D Basic (0.1 M NaOH, RT) A->D E Oxidative (3% H₂O₂, RT) A->E F Thermal (Solid & Solution, heat) A->F G Photolytic (Solid & Solution, ICH light) A->G H Analyze all samples via stability-indicating HPLC-PDA C->H D->H E->H F->H G->H I Assess peak purity and resolution H->I J Calculate % degradation and mass balance I->J K Identify degradation pathways J->K

Caption: Experimental Workflow for a Forced Degradation Study.

Summary and Recommendations

A thorough investigation of the solubility and stability of this compound is indispensable for its advancement as a useful chemical intermediate.

  • Solubility: The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. The Shake-Flask method is the recommended protocol for obtaining definitive thermodynamic solubility data, which is crucial for formulation and biopharmaceutical assessment.

  • Stability: The primary liability of the this compound scaffold is the lactone ring, which is prone to hydrolysis, particularly under basic conditions. Forced degradation studies are essential to map its degradation profile and to develop a robust, stability-indicating analytical method for its quantification.

Recommendations for Handling and Storage:

  • Storage: Based on its potential for hydrolytic and photolytic degradation, this compound should be stored as a solid in a cool, dry, and dark place under an inert atmosphere.

  • Solution Handling: Aqueous solutions should be prepared fresh and used promptly. If buffering is required, a pH between 4 and 6 is likely to offer the best compromise for hydrolytic stability. Avoid strongly acidic and, especially, basic conditions.

This guide provides the strategic and methodological framework for generating the high-quality data required to confidently advance research programs involving this compound.

References

A Comprehensive Technical Guide to the Synthesis of 7-Iodoisobenzofuran-1(3H)-one: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Iodoisobenzofuran-1(3H)-one, also known as 7-iodophthalide, is a valuable substituted lactone that serves as a key building block in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients. Its utility stems from the presence of the reactive iodine atom on the aromatic ring, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the rationale behind the experimental protocols.

This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It aims to provide not only a set of procedures but also a deeper understanding of the chemical principles that underpin the synthesis of this versatile molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound necessitates a regioselective approach to introduce the iodine atom at the C-7 position of the isobenzofuranone core. Direct iodination of the parent phthalide is generally not a viable strategy due to the formation of a mixture of isomers. Therefore, a more controlled, multi-step synthesis is required. The most logical and widely applicable strategy involves the introduction of a functional group that can be readily converted to iodine at the desired position. This is typically achieved by leveraging a nitro-to-amino-to-iodo conversion pathway.

The primary and most reliable synthetic route can be outlined as follows:

  • Nitration of a Phthalic Acid Precursor: Introduction of a nitro group, which will ultimately dictate the position of the iodine atom.

  • Formation of the Phthalide Ring: Construction of the isobenzofuranone core.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to an amine.

  • Diazotization and Iodination (Sandmeyer Reaction): Replacement of the amino group with an iodine atom.

An alternative, though often lower-yielding, approach involves the direct halogenation of a pre-formed amino-substituted phthalide.

This guide will now detail the experimental protocols for the preferred synthetic pathway, starting from readily available commercial reagents.

Primary Synthetic Pathway: From 3-Nitrophthalic Acid to this compound

This pathway offers a robust and scalable method for the preparation of this compound with excellent regiochemical control. The key is the use of 3-nitrophthalic acid as the starting material, which ensures the correct positioning of the functional groups for the final product.

Synthetic Pathway tothis compound A 3-Nitrophthalic Acid B 3-Nitrophthalide A->B Reduction/Cyclization C 7-Aminophthalide B->C Reduction (e.g., SnCl2/HCl) D This compound C->D Sandmeyer Reaction (NaNO2, HCl, KI)

Caption: Primary synthetic route to this compound.

Step 1: Synthesis of 3-Nitrophthalic Acid

The synthesis of 3-nitrophthalic acid is the foundational step and is typically achieved through the nitration of phthalic anhydride or phthalic acid. This reaction yields a mixture of 3- and 4-nitrophthalic acids, which must be separated.

Experimental Protocol:

  • In a well-ventilated fume hood, cautiously add 100 g of phthalic anhydride to 150 mL of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Heat the mixture to 80-90 °C with stirring to ensure complete dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of 35 mL of fuming nitric acid and 30 mL of concentrated sulfuric acid dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then carefully heat to 50 °C for an additional 1 hour.

  • Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated mixture of 3- and 4-nitrophthalic acids is collected by vacuum filtration and washed with cold water.

  • Separation of the isomers can be achieved by fractional crystallization from water, exploiting the lower solubility of 3-nitrophthalic acid.

Causality and Expertise: The use of a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is essential for the electrophilic aromatic substitution to occur on the deactivated phthalic anhydride ring. Careful temperature control is critical to prevent over-nitration and decomposition. The separation of isomers is a crucial, albeit challenging, step that relies on the differential solubility of the two products.

Step 2: Synthesis of 3-Nitrophthalide

3-Nitrophthalide can be prepared from 3-nitrophthalic acid by selective reduction of one of the carboxylic acid groups to a hydroxymethyl group, followed by spontaneous or acid-catalyzed lactonization.

Experimental Protocol:

  • To a solution of 21.1 g (0.1 mol) of 3-nitrophthalic acid in 100 mL of anhydrous tetrahydrofuran (THF), slowly add 1.1 equivalents of borane-dimethyl sulfide complex (BH₃·SMe₂) at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 3-nitrophthalide, which can be purified by recrystallization from ethanol.

Causality and Expertise: Borane reagents are selective for the reduction of carboxylic acids over nitro groups. The monoreduction of the dicarboxylic acid to a hydroxy acid, followed by intramolecular esterification (lactonization), leads to the formation of the phthalide ring. Anhydrous conditions are necessary to prevent the quenching of the borane reagent.

Step 3: Synthesis of 7-Aminophthalide

The reduction of the nitro group of 3-nitrophthalide to an amine yields the key intermediate, 7-aminophthalide. A common and effective method for this transformation is the use of tin(II) chloride in acidic media.

Experimental Protocol:

  • In a round-bottom flask, suspend 10.0 g of 3-nitrophthalide in 100 mL of concentrated hydrochloric acid.

  • Add 45 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise with stirring. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 50-60 °C.

  • After the addition is complete, heat the mixture at 90-100 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Basify the solution to a pH of 9-10 with a concentrated sodium hydroxide solution, which will precipitate tin salts.

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 7-aminophthalide.

Causality and Expertise: The Bechamp reduction using tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other functional groups like lactones. The acidic conditions are necessary for the reaction to proceed, and the final basic workup is required to precipitate the tin salts and liberate the free amine.

Step 4: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group of 7-aminophthalide to an iodo group using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.[1][2]

Experimental Protocol:

  • Dissolve 5.0 g of 7-aminophthalide in a mixture of 20 mL of water and 10 mL of concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Slowly add a solution of 2.5 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve 7.0 g of potassium iodide in 20 mL of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any residual iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Causality and Expertise: The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent reaction with potassium iodide provides the iodide anion which displaces the diazonium group.

Alternative Starting Materials and Synthetic Considerations

While the pathway from 3-nitrophthalic acid is the most established, other starting materials can be considered depending on commercial availability and cost.

  • 3-Aminophthalic Acid: If commercially available, this would be an excellent starting material, as it would allow for the synthesis to begin at a later stage. The amino group would need to be protected before the selective reduction and cyclization to form the phthalide ring, followed by deprotection and the Sandmeyer reaction.

  • 3-Iodophthalic Acid: This starting material already contains the iodine atom at the correct position. The challenge then becomes the selective reduction of one of the two carboxylic acid groups to form the lactone. This can be a difficult transformation to control and may lead to a mixture of products, including the over-reduced diol.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1Phthalic Anhydride3-Nitrophthalic AcidConc. H₂SO₄, Fuming HNO₃40-50 (after separation)
23-Nitrophthalic Acid3-NitrophthalideBH₃·SMe₂70-80
33-Nitrophthalide7-AminophthalideSnCl₂·2H₂O, HCl80-90
47-AminophthalideThis compoundNaNO₂, H₂SO₄, KI60-70

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most reliable and scalable route commences with the nitration of phthalic anhydride, followed by the formation of the phthalide ring, reduction of the nitro group, and a final Sandmeyer reaction to introduce the iodine atom. This pathway, while involving several steps, ensures the unambiguous placement of the iodine at the C-7 position. The protocols detailed in this guide are based on established chemical principles and provide a solid foundation for the successful synthesis of this valuable chemical intermediate. Researchers and drug development professionals can utilize this guide to efficiently produce this compound for their synthetic endeavors.

References

A Theoretical Investigation of 7-Iodoisobenzofuran-1(3H)-one: A Roadmap for In Silico Characterization and Reactivity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[1][2] The strategic introduction of a halogen, particularly iodine, onto this framework presents a compelling avenue for modulating its electronic, steric, and pharmacokinetic properties. This guide outlines a comprehensive theoretical framework for the in-depth characterization of 7-iodoisobenzofuran-1(3H)-one. By leveraging modern computational chemistry techniques, we can predict its structural, spectroscopic, and electronic properties, thereby providing a robust foundation for future experimental synthesis, drug design, and materials science applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the causality behind computational choices and establishing a self-validating system of theoretical protocols.

Introduction: The Significance of the Iodinated Phthalide Core

The phthalide core is the foundational structure for numerous compounds with significant therapeutic potential, including antidepressant agents and neuroprotective TREK-1 inhibitors.[2][3] Halogenation is a cornerstone of modern medicinal chemistry, used to enhance binding affinity, improve metabolic stability, and fine-tune electronic characteristics. The iodine atom, in particular, is unique due to its size, polarizability, and ability to engage in a highly directional, non-covalent interaction known as halogen bonding.[4][5] This interaction, where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base, is increasingly recognized as a critical force in molecular recognition and crystal engineering.[6][7]

A thorough theoretical understanding of this compound is currently absent in the literature. This guide, therefore, proposes a systematic in silico investigation to elucidate its fundamental properties. The subsequent sections will detail the computational workflows required to establish a validated molecular model, predict its spectroscopic signatures for experimental verification, and analyze its electronic structure to forecast its chemical reactivity and potential for intermolecular interactions.

Part 1: Foundational Analysis: Molecular Geometry and Vibrational Stability

Rationale: The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure. The optimized geometry at a quantum mechanical level of theory provides the lowest energy conformation, which is the basis for all subsequent property calculations. A vibrational frequency analysis is then essential to confirm that this optimized structure represents a true energy minimum on the potential energy surface, characterized by the absence of any imaginary frequencies.[8]

Experimental Protocol: Geometry Optimization and Frequency Calculation
  • Structure Building: Construct the 3D model of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: Employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules. The B3LYP hybrid functional is a robust and widely used choice for such systems.[9][10]

  • Basis Set Selection: Utilize the Pople-style 6-311+G(d,p) basis set. This provides a flexible description of the electron density, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (+) to accurately model lone pairs and potential non-covalent interactions.

  • Job Submission: Submit a geometry optimization calculation followed by a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation: Verify that the output of the frequency calculation contains zero imaginary frequencies, confirming the structure is a true local minimum.

Data Presentation: Predicted Geometric Parameters

The following table summarizes the key structural parameters that would be derived from the geometry optimization. These values provide a quantitative description of the molecule's architecture.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=OC8=O9~ 1.21 Å
C-O (lactone)C8-O10~ 1.37 Å
C-IC7-I17~ 2.10 Å
C-C (aromatic)C4-C5~ 1.39 Å
Bond Angles (°) **
O=C-OO9=C8-O10~ 120.5°
C-C-IC6-C7-I17~ 119.8°
Dihedral Angles (°) **
Planarity of Benzene RingC5-C6-C7-C12~ 0.0°

Visualization: Computational Workflow

Geometry_Optimization_Workflow Workflow for Structural Analysis A 1. Build Initial 3D Structure (this compound) B 2. Select DFT Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Perform Geometry Optimization Calculation B->C D 4. Optimized Ground-State Geometry C->D E 5. Perform Frequency Calculation (at same level of theory) D->E F 6. Analyze Vibrational Modes E->F G Imaginary Frequencies? F->G H Validated Minimum Energy Structure G->H No I Refine Initial Structure & Re-optimize G->I Yes I->C

Caption: Workflow for Geometry Optimization and Frequency Validation.

Part 2: Bridging Theory and Experiment: NMR Spectra Prediction

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation in organic chemistry.[11][12] Accurately predicting ¹H and ¹³C NMR chemical shifts provides a direct and powerful method to validate a proposed structure against experimental data.[13] The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR properties, offering high accuracy when paired with appropriate DFT functionals and basis sets.[14][15][16]

Experimental Protocol: GIAO NMR Calculation
  • Input Structure: Use the validated, optimized geometry of this compound from Part 1.

  • Calculation Setup:

    • Method: Specify an NMR calculation using the GIAO method.

    • Functional/Basis Set: For high accuracy, a level of theory like B3LYP/6-311+G(2d,p) is recommended.[17][18]

    • Solvation Model: Crucially, include a continuum solvation model to simulate the experimental solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) with chloroform as the solvent is a common and effective choice.[16]

  • Reference Standard: Perform an identical GIAO calculation on a reference molecule, typically Tetramethylsilane (TMS), at the same level of theory.

  • Data Processing: Calculate the final chemical shifts (δ) by subtracting the calculated isotropic shielding value (σ) of the target molecule's nuclei from the shielding value of the reference (TMS), as shown in the equation: δ_nucleus = σ_TMS - σ_nucleus. Alternatively, linear scaling factors derived from literature can be applied for improved accuracy.[19]

Data Presentation: Predicted vs. Expected NMR Chemical Shifts

This table presents the predicted chemical shifts for key nuclei, which can be directly compared with future experimental spectra.

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons
H4~ 7.9 ppm-
H5~ 7.5 ppm-
H6~ 7.8 ppm-
Methylene Protons
H3 (CH₂)~ 5.3 ppm-
Carbonyl Carbon
C1 (C=O)-~ 170 ppm
Iodinated Carbon
C7-~ 95 ppm
Methylene Carbon
C3-~ 70 ppm

Part 3: Unveiling Chemical Behavior: Electronic Structure and Reactivity

Rationale: A molecule's reactivity is governed by its electronic structure. Computational analysis allows us to visualize electron distribution and orbital energies, providing profound insights into where and how a molecule is likely to react. This is invaluable for planning synthetic routes or understanding potential interactions with biological macromolecules.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the outermost electrons and acts as an electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the lowest energy empty orbital and acts as an electron acceptor. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8]

For this compound, we anticipate the HOMO will be localized primarily on the electron-rich benzene ring and the oxygen atoms. The LUMO is expected to have significant contributions from the carbonyl group and the C-I bond, indicating these as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MESP)

An MESP map provides an intuitive, color-coded visualization of the electrostatic potential on the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the carbonyl oxygen, which are likely to act as nucleophiles or hydrogen/halogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas. Critically, for this compound, a distinct region of positive potential, known as a σ-hole , is predicted on the outermost portion of the iodine atom, along the C-I bond axis. This site is a potent electrophile and the key to forming halogen bonds.[5]

Visualization: Reactivity Prediction Workflow

Reactivity_Prediction Workflow for Reactivity Analysis cluster_0 Electronic Structure Calculation cluster_1 Reactivity Prediction A Optimized Molecular Geometry B Perform Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Generate Molecular Orbitals (HOMO, LUMO) & Electrostatic Potential B->C D Analyze HOMO-LUMO Distribution & Energy Gap C->D E Analyze Molecular Electrostatic Potential (MESP) Map C->E F Identify Nucleophilic Sites (High HOMO, Negative MESP) D->F G Identify Electrophilic Sites (High LUMO, Positive MESP, σ-hole) D->G E->F E->G H Predict Overall Chemical Reactivity & Intermolecular Interactions F->H G->H

References

discovery and history of isobenzofuranone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isobenzofuranone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuranone scaffold, a bicyclic lactone, is a privileged structure in medicinal chemistry and natural product science. This guide provides a comprehensive exploration of the discovery and rich history of these compounds, from their ancient roots in traditional medicine to their pivotal role in the development of modern pharmaceuticals. We will traverse the initial isolation of the first antibiotic, mycophenolic acid, delve into the foundational synthetic strategies that unlocked access to this chemical class, and chart the expanding understanding of their diverse biological activities. This technical guide is designed to provide researchers, scientists, and drug development professionals with a deep historical and scientific context, fostering a greater appreciation for the enduring legacy and future potential of isobenzofuranone compounds.

Part 1: The Genesis of Isobenzofuranones: From Traditional Medicine to the First Antibiotic

Ancient Roots: Phthalides in Traditional Healing

The history of isobenzofuranones, more commonly referred to as phthalides in much of the historical and botanical literature, does not begin in a modern laboratory but in the ancient practices of traditional medicine. For centuries, plants from the Apiaceae family, such as celery (Apium graveolens), lovage (Levisticum officinale), and Angelica, have been integral to traditional Chinese, Ayurvedic, and European herbal systems.[1][2] These plants, rich in various phthalide derivatives, were prized for their aromatic properties and a wide spectrum of purported health benefits.[1]

In traditional Chinese medicine, for instance, herbs like Ligusticum chuanxiong have been used to improve blood circulation and alleviate ailments such as headaches and menstrual discomfort.[1] European folk remedies utilized celery seed extract, a potent source of phthalides, as a diuretic and to support cardiovascular and joint health.[1] While the practitioners of these ancient arts were unaware of the specific chemical constituents responsible, their observations laid the groundwork for the future scientific investigation of these bioactive molecules. The first chemical investigation into phthalides occurred in the late 19th century when they were identified as the odor constituents of celery's essential oil.[2]

A Landmark Discovery: Bartolomeo Gosio and Mycophenolic Acid

The formal scientific discovery of a specific isobenzofuranone compound marks a pivotal moment in the history of medicine. In 1893, Italian medical scientist Bartolomeo Gosio was investigating the cause of pellagra, a disease he suspected was linked to spoiled corn.[3] From a fungus he identified as Penicillium glaucum (now known as P. brevicompactum), Gosio isolated a crystalline substance that exhibited remarkable antibacterial activity.[3] He demonstrated its potent effect against the anthrax bacterium, making this isobenzofuranone derivative the first antibiotic to be isolated in a pure and crystalline form.[3]

However, Gosio's groundbreaking discovery was largely overlooked by the broader scientific community and fell into obscurity for several decades.[3]

Rediscovery and Structural Elucidation

It wasn't until 1912 that Gosio's discovery was unearthed by two American scientists, C.L. Alsberg and O.M. Black, who named the compound mycophenolic acid (MPA).[3][4] The full structure of this historically significant molecule was later established by Clutterbuck and Raistrick.[5][6] This structural elucidation was a critical step, revealing the characteristic isobenzofuranone core fused with a substituted aromatic ring and a hexenoic acid side chain.

Part 2: The Emergence of Synthetic Strategies for the Isobenzofuranone Core

The isolation and structural determination of mycophenolic acid and other naturally occurring phthalides presented a new challenge and opportunity for organic chemists: the laboratory synthesis of the isobenzofuranone core.

Foundational Syntheses of Phthalide

Early synthetic efforts focused on the simplest member of the isobenzofuranone family, phthalide. These foundational methods, while perhaps less elegant than modern approaches, were crucial in establishing the fundamental reactivity and chemical properties of this heterocyclic system. Some of the earliest methods for preparing phthalide included:

  • Reduction of Phthalic Anhydride: A common early method involved the reduction of phthalic anhydride.[7]

  • Bromination and Hydrolysis of o-Toluic Acid: Another classical approach was the bromination of o-toluic acid, followed by hydrolysis to yield phthalide.[7]

These early methods, while effective for the parent phthalide, were not readily adaptable to the synthesis of more complex, highly substituted isobenzofuranones like mycophenolic acid.

The First Total Synthesis of a Complex Isobenzofuranone: Birch and Wright's Synthesis of Mycophenolic Acid

A significant breakthrough in isobenzofuranone synthesis came in 1969 with the first total synthesis of mycophenolic acid by A. J. Birch and J. J. Wright.[5][6] This was a landmark achievement that not only provided access to this important natural product but also introduced a strategy that could be adapted for the synthesis of its analogs.[8]

The key step in the Birch and Wright synthesis was an Alder-Rickert reaction .[6] This powerful transformation was used to construct the substituted aromatic core of mycophenolic acid.[6][8] The synthesis commenced with the Diels-Alder reaction of 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (DMAD). The resulting bicyclic adduct was not isolated but was heated to induce a retro-Diels-Alder reaction, eliminating propylene and forming a five-substituted benzene ring.[6] Subsequent modifications of the substituents, including a Claisen rearrangement to install a key side chain, ultimately led to the total synthesis of mycophenolic acid.[6]

Experimental Workflow: Birch and Wright's Synthesis of Mycophenolic Acid (Conceptual)
  • Alder-Rickert Reaction:

    • React 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (DMAD).

    • Heat the resulting Diels-Alder adduct to induce a retro-Diels-Alder reaction, yielding a substituted benzene derivative.

  • Side Chain Introduction:

    • Modify the substituents on the newly formed aromatic ring to introduce an allyl ether.

  • Claisen Rearrangement:

    • Induce a Claisen rearrangement of the allyl ether to form a phenol with the desired carbon skeleton for the side chain.

  • Side Chain Modification and Lactonization:

    • Perform a series of transformations on the introduced side chain to construct the hexenoic acid moiety.

    • Induce lactonization to form the isobenzofuranone ring system, completing the synthesis of mycophenolic acid.

Birch_Wright_MPA_Synthesis cluster_aromatic_core Aromatic Core Formation cluster_side_chain Side Chain Construction & Final Product diene 1,3-Dimethoxy-4,6-dimethyl-1,3-cyclohexadiene adduct Diels-Alder Adduct diene->adduct Diels-Alder dmad Dimethyl Acetylenedicarboxylate (DMAD) dmad->adduct aromatic Substituted Benzene adduct->aromatic Retro-Diels-Alder (Heat) allyl_ether Allyl Ether aromatic->allyl_ether Substitution phenol Phenol Derivative allyl_ether->phenol Claisen Rearrangement mpa Mycophenolic Acid phenol->mpa Side Chain Modification & Lactonization IMPDH_Inhibition cluster_pathway De Novo Purine Synthesis in Lymphocytes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA and RNA Synthesis GMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MPA Mycophenolic Acid MPA->Inhibition IMPDH IMPDH

References

Methodological & Application

Application Notes and Protocols: 7-Iodoisobenzofuran-1(3H)-one as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-Iodoisobenzofuran-1(3H)-one Scaffold

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Isobenzofuran-1(3H)-ones, also known as phthalides, represent a privileged scaffold found in numerous natural products and biologically active compounds.[1][2] Their inherent structural features and reactivity patterns make them valuable synthons in medicinal chemistry and materials science. This application note details the utility of a particularly strategic building block: This compound .

The introduction of an iodine atom at the 7-position of the phthalide core offers a significant synthetic advantage. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities, including aryl, alkynyl, and amino groups. This transforms the otherwise simple phthalide scaffold into a versatile platform for the construction of complex molecular architectures. The reactivity of the C-I bond is the highest among the common halogens (I > Br > Cl), enabling selective transformations under mild conditions.[3]

This guide provides detailed protocols and mechanistic insights for the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols are designed to be robust and adaptable, with explanations of the causal factors behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.

Synthesis of the Building Block: this compound

A reliable supply of the this compound building block is crucial for its widespread application. While various methods for the synthesis of phthalide derivatives exist, a common approach involves the halogenation of a suitable precursor. For instance, the synthesis of the analogous 7-chloroisobenzofuran-1(3H)-one has been reported. A plausible and adaptable route to this compound can be envisioned starting from commercially available 3-iodophthalic acid or its anhydride.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the lactone carbonyl group can influence the electronic properties of the aromatic ring, impacting the kinetics of the catalytic cycle. The following sections provide detailed protocols for key transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][6][7] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Palladium Precatalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd(PPh₃)₄ is common. For challenging couplings, pre-catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction, improve yields, and broaden the substrate scope.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture. The choice of base can significantly impact the reaction rate and yield.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, phenylboronic acid, and base to a dry flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Purge with inert gas. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench. F->G H 8. Perform aqueous work-up. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound260.021.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (260 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-phenylisobenzofuran-1(3H)-one.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkyne structures.[3][10][11][12]

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11]

  • Palladium Catalyst: The role of the palladium catalyst is similar to that in the Suzuki coupling, involving oxidative addition to the C-I bond.

  • Copper(I) Co-catalyst: The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) intermediate.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_Aryl

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound260.021.01.0
Phenylacetylene102.131.11.1
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (260 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Seal the flask, evacuate and backfill with argon three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 7-(phenylethynyl)isobenzofuran-1(3H)-one.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[13][14][15][16]

The mechanism of the Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle.[16][17]

  • Catalyst and Ligand: The choice of ligand is particularly crucial in this reaction. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Buchwald_Hartwig_Workflow A 1. Add this compound, base, Pd precatalyst, and ligand to a glovebox. B 2. Add solvent and amine. A->B C 3. Seal the reaction vessel and heat with stirring. B->C D 4. Monitor reaction completion. C->D E 5. Cool, quench, and perform aqueous work-up. D->E F 6. Purify by chromatography. E->F

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound260.021.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-5 mL-

Procedure:

  • In an inert atmosphere glovebox, add this compound (260 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) to a dry reaction vial equipped with a stir bar.

  • Add anhydrous toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol).

  • Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 7-(morpholino)isobenzofuran-1(3H)-one.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic placement of an iodine atom allows for a wide range of palladium-catalyzed cross-coupling reactions to be performed with high efficiency. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust starting point for researchers in drug discovery, natural product synthesis, and materials science. By understanding the mechanistic principles behind these transformations, chemists can further adapt and optimize these methods to construct novel and intricate molecular architectures based on the privileged isobenzofuranone scaffold.

References

Application Notes & Protocols: Strategic Functionalization of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of the Phthalide Scaffold

The isobenzofuran-1(3H)-one, commonly known as the phthalide, is a privileged structural motif present in numerous natural products and pharmacologically active molecules. Its rigid, planar structure and embedded lactone functionality make it an attractive scaffold for probing biological targets. The introduction of an iodine atom at the C7 position, yielding 7-iodoisobenzofuran-1(3H)-one (also known as 7-iodophthalide), transforms this scaffold into a powerful synthetic intermediate. The carbon-iodine bond serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the precise and modular installation of diverse carbon and heteroatom substituents.

This guide focuses on the practical application of palladium-catalyzed cross-coupling reactions for the derivatization of the 7-iodophthalide core. The protocols detailed herein are grounded in established literature and are designed to provide a reliable starting point for synthetic exploration.

Foundational Principle: Palladium-Catalyzed Cross-Coupling

The functionalization of this compound relies heavily on palladium-catalyzed cross-coupling reactions. The general catalytic cycle, illustrated below, provides the mechanistic framework for understanding these transformations. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-iodophthalide, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Stille, etc.) or Carbopalladation/Beta-Hydride Elimination (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.

Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. For instance, the choice of ligand is paramount as it influences the stability, solubility, and reactivity of the palladium catalyst at each stage.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Coupling Ar-Pd(II)-R(L_n) Intermediate Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Ar-R RedElim->Pd0 ArR Functionalized Product (Ar-R) RedElim->ArR ArI This compound (Ar-I) ArI->OxAdd RM Coupling Partner (e.g., R-B(OH)₂) RM->Transmetal caption Fig. 1: Generalized Palladium Catalytic Cycle.

Caption: Fig. 1: Generalized Palladium Catalytic Cycle.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. Its popularity stems from the commercial availability of a vast array of boronic acids and the generally mild reaction conditions and low toxicity of the boron-containing byproducts.

Mechanistic Rationale & Key Parameters
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand is crucial. Tetrakis(triphenylphosphine)palladium(0) is often effective as it requires no pre-activation.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species [-B(OR)₃]⁻, which then transfers its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol: Synthesis of 7-Phenylisobenzofuran-1(3H)-one

This protocol provides a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.

Workflow Diagram:

Suzuki_Workflow start Start reagents Combine Reactants: - 7-Iodophthalide - Phenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent reaction Heat & Stir (e.g., 90 °C, 12 h) under N₂ Atmosphere solvent->reaction workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with EtOAc reaction->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Obtain Pure Product purify->product caption Fig. 2: Experimental Workflow for Suzuki Coupling.

The Strategic Application of 7-Iodoisobenzofuran-1(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides a valuable framework for the spatial presentation of pharmacophoric elements. Within this class of molecules, 7-iodoisobenzofuran-1(3H)-one emerges as a particularly strategic building block for medicinal chemists. The presence of an iodine atom at the 7-position is not merely a structural feature; it is a versatile synthetic handle that unlocks a vast chemical space for the development of novel therapeutics through a variety of powerful cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, with a focus on its utility in constructing libraries of potential drug candidates, exemplified by its application in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Attributes of this compound

The utility of this compound in medicinal chemistry is underpinned by several key attributes:

  • Synthetic Versatility: The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse range of substituents at the 7-position, facilitating extensive structure-activity relationship (SAR) studies.

  • Bioisosteric Potential: The iodo-substituent itself can act as a bioisostere for other groups, or its replacement with various aryl, heteroaryl, alkyl, or amino moieties can profoundly modulate the pharmacological profile of the parent molecule.

  • Scaffold Rigidity: The inherent rigidity of the isobenzofuranone core helps in pre-organizing the appended functional groups in a defined orientation, which can lead to higher binding affinities with biological targets.

Synthesis of this compound: A Proposed Protocol

While a direct, optimized protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on established methodologies for the preparation of substituted phthalides. A common and effective strategy involves the ortho-lithiation of a suitably protected benzaldehyde derivative, followed by carboxylation and subsequent cyclization.

A plausible synthetic pathway is outlined below:

Synthesis_of_this compound A 3-Iodobenzaldehyde B 3-Iodo-1-(dimethoxymethyl)benzene A->B (CH3O)3CH, p-TsOH C 2-Formyl-6-iodobenzoic acid B->C 1. s-BuLi, THF, -78 °C 2. CO2 3. H3O+ D This compound C->D NaBH4, THF

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 3-Iodobenzaldehyde

  • To a solution of 3-iodobenzaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-iodo-1-(dimethoxymethyl)benzene, which can often be used in the next step without further purification.

Step 2: Ortho-lithiation and Carboxylation

  • Dissolve the acetal from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature and then quench with water.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-formyl-6-iodobenzoic acid.

Step 3: Reductive Cyclization

  • Dissolve the crude 2-formyl-6-iodobenzoic acid in THF.

  • Add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The true power of this compound lies in its ability to serve as a versatile platform for generating diverse libraries of compounds for biological screening. The iodine atom can be readily displaced in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 7-position.

Cross_Coupling_Applications Start This compound Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Heck Heck (Alkenes) Start->Heck Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald ProductA 7-Aryl/Heteroarylisobenzofuran-1(3H)-ones Suzuki->ProductA ProductB 7-Alkenylisobenzofuran-1(3H)-ones Heck->ProductB ProductC 7-Alkynylisobenzofuran-1(3H)-ones Sonogashira->ProductC ProductD 7-Aminoisobenzofuran-1(3H)-ones Buchwald->ProductD

Caption: Versatility of this compound in cross-coupling reactions.

Case Study: Synthesis of PARP Inhibitor Precursors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[3] Several potent PARP inhibitors feature a substituted benzofuran or isobenzofuranone core. For instance, the lead compound (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide has been a subject of extensive optimization studies.[3] The 7-carboxamide functionality is crucial for activity, and this compound is an excellent precursor for its introduction.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-isobenzofuran-1(3H)-ones

This protocol is adapted from established procedures for the Suzuki coupling of aryl halides.[4][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 7-aryl-isobenzofuran-1(3H)-one.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst (Typical)Base (Typical)Solvent (Typical)Product Class
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene/EtOH/H₂O, Dioxane/H₂O7-Aryl/Heteroaryl Derivatives
Heck Alkene (e.g., Acrylate)Pd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile7-Alkenyl Derivatives
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, DIPATHF, DMF7-Alkynyl Derivatives
Buchwald-Hartwig Amine (Primary/Secondary)Pd₂(dba)₃, Ligand (e.g., XPhos)NaOt-Bu, K₃PO₄Toluene, Dioxane7-Amino Derivatives

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient and systematic exploration of chemical space around the isobenzofuranone scaffold. The successful application of this strategy in the development of potent PARP inhibitors underscores the potential of this approach for discovering novel drug candidates targeting a diverse array of biological targets. Future applications will undoubtedly see the continued use of this compound in the synthesis of complex molecules for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][6] The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this strategic intermediate.

References

Application Notes and Protocols for Assay Development with 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

7-Iodoisobenzofuran-1(3H)-one is a versatile heterocyclic compound characterized by a phthalide (isobenzofuranone) core structure, a reactive lactone ring, and a strategically positioned iodine atom on the benzene ring. This unique combination of functional groups makes it an exceptionally valuable starting material for the development of a wide array of chemical biology probes and high-throughput screening assays. The inherent biological relevance of the phthalide scaffold, found in numerous natural products with diverse pharmacological activities, further enhances its appeal for drug discovery and development.[1][2]

The C-I bond in this compound offers a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the facile introduction of various functionalities, including fluorophores, quenchers, or affinity tags, transforming the core scaffold into sophisticated molecular probes.[2][3][4][5] Concurrently, the strained lactone ring can act as an electrophilic "warhead," capable of reacting with nucleophilic residues in the active sites of certain enzymes, making it a promising candidate for the design of activity-based probes.[1][6][7]

This document provides detailed application notes and protocols for leveraging the unique chemical properties of this compound in the development of novel assays for enzyme activity, inhibitor screening, and the detection of biologically relevant molecules.

I. Development of a Fluorogenic Probe for Serine Hydrolase Activity

Scientific Rationale: Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Activity-based protein profiling (ABPP) utilizes reactive chemical probes to covalently label the active form of these enzymes.[1][6][7] The lactone moiety of this compound can serve as a reactive group to target the active site serine nucleophile of these hydrolases. By coupling a fluorophore to the scaffold via the iodine atom, a "turn-on" fluorescent probe can be designed. In its intact state, the probe's fluorescence is quenched. Upon reaction with an active serine hydrolase, the lactone ring opens, leading to a conformational change that alleviates quenching and results in a fluorescent signal directly proportional to enzyme activity.

Experimental Workflow: Serine Hydrolase Probe Synthesis and Assay

cluster_synthesis Probe Synthesis cluster_assay Enzyme Assay A This compound C Sonogashira Coupling A->C B Alkyne-Fluorophore B->C D Fluorogenic Probe C->D E Fluorogenic Probe G Incubation E->G F Active Serine Hydrolase F->G H Fluorescence Measurement G->H I Data Analysis H->I

Caption: Workflow for the synthesis of a fluorogenic probe and its application in a serine hydrolase activity assay.

Protocol 1: Synthesis of a Coumarin-Based Fluorogenic Probe

This protocol describes the synthesis of a fluorogenic probe by coupling 7-ethynylcoumarin to this compound via a Sonogashira reaction.

Materials:

  • This compound

  • 7-Ethynylcoumarin

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 7-ethynylcoumarin (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure fluorogenic probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Serine Hydrolase Activity Assay

Materials:

  • Synthesized fluorogenic probe

  • Purified serine hydrolase (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic probe in DMSO.

  • Prepare serial dilutions of the serine hydrolase in the assay buffer.

  • In a 96-well black microplate, add the assay buffer to each well.

  • Add the serine hydrolase dilutions to the respective wells.

  • To initiate the reaction, add the fluorogenic probe to each well to a final concentration in the low micromolar range.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the coumarin fluorophore.

  • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Data Interpretation: An increase in fluorescence intensity will be observed with increasing concentrations of the active enzyme, indicating the enzymatic cleavage of the lactone ring and subsequent release of the fluorophore from a quenched state.

Enzyme Concentration (nM)Fluorescence Intensity (a.u.)
0150
10580
201120
502540
1004980

II. High-Throughput Screening Assay for Covalent Inhibitors

Scientific Rationale: The development of covalent inhibitors has gained significant traction in drug discovery. The electrophilic lactone of this compound can be exploited to screen for compounds that covalently modify a target protein. In this assay design, the iodine atom serves as a handle for immobilization onto a solid support, such as a resin or a multi-well plate. The immobilized compound can then be used to capture proteins that bind to it covalently.

Experimental Workflow: Covalent Inhibitor Screening

cluster_immobilization Immobilization cluster_screening Screening A This compound C Coupling Reaction A->C B Functionalized Solid Support B->C D Immobilized Probe C->D E Immobilized Probe G Incubation & Washing E->G F Protein Lysate + Test Compound F->G H Elution & Detection (e.g., Western Blot) G->H

Caption: Workflow for the immobilization of this compound and its use in a competitive screening assay for covalent inhibitors.

Protocol 3: Immobilization via Suzuki Coupling

This protocol describes the immobilization of this compound onto a boronic acid-functionalized resin.

Materials:

  • This compound

  • Boronic acid-functionalized resin

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water solvent mixture

Procedure:

  • Swell the boronic acid-functionalized resin in the toluene/water mixture.

  • In a separate flask, dissolve this compound, Pd(OAc)₂, and SPhos in toluene.

  • Add the dissolved components and an aqueous solution of K₃PO₄ to the swollen resin.

  • Heat the mixture at 80°C overnight with stirring.

  • Allow the resin to cool, then filter and wash extensively with water, DMF, and dichloromethane to remove unreacted reagents and catalyst.

  • Dry the resin under vacuum.

Protocol 4: Competitive Screening for Covalent Inhibitors

Materials:

  • Immobilized this compound resin

  • Cell lysate containing the target protein

  • Library of test compounds (potential inhibitors)

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (e.g., Binding buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Pre-incubate the cell lysate with a test compound from the library for 30 minutes.

  • Add the pre-incubated lysate to the immobilized resin.

  • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Wash the resin extensively with wash buffer to remove non-covalently bound proteins.

  • Elute the covalently bound proteins by boiling the resin in elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Data Interpretation: A decrease in the band intensity of the target protein in the presence of a test compound indicates that the compound has covalently bound to the target, thereby preventing its capture by the immobilized probe. This identifies the test compound as a potential covalent inhibitor.

III. Development of a Ratiometric Fluorescent Probe for pH

Scientific Rationale: The lactone ring of this compound is susceptible to hydrolysis under basic conditions, leading to the formation of a carboxylate. This structural change can be harnessed to create a pH-sensitive fluorescent probe. By attaching a fluorophore whose emission properties are sensitive to the local chemical environment, a ratiometric response to pH changes can be achieved. For instance, coupling a suitable fluorophore via a Suzuki or Sonogashira reaction can yield a probe that exhibits a shift in its emission wavelength upon lactone hydrolysis.

Experimental Workflow: pH Probe Development

A This compound C Suzuki Coupling A->C B Fluorophore-Boronic Acid B->C D pH-Sensitive Probe (Lactone Form) C->D E Hydrolysis (High pH) D->E Base G Fluorescence Measurement (Emission Scan) D->G Low pH F Probe (Carboxylate Form) E->F F->G High pH

Caption: Synthesis and mechanism of a ratiometric fluorescent pH probe based on this compound.

Protocol 5: Synthesis of a Naphthalimide-Based pH Probe

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methyl-1,8-naphthalimide

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water solvent mixture

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the naphthalimide boronic ester (1.1 eq), Pd(dppf)Cl₂, and Na₂CO₃ (2.0 eq).

  • Add the 1,4-dioxane/water mixture.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 90°C and stir for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: pH Titration and Ratiometric Measurement

Materials:

  • Synthesized naphthalimide-based probe

  • Buffers of varying pH (e.g., pH 4 to 10)

  • Fluorometer capable of emission scanning

Procedure:

  • Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO).

  • In a series of cuvettes, add the pH buffers.

  • Add a small aliquot of the probe stock solution to each cuvette to a final concentration in the micromolar range.

  • Incubate for a short period to allow for equilibration.

  • For each sample, record the fluorescence emission spectrum over a relevant wavelength range while exciting at a fixed wavelength appropriate for the naphthalimide fluorophore.

  • Plot the ratio of the fluorescence intensities at two distinct emission peaks (one corresponding to the lactone form and one to the carboxylate form) against the pH.

Data Interpretation: A sigmoidal curve is expected when plotting the fluorescence intensity ratio against pH, with a clear transition around the pKa of the probe. This ratiometric response provides a reliable and internally calibrated measurement of pH.[8]

References

7-Iodoisobenzofuran-1(3H)-one: An Emerging Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the Isobenzofuranone Core in Fluorescence Applications

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a variety of biologically active compounds.[1] While extensively explored for therapeutic applications, its potential as a core structure for fluorescent probes remains an area of active investigation. The inherent photophysical properties of the aromatic system, coupled with the lactone functionality, provide a versatile platform for the design of novel sensors. The introduction of a heavy atom, such as iodine, at the 7-position is hypothesized to modulate the electronic and photophysical properties of the molecule, potentially giving rise to unique fluorescent characteristics through mechanisms such as the heavy-atom effect. This application note explores the theoretical basis and provides prospective protocols for the investigation of 7-iodoisobenzofuran-1(3H)-one as a fluorescent probe.

While direct, peer-reviewed studies characterizing this compound as a fluorescent probe are not yet prevalent in the public domain, this document serves as a forward-looking guide for researchers and drug development professionals interested in pioneering its application. The protocols outlined below are based on established methodologies for the characterization and application of novel fluorescent small molecules.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is critical for its application.

PropertyValueSource
Molecular Formula C₈H₅IO₂Chemtek
Molecular Weight 260.03 g/mol Chemtek
CAS Number 105694-46-0Chemtek
Appearance Typically a solidGeneric
Purity >95% (Commercially available)Chemtek

The synthesis of isobenzofuran-1(3H)-one derivatives can be achieved through various synthetic routes. While a specific, detailed synthesis for the 7-iodo derivative is not extensively published, general methods often involve the cyclization of substituted benzoic acids or the functionalization of a pre-existing phthalide core. Researchers can explore methods such as the reduction of 3-iodophthalic anhydride as a potential synthetic pathway.

Hypothesized Mechanism of Action as a Fluorescent Probe

The fluorescence of an organic molecule is intrinsically linked to its electronic structure. The introduction of an iodine atom can influence the photophysical properties in several ways:

  • Heavy-Atom Effect: The presence of iodine can enhance intersystem crossing (ISC), the transition between singlet and triplet excited states. While this can sometimes lead to quenching of fluorescence, it can also be exploited for developing phosphorescent probes or probes where fluorescence is "turned on" upon displacement or reaction of the iodine atom.

  • Modulation of π-Conjugation: The electron-withdrawing nature of iodine can alter the energy levels of the π-orbitals in the aromatic system, leading to shifts in the excitation and emission spectra compared to the unsubstituted isobenzofuranone.

  • Reactive Probing: The carbon-iodine bond can be a site for chemical reactions, such as palladium-catalyzed cross-coupling reactions. This offers the potential for developing "turn-on" fluorescent probes where a non-fluorescent or weakly fluorescent this compound becomes highly fluorescent upon reaction with a specific analyte.

Prospective Application: Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes.[2] The development of selective and sensitive fluorescent probes for ROS is of paramount importance. It is hypothesized that this compound could be developed into a probe for specific ROS, such as hydroxyl radicals or peroxynitrite, through a reaction-based sensing mechanism.

Workflow for Evaluating ROS Detection

Caption: Workflow for evaluating this compound as a ROS probe.

Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)

  • Quartz cuvettes

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1 µM to 50 µM) in the desired solvent (e.g., PBS) to determine the optimal concentration and check for aggregation-caused quenching.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of a 10 µM solution from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Emission Spectrum: Excite the 10 µM solution at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Fluorescence Excitation Spectrum: Set the emission wavelength to λ_em and scan the excitation wavelengths to obtain the excitation spectrum. This should be similar to the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized fluorescent standard with a known quantum yield (Φ_std) and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance is below 0.05 to avoid inner filter effects.

    • Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: In Vitro ROS Detection Assay

Objective: To assess the reactivity and fluorescence response of this compound to various ROS.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • ROS generating systems (e.g., Fenton reagent for •OH, SIN-1 for ONOO⁻)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare Probe Solution: Dilute the stock solution of this compound to a final concentration of 10 µM in PBS.

  • Set up Reactions: In a 96-well plate, add the probe solution to wells containing different ROS generating systems. Include control wells with the probe alone and the ROS generating systems alone.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using the predetermined excitation and emission maxima.

  • Data Analysis: Compare the fluorescence intensity of the probe in the presence of different ROS to the control wells. A significant increase or decrease in fluorescence would indicate a response.

Protocol 3: Live Cell Imaging of Oxidative Stress

Objective: To visualize changes in intracellular ROS levels using this compound.

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Hank's Balanced Salt Solution (HBSS)

  • Hydrogen peroxide (H₂O₂) or other oxidative stress inducer

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Incubate the cells with 5-10 µM of this compound in HBSS for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Induction of Oxidative Stress:

    • Treat the cells with a known concentration of an oxidative stress inducer (e.g., 100 µM H₂O₂) in HBSS.

    • Include an untreated control group.

  • Live Cell Imaging:

    • Immediately begin imaging the cells using the appropriate filter sets for the probe.

    • Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the change in fluorescence.

  • Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: This could be due to low intrinsic quantum yield, probe instability, or photobleaching. Consider using a higher concentration of the probe (if not causing toxicity) or a more sensitive detector.

  • High Background Fluorescence: This may arise from cellular autofluorescence or non-specific binding of the probe. Ensure thorough washing steps and include appropriate controls (cells without probe).

  • Phototoxicity: High-intensity excitation light can be damaging to cells. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. The protocols detailed in this application note provide a roadmap for the systematic characterization and validation of its potential as a sensor for reactive oxygen species and other analytes. Future work should focus on a comprehensive photophysical characterization, elucidation of the specific sensing mechanism, and optimization of the molecular structure to enhance brightness, selectivity, and biocompatibility. The insights gained from such studies will be invaluable for the broader drug development and chemical biology communities.

References

Application Note: High-Throughput Screening of 7-Iodoisobenzofuran-1(3H)-one Derivatives for Novel PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Isobenzofuranone Scaffold and the Rationale for Targeting PARP1

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, antidepressant, and anticancer effects.[1][2][3] The introduction of a halogen atom, such as iodine at the 7-position, can significantly modulate the physicochemical properties and biological activity of the molecule, potentially through enhanced binding interactions or by acting as a reactive handle for covalent modification of a biological target. Given the known cytotoxic effects of some isobenzofuranone derivatives against cancer cell lines, a compelling hypothesis is that they may interfere with critical cellular processes such as DNA damage repair.[3]

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks.[4] Inhibition of PARP1 has emerged as a clinically successful strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.[4][5] The development of novel, selective PARP1 inhibitors remains a high-priority area in oncology drug discovery.[6]

This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify novel PARP1 inhibitors from a library of 7-iodoisobenzofuran-1(3H)-one derivatives. We will detail a robust biochemical primary assay, a cell-based secondary assay for confirming on-target activity, and the underlying scientific principles that ensure the generation of high-quality, actionable data.

I. Assay Development and Screening Strategy: A Multi-Faceted Approach

A successful HTS campaign requires a carefully planned workflow that progresses from a high-throughput primary screen to more complex secondary and counter-screens to eliminate false positives and confirm the mechanism of action.[7][8] Our strategy is designed to first identify compounds that inhibit the enzymatic activity of PARP1 in a biochemical setting and then validate their activity in a cellular context.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Assay Biochemical PARP1 Assay (AlphaLISA) Dose_Response IC50 Determination Primary_Assay->Dose_Response Library This compound Library (10 µM) Library->Primary_Assay Promiscuity_Assay Promiscuity Filter (e.g., detergent-based) Dose_Response->Promiscuity_Assay Cell_Based_Assay Cellular PARP1 Target Engagement (PAR-ylation Assay) Promiscuity_Assay->Cell_Based_Assay Orthogonal_Assay Orthogonal Biochemical Assay (e.g., FRET-based) Promiscuity_Assay->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR Orthogonal_Assay->SAR

Caption: High-level workflow for the HTS campaign.

A. Primary Biochemical Screen: AlphaLISA for PARP1 Activity

For the primary screen, a homogeneous, bead-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is recommended due to its high sensitivity, low background, and amenability to automation in 384- or 1536-well formats.[6][9] This assay measures the mono- and poly-ADP-ribosylation (PAR-ylation) of a biotinylated histone substrate by the PARP1 enzyme.

Principle of the Assay:

  • Recombinant PARP1 enzyme is incubated with the test compound, a biotinylated histone H1 substrate, and nicotinamide adenine dinucleotide (NAD+), the donor of ADP-ribose.

  • If PARP1 is active, it will transfer ADP-ribose units to the histone substrate.

  • AlphaLISA acceptor beads conjugated to an anti-PAR antibody and streptavidin-coated donor beads are added.

  • In the presence of PAR-ylation, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm.

  • Inhibitors of PARP1 will prevent this process, leading to a decrease in the AlphaLISA signal.

AlphaLISA_Principle cluster_active Active PARP1 cluster_inhibited Inhibited PARP1 PARP1 PARP1 PAR-Histone-Biotin PAR-Histone-Biotin PARP1->PAR-Histone-Biotin PAR-ylation Histone-Biotin Histone-Biotin Histone-Biotin->PAR-Histone-Biotin PAR-ylation NAD+ NAD+ NAD+->PAR-Histone-Biotin PAR-ylation Donor Bead Donor Bead PAR-Histone-Biotin->Donor Bead Streptavidin Acceptor Bead Acceptor Bead PAR-Histone-Biotin->Acceptor Bead Anti-PAR Ab Light (615 nm) Light (615 nm) Donor Bead->Light (615 nm) Signal Acceptor Bead->Light (615 nm) Signal PARP1_I PARP1 No Signal No Signal PARP1_I->No Signal No PAR-ylation Inhibitor Inhibitor Inhibitor->PARP1_I Histone-Biotin_I Histone-Biotin Histone-Biotin_I->No Signal No PAR-ylation NAD+_I NAD+ NAD+_I->No Signal No PAR-ylation

Caption: Principle of the PARP1 AlphaLISA assay.

Protocol 1: Primary HTS using PARP1 AlphaLISA

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., BPS Bioscience, #80501)

  • Histone H1 (Biotinylated)

  • NAD+

  • AlphaLISA Anti-PAR Acceptor Beads

  • Streptavidin-coated Donor Beads

  • 384-well white opaque assay plates (e.g., PerkinElmer ProxiPlate)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20, 1 mM DTT

  • This compound compound library dissolved in 100% DMSO

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Final screening concentration will be 10 µM.

    • Expert Insight: Acoustic dispensing minimizes DMSO carryover, which can affect enzyme activity. The final DMSO concentration should be kept below 0.5%.

  • Control Wells: Designate columns for controls:

    • High Control (0% Inhibition): 50 nL of DMSO only.

    • Low Control (100% Inhibition): 50 nL of a saturating concentration of Olaparib (e.g., 10 µM).

  • Enzyme and Substrate Addition: Prepare a master mix of PARP1 enzyme and biotinylated histone substrate in assay buffer. Add 5 µL of this mix to each well.

    • Self-Validation: The concentrations of enzyme and substrate should be optimized to be at or below their respective Km values to ensure sensitivity to competitive inhibitors.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of NAD+ in assay buffer. Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Enzymatic Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Prepare a detection mix containing AlphaLISA acceptor beads and streptavidin-donor beads in the appropriate detection buffer. Add 10 µL of this mix to each well.

    • Causality: This step is performed in the dark to prevent photobleaching of the donor beads.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

  • Data Acquisition: Read the plate on an AlphaLISA-capable plate reader (e.g., PerkinElmer EnVision).

Data Analysis and Hit Criteria: The quality of the HTS assay is assessed using the Z'-factor, a statistical measure of the separation between the high and low controls.

  • Z'-factor Calculation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Z=13(σpos+σneg)μposμnegZ' = 1 - \frac{3(\sigma{pos} + \sigma_{neg})}{|\mu_{pos} - \mu_{neg}|}Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

  • Percent Inhibition Calculation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    %Inhibition=(1SignalcompoundSignallow controlSignalhigh controlSignallow control)×100% \text{Inhibition} = (1 - \frac{\text{Signal}{\text{compound}} - \text{Signal}{\text{low control}}}{\text{Signal}{\text{high control}} - \text{Signal}_{\text{low control}}}) \times 100%Inhibition=(1−Signalhigh control​−Signallow control​Signalcompound​−Signallow control​​)×100

  • Hit Threshold: Compounds exhibiting >50% inhibition (or mean activity - 3x standard deviation of sample wells) are considered primary hits and are selected for confirmation and dose-response studies.

ParameterRecommended ValueRationale
Final Compound Conc. 10 µMStandard concentration for primary single-point screens.
Final DMSO Conc. ≤ 0.5%Minimizes solvent effects on enzyme activity.
Z'-Factor > 0.5Ensures a robust and reliable screening window.
Primary Hit Cutoff > 50% InhibitionA balance between capturing true hits and minimizing false positives.

II. Hit Confirmation and Secondary Assays

Primary hits must be subjected to a rigorous validation process to eliminate artifacts and confirm their biological relevance.

A. Dose-Response and Promiscuity Assays

Confirmed hits should be re-tested in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50). Concurrently, these compounds should be evaluated in counter-screens to flag promiscuous inhibitors, which often act through non-specific mechanisms like aggregation.[10] A common method is to re-test IC50s in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts aggregates. A significant IC50 shift indicates a potential aggregator.

B. Secondary Cell-Based Assay: In-Cell Western for PAR-ylation

To confirm that hit compounds engage PARP1 within a cellular environment, a cell-based assay is crucial.[11][12] An in-cell western (or Celigo-based imaging) assay provides a medium-throughput method to quantify the levels of PAR-ylation in cells following DNA damage.

Principle of the Assay:

  • Cells are seeded in 96- or 384-well plates.

  • Cells are pre-treated with the hit compounds.

  • DNA damage is induced using an agent like hydrogen peroxide (H2O2) to activate PARP1.

  • Cells are fixed, permeabilized, and stained with a primary antibody against PAR and a normalization antibody (e.g., against GAPDH or using a DNA stain).

  • Fluorescently labeled secondary antibodies are used for detection, and the plate is imaged.

  • The ratio of the PAR signal to the normalization signal is calculated. Active compounds will reduce this ratio.

Protocol 2: In-Cell Western for Cellular PARP1 Activity

Materials:

  • A suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1).

  • 96-well clear-bottom black plates.

  • Complete growth medium.

  • Hydrogen Peroxide (H2O2).

  • Fixation Buffer (4% paraformaldehyde in PBS).

  • Permeabilization Buffer (0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., Odyssey Blocking Buffer).

  • Primary Antibody: Anti-PAR monoclonal antibody.

  • Normalization Control: DNA stain (e.g., DRAQ5) or a housekeeping protein antibody.

  • Secondary Antibodies: IRDye-labeled secondary antibodies (e.g., IRDye 800CW and 680RD).

  • Imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that results in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the hit compounds for 1-2 hours. Include vehicle (DMSO) and positive (Olaparib) controls.

  • Induction of DNA Damage: Add H2O2 to a final concentration of 200 µM to all wells (except for negative controls) and incubate for 10 minutes at 37°C.

    • Causality: This acute oxidative stress induces single-strand breaks, robustly activating PARP1.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with Fixation Buffer for 20 minutes. Wash again and permeabilize with Permeabilization Buffer for 15 minutes.

  • Blocking: Wash cells and block with Blocking Buffer for 90 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-PAR primary antibody (and normalization antibody if applicable) in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells extensively. Incubate with the appropriate IRDye-labeled secondary antibodies in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash cells and acquire images using an imaging system.

Data Analysis: Quantify the integrated intensity of the fluorescence in each channel. The final readout is the ratio of the PAR signal to the normalization signal. This confirms that the compound's activity is not due to cytotoxicity and that it inhibits PARP1 in a cellular context.

III. Concluding Remarks and Future Directions

This application note outlines a robust, field-proven strategy for the high-throughput screening of this compound derivatives to identify novel PARP1 inhibitors. The proposed workflow, from a sensitive biochemical primary screen to a physiologically relevant cell-based secondary assay, is designed to maximize the identification of true, on-target inhibitors. Hits progressing through this cascade can then be advanced to further studies, including selectivity profiling against other PARP family members, mechanism of action studies to determine if the iodo-moiety engages in covalent interactions, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.[13] The inherent modularity of the isobenzofuranone scaffold makes it an attractive starting point for the development of the next generation of targeted cancer therapeutics.

References

Application Notes and Protocols for Bio-conjugation of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 7-Iodoisobenzofuran-1(3H)-one in Bioconjugation

The isobenzofuran-1(3H)-one scaffold is a privileged core structure found in numerous biologically active natural products and synthetic compounds, exhibiting a range of activities from antioxidant to antiproliferative.[1][2] The introduction of a reactive handle, such as an iodine atom at the 7-position, transforms this versatile scaffold into a valuable building block for the targeted delivery and study of biomolecules. The carbon-iodine bond at an aromatic ring is a highly effective functional group for a variety of cross-coupling reactions, enabling the stable and specific linkage of the isobenzofuranone core to proteins, peptides, nucleic acids, and other biomolecules.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the bio-conjugation techniques applicable to this compound. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-proven protocols, and present visual workflows to ensure reproducible and efficient conjugation outcomes. The methodologies discussed herein are designed to be robust and adaptable, empowering the seamless integration of this promising molecule into your research and development pipelines.

Strategic Approaches to Bio-conjugation

The aryl iodide functionality of this compound opens up a diverse toolbox of chemical ligation strategies. The choice of method will depend on the nature of the biomolecule, the desired properties of the conjugate, and the available functional groups on the binding partner. The primary strategies that will be detailed are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, form the cornerstone of C-C, C-alkyne, and C-N bond formation, respectively. They offer broad substrate scope and functional group tolerance, making them highly suitable for complex biomolecule modification.[3][4][5][6][7]

  • "Click Chemistry" Approaches: By first functionalizing the this compound with an azide or a strained alkyne, we can leverage the power of bioorthogonal click chemistry, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[8][][10][][12] This two-step approach is exceptionally mild and specific, ideal for applications in living systems.[13][14][15]

Below, we provide detailed protocols for these key methodologies.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the 7-position of the isobenzofuranone and a biomolecule functionalized with a boronic acid or boronate ester.[5][6][7][16][17] This reaction is known for its mild conditions and tolerance to a wide range of functional groups, making it suitable for bioconjugation.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A water-soluble palladium catalyst or a ligand that imparts aqueous solubility is crucial for reactions involving biomolecules. Ligands such as TPPTS (tris(3-sulfophenyl)phosphine) or custom-designed water-soluble phosphine ligands are often employed.

  • Base: A mild inorganic base like sodium carbonate or potassium phosphate is used to activate the boronic acid and facilitate the transmetalation step without degrading sensitive biomolecules.

  • Solvent System: A mixed aqueous-organic solvent system (e.g., water/DMF or water/DMSO) is typically used to solubilize both the biomolecule and the isobenzofuranone derivative.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Reagents: - this compound - Biomolecule-Boronic Acid - Palladium Catalyst - Base - Degassed Solvents setup Reaction Setup: - Dissolve reagents in solvent - Purge with inert gas (N2/Ar) reagents->setup 1. Combine react Incubate: - 37°C for 12-24h - Monitor by LC-MS setup->react 2. Heat purify Purification: - Size Exclusion Chromatography - or Dialysis react->purify 3. Isolate analyze Characterization: - SDS-PAGE - Mass Spectrometry - HPLC purify->analyze 4. Verify

Caption: Workflow for Suzuki-Miyaura Bioconjugation.

Detailed Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (10 mM in DMSO).

    • Prepare a stock solution of the biomolecule functionalized with a boronic acid (e.g., a protein with a lysine residue modified with a boronic acid-NHS ester) at 1 mg/mL in a suitable aqueous buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of a water-soluble palladium catalyst (e.g., Pd(OAc)2 with TPPTS ligand, pre-complexed) at 5 mM in degassed water.

    • Prepare a stock solution of potassium phosphate (1 M in degassed water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule-boronic acid solution (e.g., 100 µL).

    • Add the this compound stock solution to achieve a 10-20 fold molar excess over the biomolecule.

    • Add the potassium phosphate stock solution to a final concentration of 50 mM.

    • Initiate the reaction by adding the palladium catalyst stock solution to a final concentration of 100-200 µM.

    • Gently mix the solution and purge the headspace with an inert gas (argon or nitrogen) for 5 minutes.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 12-24 hours with gentle shaking.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot to observe the formation of the desired conjugate.

  • Purification:

    • Purify the conjugate from unreacted small molecules and catalyst using size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity of the conjugate by HPLC.

ParameterRecommended Condition
Reactants This compound, Biomolecule-Boronic Acid
Catalyst Pd(OAc)2 / TPPTS (or other water-soluble ligand)
Base K3PO4 or Na2CO3
Solvent Aqueous Buffer / DMSO or DMF (co-solvent)
Temperature 25-37°C
Reaction Time 4-24 hours

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the 7-position of the isobenzofuranone and a primary or secondary amine on a biomolecule (e.g., the side chain of lysine).[4][18][19][20]

Causality Behind Experimental Choices:
  • Ligand Selection: Bulky, electron-rich phosphine ligands are critical for the efficiency of the Buchwald-Hartwig reaction.[20] Water-soluble variants of these ligands are necessary for bioconjugation in aqueous media.

  • Base Strength: A non-nucleophilic, sterically hindered base is required to deprotonate the amine without causing side reactions. Bases like sodium tert-butoxide are common in organic synthesis, but for bioconjugation, milder bases such as potassium carbonate or phosphate are preferred.

  • Oxygen Exclusion: The Pd(0) active catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere.

Reaction Mechanism Diagram

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex R-Pd(II)(I)L2 Pd(0)L2->Oxidative\nAddition Complex + R-I (Oxidative Addition) Aryl-I R-I Amine Complex [R-Pd(II)(NH2R')L2]+I- Oxidative\nAddition Complex->Amine Complex + R'-NH2 Amine R'-NH2 Amide Complex R-Pd(II)(NHR')L2 Amine Complex->Amide Complex - HI (Deprotonation) Product R-NHR' Amide Complex->Product (Reductive Elimination)

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (10 mM in DMSO).

    • Prepare a solution of the amine-containing biomolecule (e.g., a protein) at 1-5 mg/mL in a borate buffer (100 mM, pH 8.5).

    • Prepare a pre-catalyst solution by dissolving a palladium source (e.g., Pd2(dba)3) and a water-soluble phosphine ligand in a 1:2 ratio in degassed DMSO.

    • Prepare a stock solution of a mild base (e.g., 1 M K2CO3 in degassed water).

  • Reaction Setup:

    • In a sealed vial, add the biomolecule solution.

    • Add the this compound stock solution to achieve a 10-30 fold molar excess.

    • Add the base to a final concentration of 100 mM.

    • Purge the vial with argon or nitrogen for 10 minutes.

    • Add the palladium pre-catalyst solution to a final concentration of 200-500 µM.

  • Incubation:

    • Incubate the reaction at room temperature to 37°C for 4-18 hours.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as outlined in the Suzuki-Miyaura protocol (SEC or dialysis, followed by SDS-PAGE, MS, and HPLC).

ParameterRecommended Condition
Reactants This compound, Biomolecule-Amine
Catalyst Pd2(dba)3 / Water-soluble phosphine ligand
Base K2CO3 or K3PO4
Solvent Aqueous Buffer (pH 8-9) / DMSO
Temperature 25-37°C
Reaction Time 4-18 hours

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This two-step strategy involves first modifying the this compound with a strained alkyne via a Sonogashira coupling, followed by a bioorthogonal "click" reaction with an azide-modified biomolecule. SPAAC is metal-free, proceeds rapidly at physiological conditions, and is highly specific, making it an excellent choice for in vivo applications.[10][][12][21][22]

Causality Behind Experimental Choices:
  • Two-Step Approach: This decouples the potentially harsh conditions of the initial small molecule synthesis from the bioconjugation step, which can proceed under very mild, biocompatible conditions.

  • Strained Alkyne: The ring strain of cyclooctynes (e.g., DBCO, BCN) provides the driving force for the reaction with azides, eliminating the need for a copper catalyst which can be toxic to cells.[10]

  • Bioorthogonality: Both the azide and the strained alkyne are chemically inert within biological systems, ensuring that the reaction only occurs between the intended partners.[][14]

Experimental Workflow Diagram

SPAAC_Workflow cluster_step1 Step 1: Synthesis of Alkyne-Isobenzofuranone cluster_step2 Step 2: Bioconjugation start_materials This compound + Strained Alkyne (e.g., DBCO-amine) sonogashira Sonogashira Coupling (Pd/Cu catalyst) start_materials->sonogashira purified_alkyne Purified Alkyne-Isobenzofuranone sonogashira->purified_alkyne spaac SPAAC Reaction (Mix and Incubate) purified_alkyne->spaac Add to biomolecule azide_biomolecule Azide-Modified Biomolecule (in buffer) azide_biomolecule->spaac final_conjugate Final Conjugate spaac->final_conjugate

Caption: Two-Step Workflow for SPAAC Bioconjugation.

Detailed Step-by-Step Protocol:

Part A: Synthesis of 7-(Strained Alkyne)-Isobenzofuran-1(3H)-one

  • Reaction Setup:

    • To a solution of this compound (1 equivalent) in anhydrous DMF, add a strained alkyne containing a terminal acetylene for Sonogashira coupling (e.g., a DBCO derivative with a terminal alkyne, 1.2 equivalents).

    • Add Pd(PPh3)4 (0.05 equivalents), CuI (0.1 equivalents), and triethylamine (3 equivalents).

    • Purge the reaction with argon and stir at room temperature for 4-8 hours.

  • Purification:

    • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the pure alkyne-functionalized isobenzofuranone.

Part B: SPAAC Bioconjugation

  • Preparation of Reagents:

    • Prepare a stock solution of the purified 7-(strained alkyne)-isobenzofuran-1(3H)-one (10 mM in DMSO).

    • Prepare a solution of the azide-modified biomolecule (e.g., metabolically labeled cells with azido sugars or a protein modified with an azide-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • To the azide-modified biomolecule solution, add the alkyne-isobenzofuranone stock solution to a final concentration of 50-100 µM (typically 5-10 fold molar excess for purified proteins).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction is typically fast.

  • Purification and Characterization:

    • For purified biomolecules, follow the purification and characterization steps as outlined in the Suzuki-Miyaura protocol. For cell-based labeling, wash the cells with buffer to remove excess reagent before analysis (e.g., by flow cytometry or fluorescence microscopy if the isobenzofuranone is fluorescent or tagged).

ParameterRecommended Condition (SPAAC)
Reactants Alkyne-Isobenzofuranone, Azide-Biomolecule
Catalyst None (Metal-free)[14]
Solvent Aqueous Buffer (e.g., PBS, pH 7.4)
Temperature 4-37°C
Reaction Time 1-4 hours

Conclusion and Future Outlook

The this compound is a highly valuable and versatile platform for bioconjugation. The protocols detailed in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Strain-Promoted Alkyne-Azide Cycloaddition provide robust and reproducible methods to attach this scaffold to a wide array of biomolecules. The choice of conjugation strategy allows for precise control over the linkage chemistry, enabling the development of novel antibody-drug conjugates, targeted imaging agents, and sophisticated biological probes. Future developments may explore metal-free C-S bond formation or photoredox-catalyzed conjugations to further expand the utility of this promising molecule in chemical biology and drug discovery.[23]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-iodoisobenzofuran-1(3H)-one, also known as 7-iodophthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Section 1: Synthesis Overview

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a γ-lactone fused to an iodinated benzene ring, makes it a versatile intermediate for introducing the phthalide moiety into more complex molecules through cross-coupling reactions.

The most direct and common laboratory-scale synthesis involves the selective reduction of 3-iodophthalic anhydride. This method is attractive due to the commercial availability of the starting material. However, achieving high yields can be challenging, often plagued by issues such as over-reduction and difficult purifications. A reported synthesis via this route shows a yield of only 20%, highlighting the need for careful optimization[1].

This guide will focus on troubleshooting and improving the yield of the following reaction:

Primary Synthetic Route: Reduction of 3-Iodophthalic Anhydride

Reaction Scheme: The selective reduction of one carbonyl group of 3-iodophthalic anhydride using a mild reducing agent like sodium borohydride (NaBH₄) to form the lactone, this compound.

The primary challenges that this guide will address are:

  • Low Reaction Yield: Often caused by incomplete conversion or the formation of side products.

  • Impurity Profile: Identification and removal of common impurities like unreacted starting material and over-reduced byproducts.

  • Reaction Control: Maintaining conditions to favor the desired selective reduction.

Section 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound. The parameters provided should be seen as a starting point for optimization.

Step-by-Step Synthesis
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-iodophthalic anhydride (1.0 eq).

    • Add anhydrous Tetrahydrofuran (THF) or a 2:1 mixture of THF/Methanol as the solvent (approx. 0.2 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 30-45 minutes. The portion-wise addition is critical to control the exothermic reaction and prevent over-reduction.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm). The starting anhydride should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic (~pH 2-3).

    • Remove the bulk of the organic solvent using a rotary evaporator.

  • Extraction:

    • Transfer the remaining aqueous residue to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient[2].

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue. The cause is typically multifactorial. Here’s a breakdown of potential culprits and solutions:

  • Purity and Handling of Reagents:

    • 3-Iodophthalic Anhydride: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable.

    • Sodium Borohydride (NaBH₄): This reducing agent is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored in a desiccator. Clumped or old NaBH₄ will have reduced activity, leading to incomplete reactions.

  • Reaction Conditions:

    • Temperature Control: The initial reduction is exothermic. Adding the NaBH₄ too quickly or at a temperature above 0-5 °C can lead to over-reduction, forming the corresponding diol, which is a common side product. Maintain a strict temperature profile.

    • Solvent Choice: The solvent must be anhydrous. Water will consume the NaBH₄. While THF is common, adding a co-solvent like methanol can sometimes improve solubility and reaction rates, but must be done cautiously.

  • Workup and Purification Losses:

    • Incomplete Extraction: The product has some polarity. Ensure thorough extraction from the aqueous layer by performing at least three extractions with a suitable solvent like ethyl acetate.

    • Acidification Step: During the quench, insufficient acidification may leave the product as a carboxylate salt in the aqueous layer, preventing its extraction. Ensure the pH is distinctly acidic.

Q2: My TLC plate shows three prominent spots after the reaction. What are they likely to be?

A2: A multi-spot TLC is a clear indicator of an incomplete reaction or the formation of side products. Based on polarity, you can tentatively identify the spots.

Typical Rf Value (3:1 Hex:EtOAc) Probable Identity Reason for Presence
High Rf3-Iodophthalic AnhydrideIncomplete reaction. Caused by inactive NaBH₄, insufficient equivalents, or short reaction time.
Medium RfThis compound Desired Product.
Low Rf / Streaking at Baseline2-(Hydroxymethyl)-3-iodobenzoic acid or 3-Iodo-1,2-benzenedimethanolHydrolysis of the anhydride/lactone during workup or over-reduction of both carbonyl groups.

To resolve this, ensure anhydrous conditions and controlled addition of NaBH₄ to minimize over-reduction. If starting material remains, consider extending the reaction time or using a slight excess of fresh NaBH₄.

Q3: The reaction seems to stall and the starting material is consumed very slowly. What should I check?

A3: A stalled reaction points towards an issue with the reagents or conditions.

  • Check NaBH₄ Activity: As mentioned, this is the primary suspect. Test its activity by adding a small amount to water; vigorous bubbling (hydrogen evolution) should occur.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Trace amounts of water will rapidly deactivate the reducing agent.

  • Improve Solubility: If the starting anhydride is not fully dissolved, the reaction will be slow. You can try a different anhydrous solvent system or slightly increase the solvent volume.

  • Incremental Addition: Instead of adding all the NaBH₄ at once, a slow, portion-wise addition at 0 °C ensures a steady concentration of the reducing agent and better temperature control.

Q4: My final product has a persistent yellow or brown color. How can I purify it to a white solid?

A4: Color impurities are common.

  • Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal, heat gently for 10-15 minutes, and then filter through a pad of Celite. This is very effective at removing colored impurities.

  • Recrystallization: This is the most effective method for both purification and decolorization. Experiment with different solvent systems. A good starting point is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent, then slowly cool to allow for the formation of pure crystals.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the selective reduction of 3-iodophthalic anhydride to 7-iodophthalide?

A1: The mechanism involves a nucleophilic attack by the hydride (H⁻) from sodium borohydride.

  • First Hydride Attack: The hydride attacks one of the electrophilic carbonyl carbons of the anhydride ring. This opens the ring to form a sodium carboxylate and an aldehyde intermediate.

  • Intramolecular Cyclization (Lactonization): The aldehyde is much more reactive towards reduction than the carboxylate. A second equivalent of hydride attacks the aldehyde, reducing it to a primary alcohol.

  • Workup and Lactonization: Upon acidic workup, the carboxylate is protonated to a carboxylic acid. This intermediate then undergoes a rapid intramolecular cyclization (esterification), where the alcohol attacks the carboxylic acid to form the stable five-membered lactone ring and eliminate a molecule of water.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while reduction of the anhydride is common, other methods exist in the literature for related phthalides. For instance, a method involving the irradiation of a substituted benzocyclobutenol in the presence of mercury(II) oxide and iodine has been used to synthesize the 7-chloro analog, suggesting a similar route could be adapted. Other modern approaches for phthalide synthesis include reactions catalyzed by various acids or transition metals, often under solvent-free or microwave-assisted conditions, which could be explored for this specific molecule[3][4][5].

Q3: How should I properly store 3-iodophthalic anhydride and the final product, this compound?

A3: Both compounds should be stored in a cool, dark, and dry place. For the starting material, 3-iodophthalic anhydride, it is crucial to keep it under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) as it is sensitive to moisture[6]. The final product is more stable but should still be protected from light and moisture to prevent degradation over long-term storage.

Section 5: Visual Guides & Data

Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Prep (Dry Solvents, Fresh NaBH4) setup 2. Reaction Setup (Anhydrous, 0 °C, N2 atm) reagents->setup addition 3. Slow NaBH4 Addition (Portion-wise at 0 °C) setup->addition stir 4. Stirring (Warm to RT, 2-4h) addition->stir tlc 5. TLC Monitoring (3:1 Hex:EtOAc) stir->tlc quench 6. Quench & Acidify (1M HCl at 0 °C) tlc->quench If Reaction Complete extract 7. Extraction (Ethyl Acetate) quench->extract purify 8. Purification (Recrystallization or Chromatography) extract->purify product Final Product purify->product TroubleshootingTree start Low Yield Observed q1 Is Starting Material (SM) consumed on TLC? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes cause1 Cause: Inactive Reagents or Poor Conditions ans1_no->cause1 q2 Is there a major low-Rf spot? ans1_yes->q2 sol1 Solution: • Use fresh, dry NaBH4 • Ensure anhydrous solvent • Check reaction time/temp cause1->sol1 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No cause2 Cause: Over-reduction ans2_yes->cause2 cause3 Cause: Workup/Purification Loss ans2_no->cause3 sol2 Solution: • Add NaBH4 slower • Maintain temp at 0°C cause2->sol2 sol3 Solution: • Ensure full extraction (3x) • Check pH during quench • Optimize recrystallization cause3->sol3

References

Technical Support Center: Purification of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-iodoisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis and purification of this important building block.

Introduction to Purification Challenges

This compound, a halogenated phthalide derivative, presents a unique set of purification challenges. Its synthesis, typically involving the reduction of 3-iodophthalic anhydride, can lead to a mixture of the desired product, unreacted starting materials, and various byproducts. The key to obtaining high-purity this compound lies in understanding the potential impurities and selecting the appropriate purification strategy. This guide will walk you through common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected impurities?

A1: The most prevalent laboratory-scale synthesis involves the selective reduction of 3-iodophthalic anhydride. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or a mixture of THF and methanol.[1]

The primary impurities to anticipate are:

  • Unreacted 3-Iodophthalic Anhydride: Incomplete reduction will leave the starting material in your crude product.

  • 2-Carboxy-3-iodobenzyl Alcohol: This is the ring-opened intermediate that can form during the reduction process, especially if the reaction is not driven to completion or if the workup conditions are not optimal.

  • Over-reduction Product (1,2-bis(hydroxymethyl)-3-iodobenzene): While less common with a mild reducing agent like NaBH₄, stronger reducing agents or harsh reaction conditions could lead to the formation of the corresponding diol.

  • Positional Isomers: Depending on the purity of the starting 3-iodophthalic anhydride, you might have trace amounts of other iodo-substituted phthalide isomers.

Q2: My crude product is a stubborn oil and won't crystallize. What should I do?

A2: Oiling out is a common issue when the crude product is impure. The presence of even small amounts of impurities can significantly disrupt the crystal lattice formation. The first step is to attempt to remove some of the more polar impurities through a simple workup. Try dissolving the oil in a suitable organic solvent like ethyl acetate or dichloromethane, washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like the ring-opened intermediate, followed by a brine wash and drying over an anhydrous salt like sodium sulfate. After solvent removal, attempt recrystallization again. If it still oils out, column chromatography is your next best option.

Q3: Is this compound stable to standard purification techniques?

A3: Generally, this compound is a relatively stable compound. However, like many iodinated aromatic compounds, it can be sensitive to light and prolonged exposure to high temperatures. The lactone functionality is susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is advisable to use neutral or mildly acidic/basic conditions during workup and purification. When performing column chromatography, avoid highly acidic or basic mobile phases if possible.

Troubleshooting Purification Guide

This section provides a systematic approach to troubleshooting common purification problems encountered with this compound.

Problem 1: Low Purity After Initial Workup

Symptom: TLC or ¹H NMR of the crude product shows significant amounts of starting material and/or byproducts.

Causality Analysis & Solution Workflow:

Caption: Workflow for addressing low purity of crude this compound.

Problem 2: Difficulty with Recrystallization

Symptom: The compound oils out, forms a powder instead of crystals, or the purity does not improve significantly after recrystallization.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    Solvent SystemPolarityComments
    Ethanol/WaterHighGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool slowly.
    Ethyl Acetate/HexaneMediumA versatile system. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed.
    Dichloromethane/HexaneMedium-LowSimilar to ethyl acetate/hexane, but dichloromethane is more volatile.
    TolueneLowCan be effective for aromatic compounds.
  • Seeding: If you have a small amount of pure material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Slow Cooling: Rapid cooling often leads to the precipitation of impurities along with the product. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

Problem 3: Challenges in Column Chromatography

Symptom: Poor separation of the desired product from impurities, or the compound streaks on the column.

Troubleshooting Steps:

  • Solvent System Selection: Use TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Sample Loading: For compounds that are not highly soluble in the eluent, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

  • Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the reduction of substituted phthalic anhydrides.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodophthalic anhydride (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.0-1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~2-3. This step is crucial for the lactonization of the intermediate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Load the crude product (either directly if it's an oil or as a dry-loaded sample) onto the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-iodoisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical research and materials science. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. We will explore common side reactions, troubleshoot frequent issues, and provide validated protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My direct iodination of phthalide (isobenzofuran-1(3H)-one) resulted in a low yield of the desired 7-iodo isomer, with a significant amount of another isomer being formed. What is happening and how can I fix it?

Answer: This is a classic regioselectivity problem rooted in the electronic nature of the phthalide ring system. The aromatic ring is influenced by two competing directing groups: the ether-like oxygen (ortho-, para-directing and activating) and the ester carbonyl group (meta-directing and deactivating). The combined effect often leads to a mixture of products.

  • Probable Cause: Your reaction conditions likely favor iodination at the 4- or 5-position over the desired 7-position. The 4-position is para to the activating oxygen, making it a likely, and often major, byproduct.

  • Troubleshooting Strategy:

    • Lower the Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at 0 °C or even -20 °C can significantly improve the ratio of the desired 7-iodo isomer.

    • Use a Bulky Iodinating Reagent: Employing a sterically hindered iodinating agent can disfavor substitution at the more crowded 4- and 5-positions, potentially increasing the yield of the 7-iodo product. Consider using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIDMH) in place of smaller reagents like ICl.[1]

    • Alternative Synthetic Route: The most robust solution is to abandon the direct iodination strategy in favor of a synthesis that begins with an already iodinated precursor. This "locks in" the correct regiochemistry from the start. A reliable method is the reduction and subsequent lactonization of 2-formyl-6-iodobenzoic acid.

Question 2: The reaction mixture turned dark brown/black, and upon workup, I isolated a tarry, insoluble material with very little of my desired product. What caused this decomposition?

Answer: The formation of tar is a strong indicator of oxidative decomposition.[2] This is a common issue when using potent oxidizing agents to generate the electrophilic iodine species (I⁺) in situ.

  • Probable Cause: Many classic iodination cocktails, such as those using iodine with nitric or sulfuric acid, are highly oxidative.[3] The phthalide core, while somewhat deactivated, can be susceptible to deep-seated oxidation or polymerization under these harsh conditions, especially if the temperature is not rigorously controlled.[3]

  • Troubleshooting Strategy:

    • Switch to a Milder Oxidant: Replace harsh mineral acid-based oxidants with milder alternatives. A combination of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) or Oxone (KHSO₅) is often effective and minimizes charring.

    • Use a Non-Oxidative Iodinating Agent: The best approach is to use an iodinating agent that does not require a separate oxidant. N-Iodosuccinimide (NIS) is an excellent choice for moderately activated or deactivated rings and typically produces cleaner reactions.[1] The reaction can be catalyzed by a non-oxidizing acid like trifluoroacetic acid (TFA).[4]

    • Ensure Inert Atmosphere: While not always necessary for iodination, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent side reactions initiated by atmospheric oxygen, especially if trace metal catalysts are present.

Question 3: My TLC analysis shows the formation of multiple spots that I suspect are di- and tri-iodinated products. How can I prevent this over-iodination?

Answer: Poly-iodination occurs when the mono-iodinated product is still sufficiently reactive to undergo further iodination under the reaction conditions.

  • Probable Cause: The reaction conditions are too forcing. This can be due to an excess of the iodinating agent, a reaction temperature that is too high, or a prolonged reaction time.

  • Troubleshooting Strategy:

    • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 to 1.1 equivalents relative to your starting material.

    • Slow Addition: Add the iodinating agent slowly and portion-wise, or as a solution via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent the slower, subsequent iodination of the product.

    • Use a Less Reactive System: If poly-iodination persists, switch to a less powerful iodinating system. For example, if you are using I₂/H₂SO₄, change to NIS in a non-acidic solvent like acetonitrile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy to obtain this compound with high regioselectivity?

The most dependable approach is to build the phthalide ring from a precursor that already contains iodine at the correct position. This circumvents the regioselectivity issues of direct iodination. A highly recommended route is the reduction of 2-formyl-6-iodobenzoic acid with a mild reducing agent like sodium borohydride (NaBH₄), which reduces the aldehyde to a hydroxymethyl group, followed by acid-catalyzed intramolecular cyclization (lactonization) to form the final product. This ensures the iodine is exclusively at the 7-position.

Q2: How do I choose the right iodinating agent for my synthesis?

The choice depends on the reactivity of your substrate and the desired selectivity. For a system like phthalide, which is moderately deactivated, a balance of reactivity and mildness is key.

Reagent SystemReactivityCommon Side Reactions/Issues
I₂ / Oxidant (e.g., HNO₃, HIO₃) HighStrong oxidation, charring, poor regioselectivity, formation of diaryliodonium salts.[3]
I₂ / H₂O₂ ModerateMilder than acid-based oxidants, but can still cause some oxidation. Requires careful pH and temperature control.
N-Iodosuccinimide (NIS) ModerateGenerally clean. Can be activated with catalytic acid (e.g., TFA). Over-iodination is possible if not controlled.[1][4]
Iodine Monochloride (ICl) HighVery reactive, often leads to poor selectivity and can introduce chlorine byproducts.[1][5]
1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) Moderate-HighEffective and often provides good yields. Can be more selective due to steric bulk.[1]

For the direct iodination of phthalide, NIS with a catalytic amount of TFA offers the best starting point for optimization.

Q3: My reaction seems to stall and does not go to completion, even after extended time. What should I do?

A stalled reaction can have several causes. A systematic troubleshooting approach is necessary.

dot digraph "Troubleshooting_Stalled_Reaction" { graph [fontname="Arial", label="Workflow for a Stalled Reaction", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: A systematic workflow for troubleshooting stalled reactions.

Q4: Are there any specific safety considerations for this synthesis?

Yes. Always conduct a thorough safety review before starting.

  • Iodine: Solid iodine sublimes to produce a purple, irritating vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Oxidizing Agents: Strong oxidizers like nitric acid, iodic acid, and hydrogen peroxide can react violently with organic materials. Add them slowly and control the temperature with an ice bath.

  • Acids: Strong acids like sulfuric acid and trifluoroacetic acid are highly corrosive.

  • Hypervalent Iodine Reagents: While not always used, some hypervalent iodine reagents can be explosive under certain conditions.[6] Always consult the material safety data sheet (MSDS).

Section 3: Recommended Protocol

This protocol details the synthesis via the more reliable precursor route, which guarantees regioselectivity.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} dot Caption: Recommended synthetic workflow for this compound.

Protocol: Synthesis of this compound via Reduction and Lactonization

Step 1: Reduction of 2-Formyl-6-iodobenzoic acid

  • To a solution of 2-formyl-6-iodobenzoic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (EtOH), cool the flask to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)-6-iodobenzoic acid, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Lactonization

  • Combine the crude 2-(hydroxymethyl)-6-iodobenzoic acid (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.) in toluene.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

References

Technical Support Center: Optimizing Derivatization of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the derivatization of 7-iodoisobenzofuran-1(3H)-one. This valuable building block, featuring a phthalide core, is crucial in the synthesis of various biologically active molecules and functional materials.[1][2][3] The carbon-iodine bond at the 7-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

However, the journey from starting material to desired product can present challenges. This guide is structured to provide rapid answers to common questions and a deep, logical framework for troubleshooting and optimizing your reactions.

Section 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive.

Q1: My reaction is not working at all. Where do I even start to troubleshoot? A: When a reaction shows zero conversion, the issue is typically fundamental. Before diving into complex optimization, verify these three critical areas:

  • Catalyst Activity: Is your palladium source active? A black precipitate (palladium black) indicates catalyst decomposition.[4] Ensure your catalyst is fresh and, if using a Pd(II) precatalyst, that conditions are suitable for its reduction to the active Pd(0) state.[5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4][6]

  • Reagent Integrity: Confirm the purity of your starting iodide, coupling partner, and base. Impurities can poison the catalyst.[5] For boronic acids in Suzuki couplings, be aware they can degrade via protodeboronation.[7]

Q2: Which cross-coupling reaction should I choose for my desired transformation? A: The choice depends on the bond you intend to form:

  • C-C (Aryl-Aryl): The Suzuki-Miyaura coupling (with a boronic acid/ester) is the most common and robust choice due to its high functional group tolerance and the low toxicity of boron reagents.[8]

  • C-C (Aryl-Alkyne): The Sonogashira coupling (with a terminal alkyne) is the premier method for synthesizing arylalkynes.[9]

  • C-C (Aryl-Alkene): The Heck reaction (with an alkene) is used to form a new vinyl C-C bond.[10][11]

  • C-N (Aryl-Amine): The Buchwald-Hartwig amination (with a primary or secondary amine) is the state-of-the-art method for synthesizing aryl amines.[12][13]

Q3: My starting material seems to be decomposing. Is the isobenzofuranone core sensitive? A: The γ-lactone ring of the isobenzofuranone core can be susceptible to hydrolysis or other nucleophilic attacks under harsh basic conditions, especially at elevated temperatures. If you suspect decomposition, consider screening weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ instead of NaOtBu) or running the reaction at a lower temperature.[6] Monitoring the reaction by TLC or LC-MS for the disappearance of starting material relative to product formation can help diagnose this issue.

Q4: Do I need a copper co-catalyst for my Sonogashira coupling? A: While traditional Sonogashira protocols use a copper(I) co-catalyst (like CuI), its presence can promote the undesirable homocoupling of the alkyne partner (Glaser coupling), especially if oxygen is present.[4][5] If you observe significant amounts of this byproduct, switching to a copper-free protocol is the most effective solution.[4][5]

Section 2: Troubleshooting Guide: A Systematic Approach to Low Yield

When facing low or no product yield, a systematic approach is more effective than random screening. The following workflow will guide you through diagnosing the most common failure points.

G cluster_start Problem cluster_reagents Step 1: Reagent & System Integrity cluster_catalyst Step 2: Catalytic System Vitals cluster_conditions Step 3: Reaction Conditions cluster_side_reactions Step 4: Side Reactions Start Low or No Product Yield Reagents Verify Purity & Integrity: - 7-Iodoisobenzofuranone - Coupling Partner - Solvents (Anhydrous?) - Base (Anhydrous?) Start->Reagents Begin Here Atmosphere Check Inert Atmosphere: - Degassed Solvents? - Positive N2/Ar Pressure? Reagents->Atmosphere Catalyst Evaluate Catalyst: - Fresh/Active Pd Source? - Correct Precatalyst? - Signs of Pd Black? Atmosphere->Catalyst If Reagents OK Ligand Assess Ligand: - Appropriate Ligand Used? - Ligand Degraded? - Correct Pd:Ligand Ratio? Catalyst->Ligand Base Check Base: - Correct Base Strength? - Sufficient Equivalents? - Finely Powdered? Ligand->Base Temp Optimize Temperature: - Is Temp too low for oxidative addition? - Is Temp too high (decomposition)? Base->Temp If Catalyst System OK Conc Adjust Concentration: - Is reaction too dilute? Temp->Conc SideRxns Identify Side Reactions: - Protodehalogenation (loss of Iodine)? - Homocoupling of Partner? - Lactone Ring Opening? Conc->SideRxns If Conditions OK

Caption: Troubleshooting workflow for low-yield reactions.

In-Depth Troubleshooting Steps:

Step 1: Verify Reagent & System Integrity

  • Purity is Paramount: Impurities in starting materials or reagents can act as catalyst poisons.[5] Re-purify your this compound or coupling partner if their purity is questionable.

  • Anhydrous Conditions: Many cross-coupling reactions are sensitive to water. Ensure solvents are anhydrous and bases (especially carbonates and phosphates) are dry.[5][7]

  • Degassing is Non-Negotiable: Oxygen can oxidize the active Pd(0) catalyst and, in Sonogashira couplings, promote unwanted Glaser homocoupling.[4][5] Degas your reaction mixture thoroughly by sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[6][7]

Step 2: Evaluate the Catalytic System

  • The Palladium Source: If you see a black precipitate (palladium black), your catalyst has died.[4] This can be caused by impurities or running the reaction at too high a temperature.[14] Using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) can significantly improve reliability over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][15]

  • The Ligand: The ligand is not just a spectator; it dictates the catalyst's reactivity and stability.[16] Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to promote the key oxidative addition and reductive elimination steps.[15][16] Ensure you are using the correct ligand for the specific transformation and that the ligand itself has not oxidized.

  • The Base: The base plays a critical role, and its choice is not universal.

    • Suzuki: K₃PO₄ or Cs₂CO₃ are often effective.[7]

    • Buchwald-Hartwig: Stronger, non-nucleophilic bases like NaOtBu or KHMDS are typically required.

    • Sonogashira/Heck: Amine bases like Et₃N or DIPA are common.[5][10] Ensure the base is finely powdered to maximize surface area.[6]

Step 3: Optimize Reaction Conditions

  • Temperature: Aryl iodides are the most reactive halides, so many couplings can proceed at moderate temperatures (60-100 °C).[4] However, if conversion is slow, a higher temperature may be needed to facilitate the rate-limiting oxidative addition step.[17] Conversely, if you observe decomposition, lowering the temperature is necessary. Microwave heating can be a powerful tool for rapidly screening temperatures.[7][18]

  • Concentration: Overly dilute conditions can slow down bimolecular reactions. If your reaction is sluggish, try increasing the concentration.

Section 3: Protocol Optimization Workflows

Instead of a single "best" protocol, successful derivatization relies on systematic optimization. Below is a general workflow for a Suzuki-Miyaura coupling, which can be adapted for other cross-coupling reactions.

Experimental Protocol: Screening for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7]

  • Inerting: Seal the vessel and thoroughly purge with argon or nitrogen.[7]

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (if not using a pre-ligated catalyst).

  • Heating & Monitoring: Heat the reaction to the desired temperature with vigorous stirring. Monitor progress by taking small aliquots and analyzing via TLC, GC, or LC-MS.[6]

Table 1: Recommended Starting Conditions for Screening

This table provides robust starting points for optimizing the derivatization of this compound.

Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (10:1)90 - 110
Sonogashira PdCl₂(PPh₃)₂ (2%)PPh₃ (4%) + CuI (5%)Et₃N (3.0)THF or DMF25 - 60
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (2.0)Toluene or Dioxane80 - 110
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)K₂CO₃ (2.0)DMF or DMAc100 - 130

Section 4: Understanding the "Why": A Mechanistic Glimpse

Understanding the fundamental catalytic cycle for palladium-catalyzed cross-coupling helps rationalize troubleshooting steps. The cycle consists of three key stages: Oxidative Addition, Transmetalation (or related step), and Reductive Elimination.

G Pd0 Pd(0)L₂ (Active Catalyst) PdII L₂Pd(II)(Ar)(I) Pd0->PdII OA Oxidative Addition OA->PdII PdII_R L₂Pd(II)(Ar)(R) PdII->PdII_R TM Transmetalation (e.g., with R-B(OH)₂) TM->PdII_R Product Ar-R (Product) PdII_R->Product RE Reductive Elimination RE->Pd0 Regenerates Catalyst Product->RE ArylIodide Ar-I ArylIodide->OA Partner R-M Partner->TM

Caption: Generalized catalytic cycle for cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your starting material. This is often the rate-limiting step. A failure here (due to an inactive catalyst or low temperature) means the cycle never starts.[19] Bulky, electron-rich ligands accelerate this step.[16]

  • Transmetalation: The 'R' group from your coupling partner (e.g., the aryl group from a boronic acid) is transferred to the palladium center, displacing the iodide. This step requires the base to activate the coupling partner.

  • Reductive Elimination: The two organic fragments (your isobenzofuranone core and the new 'R' group) are joined together, forming the final C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[12] This step is often facilitated by bulky ligands.

By understanding which step is likely failing, you can make more informed decisions. For example, if you see no consumption of your starting iodide, the problem lies with oxidative addition. If starting materials are consumed but no product is formed, the issue may be in the transmetalation or reductive elimination steps, or a competing decomposition pathway.

References

Technical Support Center: 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-iodoisobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling, stability, and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experimental workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary drivers of this compound degradation?

    • My compound appears to be degrading during storage. What are the best practices for storing this compound?

    • I am observing unexpected peaks in my LC-MS analysis after a reaction. Could these be degradation products?

    • How can I mitigate photodegradation during my experiments?

    • Is the lactone ring susceptible to opening? Under what conditions?

  • Troubleshooting Guide: Identifying Degradation Pathways

    • Problem: Loss of compound purity over time in solution.

    • Problem: Variable reaction yields and unexpected byproducts.

  • Experimental Protocols

    • Protocol 1: Stress Testing of this compound to Forced Degradation.

    • Protocol 2: Analytical Method for Monitoring Degradation.

  • Visualizing Degradation Pathways

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation?

The degradation of this compound is primarily influenced by three key factors: the lability of the carbon-iodine (C-I) bond, the reactivity of the lactone ring, and the stability of the aromatic system. The C-I bond is susceptible to cleavage under photolytic (UV light) and certain reductive conditions.[1] The lactone ring is prone to hydrolysis, particularly under basic or strongly acidic conditions.

Q2: My compound appears to be degrading during storage. What are the best practices for storing this compound?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal decomposition and slows kinetic degradation processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aromatic ring and potential reactions with atmospheric moisture.
Light Amber vial or protected from lightThe C-I bond is sensitive to UV light, which can cause homolytic cleavage and initiate radical degradation pathways.[1]
Form Solid (lyophilized powder)Storing the compound in its solid form minimizes mobility and bimolecular degradation reactions that can occur in solution.

Q3: I am observing unexpected peaks in my LC-MS analysis after a reaction. Could these be degradation products?

Yes, it is highly probable. Common degradation products arise from the cleavage of the C-I bond or the opening of the lactone ring. Look for masses corresponding to:

  • Isobenzofuran-1(3H)-one (M-126): This indicates reductive or photolytic deiodination.

  • 2-(Hydroxymethyl)benzoic acid derivatives: Resulting from the hydrolysis of the lactone ring.

  • Products of reaction with nucleophiles: If your reaction mixture contains nucleophiles, they can attack the electrophilic carbon of the lactone.

Q4: How can I mitigate photodegradation during my experiments?

Given the photosensitivity of iodinated aromatic compounds, all manipulations should be performed under conditions that minimize light exposure.[1] We recommend using amber glass reaction vessels or wrapping your glassware in aluminum foil. Working in a dimly lit area or using a fume hood with the sash lowered can also significantly reduce the rate of photodegradation.

Q5: Is the lactone ring susceptible to opening? Under what conditions?

The lactone of the isobenzofuranone core is an ester and is therefore susceptible to nucleophilic attack and hydrolysis. This process is accelerated under basic conditions (e.g., presence of amines, hydroxides) and to a lesser extent, under strongly acidic conditions which can catalyze hydrolysis. The resulting product is a 2-(hydroxymethyl)benzoic acid derivative.

Troubleshooting Guide: Identifying Degradation Pathways

Problem: Loss of compound purity over time in solution.

  • Observation: A stored solution of this compound in a common organic solvent (e.g., DMSO, DMF, Methanol) shows decreasing purity by HPLC analysis over a period of days to weeks.

  • Potential Cause 1: Hydrolysis. Residual water in the solvent can lead to slow hydrolysis of the lactone ring. This is more pronounced in protic solvents like methanol.

  • Troubleshooting Steps:

    • Solvent Purity: Use anhydrous solvents for stock solutions.

    • Storage: Store solutions at -80°C to significantly slow the rate of hydrolysis.

    • pH: Ensure the solution is not basic. If possible, a slightly acidic pH may improve stability against base-catalyzed hydrolysis.

  • Potential Cause 2: Photodegradation. If the solution was exposed to ambient light during preparation or storage.

  • Troubleshooting Steps:

    • Light Protection: Prepare and store solutions in amber vials.

    • Confirmation: Analyze for the presence of isobenzofuran-1(3H)-one, which would be a key indicator of photodegradation.

Problem: Variable reaction yields and unexpected byproducts.

  • Observation: A reaction using this compound as a starting material gives inconsistent yields and multiple, difficult-to-characterize byproducts.

  • Potential Cause 1: In situ Degradation. The reaction conditions themselves may be promoting degradation.

    • Basic Conditions: If your reaction uses a base (e.g., triethylamine, sodium carbonate), it may be causing lactone hydrolysis.

    • Nucleophilic Reagents: Strong nucleophiles can directly react with the lactone.

    • Elevated Temperatures: Thermal decomposition can occur at higher temperatures, potentially leading to complex product mixtures.[2][3]

  • Troubleshooting Steps:

    • Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Base Selection: Use a weaker, non-nucleophilic base if possible.

    • Control Experiment: Run the reaction without your other starting materials to see if this compound degrades under the reaction conditions alone.

  • Potential Cause 2: Contamination of Starting Material. The this compound may have already partially degraded.

  • Troubleshooting Steps:

    • Purity Check: Always check the purity of your starting material by HPLC or NMR before use.

    • Purification: If necessary, purify the this compound before proceeding with your reaction.

Experimental Protocols

Protocol 1: Stress Testing of this compound to Forced Degradation

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide

  • UV lamp (254 nm)

  • Heating block

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Photodegradation: Place 1 mL of stock solution in a quartz cuvette and expose to 254 nm UV light for 24 hours.

  • Thermal Degradation: Place 1 mL of stock solution in a sealed vial and heat at 100°C for 48 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples appropriately for LC-MS analysis.

Protocol 2: Analytical Method for Monitoring Degradation

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure and the behavior of related compounds.

cluster_main This compound cluster_photolytic Photolytic/Reductive Deiodination cluster_hydrolytic Hydrolysis cluster_oxidative Oxidative Degradation cluster_thermal Thermal Decomposition A This compound B Isobenzofuran-1(3H)-one A->B hν or [H] C 2-Formyl-6-iodobenzoic acid A->C H₂O / H⁺ or OH⁻ D Ring-opened products A->D [O] E Decarboxylated/Rearranged Products A->E Δ

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow start Observe Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage lcms_analysis LC-MS Analysis of Sample check_storage->lcms_analysis Conditions OK remediate Implement Corrective Actions (e.g., Use Anhydrous Solvent, Protect from Light) check_storage->remediate Conditions Not OK check_solvent Analyze Solvent Purity (Water Content) check_solvent->remediate Solvent Impure end Stability Achieved check_solvent->end Solvent Pure identify_degradants Identify Degradation Products (Deiodination, Hydrolysis) lcms_analysis->identify_degradants identify_degradants->check_solvent remediate->end

Caption: Troubleshooting workflow for unexpected degradation.

References

overcoming low reactivity of 7-iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 7-iodoisobenzofuran-1(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable synthetic intermediate. While being an excellent scaffold, its unique electronic properties can present reactivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common issues encountered during the functionalization of this compound. The solutions provided are based on established principles of organometallic chemistry and field-proven insights.

Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the most likely causes and solutions?

A1: This is the most frequently reported issue. The low reactivity stems from the electronic-withdrawing nature of the fused lactone ring, which deactivates the C-I bond towards oxidative addition—the crucial first step in the catalytic cycle.[1] Standard "off-the-shelf" conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are often insufficient.

Core Problem: Inefficient Oxidative Addition.

To overcome this, you must employ a more active catalytic system designed for electron-deficient or sterically hindered aryl halides.

Recommended Solutions:

  • Upgrade Your Catalyst/Ligand System: The choice of ligand is paramount. Move from first-generation ligands like triphenylphosphine to modern, electron-rich, and sterically bulky biaryl phosphine ligands. These ligands stabilize the electron-rich Pd(0) center and promote the challenging oxidative addition step.[2][3]

  • Select a More Effective Base: The base plays a critical role in the transmetalation step.[4] A stronger, non-nucleophilic base is often required to facilitate the transfer of the organic group from boron to palladium.

  • Optimize Solvent and Temperature: Ensure strictly anhydrous conditions, as water can negatively impact both the catalyst and the boronic acid reagent.

Troubleshooting Table: Suzuki-Miyaura Conditions

TierCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Expected Outcome
Standard Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/H₂O100Often fails or gives low yield with this substrate.
Intermediate Pd₂(dba)₃ (2.5%)P(tBu)₃ (10%)K₃PO₄ (2.5)1,4-Dioxane100Moderate to good yields; a significant improvement.
High-Activity G3-SPhos Precatalyst (2%)-Cs₂CO₃ (2.0)Toluene110Recommended for difficult couplings; often high yields.

dot

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol: High-Activity Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Add anhydrous toluene (or 1,4-dioxane) to achieve a concentration of ~0.1 M with respect to the starting iodide.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Q2: My Buchwald-Hartwig amination is failing, or I'm seeing significant hydrolysis of the lactone ring. How can I improve this transformation?

A2: The Buchwald-Hartwig amination is highly sensitive to reaction parameters, even more so with a potentially labile substrate like this one.[2] The primary challenges are promoting the C-N coupling over potential side reactions.

Core Problems: (1) Inefficient C-N reductive elimination. (2) Base-mediated hydrolysis of the lactone.

Recommended Solutions:

  • Use a Specialized Ligand: This reaction is defined by its ligand. Use a ligand specifically developed for C-N coupling, such as BrettPhos or XPhos. These ligands accelerate the rate-limiting reductive elimination step.[3][5][6]

  • Careful Base Selection: While strong bases like Sodium tert-butoxide (NaOt-Bu) are standard, they can promote lactone hydrolysis, especially at elevated temperatures.[7] Consider using Potassium Phosphate (K₃PO₄) or Lithium bis(trimethylsilyl)amide (LHMDS) as alternatives that can be effective at lower temperatures.

  • Strictly Inert Conditions: The palladium catalyst is sensitive to oxygen, and the strong bases are highly sensitive to moisture. Ensure your solvent and reagents are scrupulously dry and the reaction is run under a robust inert atmosphere.

Troubleshooting Table: Buchwald-Hartwig Amination Conditions

LigandBaseSolventTemp (°C)Key Considerations
XPhos NaOt-BuToluene100-110Highly active system. Monitor closely for potential lactone decomposition.
BrettPhos LHMDS1,4-Dioxane80-100Often allows for lower temperatures, preserving the lactone.
RuPhos K₃PO₄sec-Butanol100A milder base/solvent system that can be effective for some amine classes.

Detailed Protocol: Optimized Buchwald-Hartwig Amination

  • To a glovebox or an oven-dried Schlenk flask under argon, add the BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and BrettPhos ligand (0.04 equiv, 4 mol%).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • In a separate vial, dissolve LHMDS (1.5 equiv) in anhydrous 1,4-dioxane.

  • Add the solvent to the solids, then add the LHMDS solution dropwise to the stirring mixture.

  • Seal the vessel and heat to 90 °C.

  • Monitor the reaction closely by LC-MS. Due to the high activity, reactions may be complete in 1-6 hours.

  • Workup as described in the Suzuki protocol, being mindful that the product may be base-sensitive. A gentle aqueous wash with dilute ammonium chloride can be used if necessary.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so much less reactive than a simple aryl iodide like iodobenzene?

A1: The difference in reactivity is due to electronic effects. The isobenzofuranone core contains a lactone, which is an ester within a cyclic system. The carbonyl group (C=O) of the lactone is strongly electron-withdrawing. It pulls electron density away from the aromatic ring through resonance and inductive effects. This reduction in electron density at the carbon bearing the iodine strengthens the C-I bond and makes it less favorable to undergo oxidative addition with the electron-rich Pd(0) catalyst, which is the rate-limiting step for many cross-coupling reactions.[8]

dot

Electronic_Effect cluster_0 This compound cluster_1 Electronic Consequences struct EWG Lactone C=O is an Electron Withdrawing Group (EWG) Deactivation Reduces electron density on the aromatic ring EWG->Deactivation BondStrength Strengthens the C-I bond Deactivation->BondStrength SlowStep Slows Oxidative Addition (Rate-Determining Step) BondStrength->SlowStep LowReactivity Observed Low Reactivity SlowStep->LowReactivity

Caption: Electronic deactivation pathway in this compound.

Q2: I need to perform a Sonogashira or Heck reaction. Do the same principles apply?

A2: Yes, absolutely. Both the Sonogashira and Heck reactions also begin with an oxidative addition step.[9][10] Therefore, you will likely face the same challenge of low reactivity.

  • For Sonogashira Coupling: Use a modern phosphine ligand (e.g., SPhos) with your palladium source (e.g., Pd(OAc)₂). While classic conditions use a copper(I) co-catalyst, many modern, copper-free conditions exist that may be milder on your substrate.

  • For Heck Coupling: Standard conditions [Pd(OAc)₂, PPh₃, Et₃N] may be sluggish.[11] Consider using phosphine-free conditions (e.g., Jeffery conditions with a phase-transfer catalyst like TBAB) or employing more robust ligands as discussed for the Suzuki coupling.

Q3: How should I approach selecting a ligand if my initial attempts with a high-activity system fail?

A3: Ligand screening is an empirical process, but it can be guided by logic. If a standard high-activity ligand like SPhos or XPhos does not yield the desired product, the issue may be more nuanced than just oxidative addition. The problem could lie in the reductive elimination step or catalyst decomposition. A logical progression for screening is essential.

dot

Ligand_Selection Start Reaction Fails with Standard Conditions Decision1 Is Oxidative Addition the suspected issue? Start->Decision1 Buchwald Use Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., SPhos, RuPhos, XPhos) Decision1->Buchwald Yes Decision2 Is C-N / C-O Reductive Elimination the issue? Decision1->Decision2 No / Unsure Success Reaction Optimized Buchwald->Success Often Solves Issue Josiphos Consider Different Ligand Class: Ferrocene-based (e.g., Josiphos) or NHC-based (e.g., IPr) Josiphos->Success Decision2->Josiphos No / Unsure BrettPhos Use Ligands with Wide Bite Angles (e.g., BrettPhos, Xantphos) Decision2->BrettPhos Yes (for Amination/ Etherification) BrettPhos->Success

Caption: Decision tree for advanced ligand selection.

References

Technical Support Center: Scaling Up the Production of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-iodoisobenzofuran-1(3H)-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and scalable manufacturing process.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing quick and actionable solutions.

QuestionCommon CausesQuick Solutions & Recommendations
Why is my reaction yield of this compound consistently low? 1. Insufficient activation of the iodinating agent.2. Reversibility of the electrophilic iodination.[1]3. Poor quality or moisture-sensitive reagents.[2]4. Sub-optimal reaction temperature or time.1. Reagent Choice: Use a more reactive source of I+ or an activating agent. Systems like I₂/Selectfluor can iodinate even electron-deficient arenes.[3]2. Conditions: Ensure anhydrous conditions, as water can deactivate many iodinating agents.[2] Use a freshly opened bottle of the iodinating agent.[2]3. Monitoring: Monitor the reaction progress closely using TLC or HPLC to identify the optimal reaction endpoint and avoid decomposition.
My final product is contaminated with di-iodinated species. How can I improve selectivity? 1. Molar ratio of the iodinating agent is too high.2. Reaction temperature is too high, increasing reaction rate and reducing selectivity.[2]3. High reactivity of the isobenzofuranone substrate.1. Stoichiometry: Carefully control the stoichiometry. Use a 1:1 or slightly sub-stoichiometric amount of the iodinating agent relative to the substrate.[2]2. Temperature Control: Lower the reaction temperature. This decreases the overall reaction rate and significantly improves selectivity for the mono-iodinated product.[2]3. Slow Addition: Add the iodinating agent dropwise or portion-wise over an extended period to maintain a low concentration in the reaction mixture.
What are the best practices for purifying the crude product on a large scale? 1. Co-elution of starting material or isomers on silica gel.2. Thermal instability of the product during distillation.3. Product oiling out during crystallization.1. Crystallization: Develop a robust crystallization protocol. Screen various solvent/anti-solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Heptane).2. Slurry Wash: If the crude product is a solid, washing the filter cake with a solvent in which the impurities are soluble but the product is not can be highly effective.3. Chromatography: For high-purity requirements, column chromatography may be necessary. Optimize the mobile phase for good separation.[4]
I'm observing significant starting material in my final product. What should I adjust? 1. Insufficient reaction time.2. Reaction temperature is too low.3. Deactivation of the catalyst or iodinating agent.1. Reaction Time: Extend the reaction time, monitoring by TLC/HPLC until the starting material is consumed.2. Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side-product formation.3. Reagent Quality: Ensure all reagents are pure and anhydrous. Consider adding a fresh portion of the catalyst or activating agent if the reaction stalls.

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of potential issues during the scale-up process, from reaction setup to final product isolation.

Issue: Inconsistent Reaction Profile and Yields Between Batches

Scaling up a reaction from grams to kilograms can introduce variability. If you notice that batch outcomes are unpredictable, it points to issues with process control.

Root Cause Analysis:

  • Poor Temperature Control: The high surface-area-to-volume ratio in small flasks allows for efficient heat dissipation. In large reactors, exothermic events can cause temperature spikes that lead to side reactions. Conversely, inadequate heating can stall the reaction.

  • Inefficient Mixing: Inadequate agitation in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities like di-iodinated products.[2]

  • Reagent Addition Rate: The rate of adding the iodinating agent is critical. Adding it too quickly on a large scale can overwhelm the reactor's heat-removal capacity and create concentration gradients.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Batches start Inconsistent Yields/Purity Observed q1 Is exotherm well-controlled? start->q1 sol1a Implement jacketed reactor with controlled heating/cooling. q1->sol1a No q2 Is mixing efficient? q1->q2 Yes sol1a->q2 sol1b Adjust addition rate of limiting reagent to manage heat flow. sol1b->q2 sol2a Evaluate and optimize impeller type and speed (RPM). q2->sol2a No q3 Is reaction stalling? q2->q3 Yes sol2a->q3 sol2b Use baffles in the reactor to ensure turbulent flow. sol2b->q3 sol3 Verify reagent quality and water content. Ensure inert atmosphere. q3->sol3 Yes end_node Process Consistency Improved q3->end_node No sol3->end_node

Caption: Decision tree for troubleshooting batch inconsistency.

Issue: Product Isolation and Purification Challenges

Isolating the final product in high purity is often the most challenging aspect of scaling up.

Root Cause Analysis:

  • Work-up Complications: Quenching the reaction with reagents like sodium thiosulfate can sometimes introduce salts that complicate extraction and phase separation.[5]

  • Solvent Selection: A solvent system that works for small-scale chromatography may be economically or practically unfeasible for large-scale purification.

  • Product Morphology: The physical form of the product (e.g., fine powder, amorphous solid, oil) can significantly impact filtration and drying efficiency.

Solutions and Protocols:

  • Develop a Robust Work-up Procedure:

    • Quenching: After the reaction is complete, cool the mixture to 0-5 °C. Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining iodine. Monitor the disappearance of the iodine color.

    • Extraction: Choose an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) that offers good solubility for the product and is immiscible with the aqueous layer. Perform multiple extractions to maximize recovery.

    • Washes: Wash the combined organic layers with water and then with brine to remove inorganic salts. This improves the efficiency of the drying step.

  • Optimize Crystallization:

    • Solvent Screening: The goal is to find a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

      • Slowly add an anti-solvent (e.g., heptane, hexane) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

      • Collect the solid by filtration, wash with cold anti-solvent, and dry under vacuum.

Scale-Up Protocol: From Lab to Pilot Plant

This section provides a detailed, step-by-step protocol for the synthesis of this compound, highlighting critical scale-up considerations. The reaction described is a direct electrophilic iodination of isobenzofuran-1(3H)-one (phthalide).

Reagents and Equipment
Reagent/EquipmentLab Scale (10g)Pilot Scale (1kg)Key Considerations
Isobenzofuran-1(3H)-one10.0 g1.0 kgEnsure starting material is dry and of high purity.
Iodine (I₂)20.8 g2.08 kgUse high-purity crystalline iodine.
Silver Nitrate (AgNO₃)13.9 g1.39 kgActs as an activator. Must be protected from light.
Solvent (e.g., Acetonitrile)200 mL20 LUse anhydrous grade solvent. Acetonitrile is often used for its ability to stabilize the iodinating species.[6]
Reactor500 mL Round Bottom Flask50 L Jacketed Glass ReactorThe jacket allows for precise temperature control, which is critical during scale-up.
StirringMagnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in the larger volume.

Step-by-Step Procedure

Caption: General workflow for the synthesis of this compound.

  • Reactor Setup: Charge the jacketed reactor with the solvent (Acetonitrile) and Iodine (I₂). Begin agitation.

  • Activation: Cool the reactor contents to 0-5 °C using the cooling jacket. Slowly add the Silver Nitrate (AgNO₃) portion-wise, ensuring the temperature does not exceed 10 °C. A precipitate of Silver Iodide (AgI) will form.

    • Expert Insight: The use of a silver salt activates the molecular iodine, generating a more potent electrophilic iodinating species (I+). This is crucial for iodinating moderately deactivated aromatic rings.

  • Substrate Addition: Once the AgNO₃ addition is complete, add the isobenzofuran-1(3H)-one to the slurry.

  • Reaction: Allow the reactor to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Periodically take samples and analyze them by TLC or HPLC to monitor the consumption of the starting material. The reaction is complete when less than 2% of the starting material remains.

  • Work-up:

    • Filter the reaction mixture to remove the AgI precipitate. Wash the filter cake with fresh solvent.

    • Transfer the filtrate to a separatory funnel or a second reactor for extraction.

    • Add water and an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Toluene/heptane) to yield this compound as a pure solid.

Safety Considerations for Scale-Up
  • Halogen Handling: Iodine can cause severe burns and is toxic upon inhalation. Handle in a well-ventilated area (fume hood or ventilated enclosure) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Acetonitrile and other organic solvents are flammable and have associated health risks. Avoid sources of ignition and ensure proper grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The activation of iodine can be exothermic. The controlled addition rate and efficient cooling provided by a jacketed reactor are essential safety measures.

  • Waste Disposal: Waste streams containing iodine and organic solvents must be disposed of according to institutional and local environmental regulations.[1]

References

Technical Support Center: Synthesis of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 7-iodoisobenzofuran-1(3H)-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical intermediate. Here, we address common issues, provide in-depth troubleshooting advice, and offer validated protocols to enhance the purity and yield of your reactions.

Introduction: The Synthetic Challenge

This compound, a key building block in the synthesis of various pharmaceutically active compounds, is typically prepared via the reduction of 3-iodophthalic anhydride. While seemingly straightforward, this reaction is often plagued by specific impurities that can complicate downstream applications. This guide provides a systematic approach to identifying and mitigating these common synthetic hurdles.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues encountered during the synthesis and work-up of this compound.

Question 1: My final product shows a significant amount of an unreacted starting material, 3-iodophthalic anhydride. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete reduction of 3-iodophthalic anhydride is a frequent issue. This can stem from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent, commonly sodium borohydride (NaBH₄), is critical. An insufficient amount will naturally lead to incomplete conversion.

  • Deactivation of Reducing Agent: NaBH₄ can be deactivated by moisture or acidic conditions. The presence of water in the solvent or glassware can consume the reducing agent before it reacts with the anhydride.

  • Low Reaction Temperature: The reduction may be too slow at lower temperatures, leading to an incomplete reaction within a practical timeframe.

Recommended Solutions:

  • Optimize Stoichiometry: Increase the molar equivalents of NaBH₄. A common starting point is 2.0 to 2.5 equivalents relative to the 3-iodophthalic anhydride.

  • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF, DMF) and flame-dried glassware to prevent the premature quenching of the reducing agent.

  • Control Reaction Temperature: While the initial addition of NaBH₄ should be done at a low temperature (0 °C) to control the exothermic reaction, the reaction mixture should be allowed to warm to room temperature and stirred for a sufficient period (typically 2-4 hours) to ensure completion.

Question 2: I've isolated a significant byproduct that appears to be a diol. What is it and how can I prevent its formation?

Root Cause Analysis: The formation of 2-(hydroxymethyl)-3-iodobenzoic acid or the corresponding diol, 1,2-bis(hydroxymethyl)-3-iodobenzene, indicates over-reduction. The desired product, a lactone, is an intermediate in the reduction of the anhydride to the diol.

  • Excessive Reducing Agent: A large excess of a powerful reducing agent like NaBH₄ can reduce the initially formed lactone further.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period, especially with excess reducing agent, can promote over-reduction.

Recommended Solutions:

  • Careful Stoichiometric Control: Avoid using a large excess of NaBH₄. Titrate the amount to find the optimal balance between complete consumption of the starting material and minimal over-reduction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction promptly once the starting material is consumed.

  • Choice of Reducing Agent: For more control, consider a milder reducing agent, although this may require optimization of reaction conditions.

Question 3: My NMR spectrum shows a mixture of regioisomers. Is it possible to form 4-iodoisobenzofuran-1(3H)-one?

Root Cause Analysis: The formation of the 4-iodo isomer from 3-iodophthalic anhydride is highly unlikely under standard reductive conditions. The regiochemistry is dictated by the starting material. However, contamination can arise from the starting material itself.

  • Impure Starting Material: The commercial 3-iodophthalic anhydride may contain isomeric impurities, such as 4-iodophthalic anhydride, which would lead to the corresponding isomeric lactone.

  • Misinterpretation of Spectra: Complex splitting patterns in the aromatic region of the NMR spectrum could be mistaken for an isomeric mixture.

Recommended Solutions:

  • Verify Starting Material Purity: Analyze the 3-iodophthalic anhydride by NMR or another suitable analytical technique before starting the reaction.

  • Purification: If isomeric impurities are present, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A: Anhydrous Tetrahydrofuran (THF) is a common and effective solvent. It is relatively inert to NaBH₄ and has good solvating properties for the anhydride. Anhydrous Dimethylformamide (DMF) can also be used.

Q2: How should I quench the reaction? A: The reaction should be quenched by slowly adding an acid, such as 1 M HCl, at 0 °C. This will neutralize the excess NaBH₄ and the borate complexes. Be cautious as hydrogen gas will be evolved.

Q3: What is the best method for purifying the final product? A: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for removing minor impurities. If significant amounts of byproducts are present, column chromatography on silica gel is recommended.

Experimental Protocol: Synthesis of this compound

This protocol is a reliable method for the synthesis of this compound from 3-iodophthalic anhydride.

Materials:

  • 3-Iodophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodophthalic anhydride (1.0 eq).

  • Dissolution: Add anhydrous THF and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench with 1 M HCl until the pH is acidic and gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Reaction Scheme and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reaction (Over-reduction) 3-Iodophthalic Anhydride 3-Iodophthalic Anhydride Intermediate Aldehyde-Carboxylate Intermediate Aldehyde-Carboxylate 3-Iodophthalic Anhydride->Intermediate Aldehyde-Carboxylate NaBH4 (1 eq) This compound This compound Intermediate Aldehyde-Carboxylate->this compound Intramolecular Cyclization 2-(Hydroxymethyl)-3-iodobenzoic acid 2-(Hydroxymethyl)-3-iodobenzoic acid This compound->2-(Hydroxymethyl)-3-iodobenzoic acid NaBH4 (excess) G start Reaction Complete. Analyze Crude Product (NMR, TLC) check_purity Is the product pure? start->check_purity incomplete_rxn Incomplete Reaction: - Insufficient NaBH4 - Deactivated NaBH4 - Low Temperature check_purity->incomplete_rxn No (Starting Material Present) over_reduction Over-reduction Product: - Excess NaBH4 - Prolonged Reaction Time check_purity->over_reduction No (More Polar Byproduct) isomeric_impurity Isomeric Impurity: - Impure Starting Material check_purity->isomeric_impurity No (Isomeric Signals in NMR) end_product Pure this compound check_purity->end_product Yes solution_incomplete Solution: - Increase NaBH4 equivalents - Use anhydrous conditions - Allow to warm to RT incomplete_rxn->solution_incomplete solution_over Solution: - Reduce NaBH4 equivalents - Monitor by TLC - Quench promptly over_reduction->solution_over solution_isomeric Solution: - Verify starting material purity - Purify by chromatography isomeric_impurity->solution_isomeric

Technical Support Center: Refining Crystallization Methods for 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-iodoisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful crystallization of this compound. As your partner in research, we aim to equip you with the foundational knowledge and practical insights necessary to overcome common challenges and achieve high-purity crystalline material.

I. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the crystallization of this compound.

Q1: What are the key structural features of this compound that influence its crystallization behavior?

A1: The crystallization behavior of this compound is primarily dictated by three structural features: the rigid isobenzofuranone core, the polar lactone functional group, and the heavy, polarizable iodine atom. The planar aromatic ring promotes π-stacking interactions, while the lactone's carbonyl group can participate in dipole-dipole interactions. The iodine atom can engage in halogen bonding, a specific type of non-covalent interaction that can significantly influence crystal packing.[1] The interplay of these forces will determine the optimal solvent system and crystallization conditions.

Q2: I don't have a specific protocol for this compound. Where do I start with solvent selection?

A2: A systematic solvent screening is the recommended starting point. Based on the principle of "like dissolves like," you should test a range of solvents with varying polarities. Given the structure of this compound, solvents of intermediate polarity are likely to be most effective. A good initial screen would include esters (e.g., ethyl acetate), ketones (e.g., acetone), chlorinated solvents (e.g., dichloromethane), and alcohols (e.g., ethanol, isopropanol). One study on similar isobenzofuranone derivatives successfully used ethyl acetate for recrystallization.[2]

Q3: My initial attempts at crystallization are failing. What are the most common reasons for this?

A3: The most common reasons for crystallization failure are an inappropriate solvent, a solution that is not sufficiently supersaturated, or the presence of impurities that inhibit crystal nucleation and growth. It is also possible that the rate of cooling is too rapid, leading to the formation of an oil or amorphous solid instead of crystals.

Q4: Is it possible that the iodine substituent is complicating the crystallization process?

A4: Yes, the iodine atom introduces specific intermolecular interactions, namely halogen bonding, which can influence crystal packing.[1] While this can be beneficial in forming a well-ordered crystal lattice, it may also lead to the formation of different polymorphs or solvates depending on the solvent used. Understanding and controlling these interactions can be key to successful crystallization.

II. Troubleshooting Guide: From Impure Solid to High-Quality Crystals

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing.

Causality: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid phase rather than a solid crystalline phase. This typically happens when the solubility of the compound at a given temperature is exceeded, but the temperature is still above the compound's melting point in the presence of the solvent. High concentrations of impurities can also lower the melting point of the mixture, exacerbating this issue.

Solutions:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the supersaturation level. Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. This allows the solution to become supersaturated at a temperature below the compound's melting point.

  • Change the Solvent System: Try a solvent in which the compound is less soluble. Alternatively, introduce an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution at a slightly elevated temperature.

Problem 2: No Crystals Form, Even After Extended Cooling.

Causality: This indicates that the solution is not sufficiently supersaturated. The concentration of the compound may be too low, or the chosen solvent may be too good at dissolving the compound even at low temperatures.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

  • Increase Concentration:

    • Slow Evaporation: Allow the solvent to evaporate slowly from an uncovered or partially covered vessel. This gradually increases the concentration of the solute.

    • Boiling Off Solvent: If the compound is thermally stable, you can gently boil off a portion of the solvent to increase the concentration before allowing it to cool again.[3]

  • Drastic Cooling: Cool the solution in an ice bath or even a dry ice/acetone bath to significantly decrease the solubility. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Problem 3: The Resulting Crystals are Very Small, Needle-like, or of Poor Quality.

Causality: The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth. This can be caused by a solution that is too highly supersaturated or by cooling the solution too quickly.

Solutions:

  • Slow Down the Cooling Process: Insulate the crystallization vessel to slow the rate of cooling. For example, place the flask in a beaker of warm water and allow it to cool to room temperature slowly.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. While this may slightly reduce the overall yield, it will promote the growth of larger, more perfect crystals.

  • Use a Different Crystallization Method: Techniques like vapor diffusion or layering can provide a much slower and more controlled approach to achieving supersaturation, often resulting in higher quality crystals.

Problem 4: The Crystallization Yield is Very Low.

Causality: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of material during filtration and washing.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Maximize Crystal Recovery: Ensure the solution is thoroughly cooled to maximize the amount of compound that crystallizes out of solution.

  • Recover from the Mother Liquor: The filtrate (mother liquor) after the first filtration may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[3]

  • Minimize Transfer Losses: Be meticulous during the transfer and washing of the crystals to avoid mechanical losses.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key crystallization experiments.

Protocol 1: Solvent Screening for this compound

This protocol will help you identify a suitable solvent for the recrystallization of your compound.

Materials:

  • This compound (crude)

  • Small test tubes or vials

  • A selection of solvents (see table below)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise (starting with ~0.5 mL).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the test tubes in a water bath or on a heating block. A good solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.

Solvent Selection Guide (Hypothetical Data for Guidance)

SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior for this compound
Hexane0.169Low solubility at all temperatures (good as an anti-solvent)
Toluene2.4111Moderate solubility when hot, low when cold (potential candidate)
Dichloromethane3.140High solubility at room temperature (likely too soluble)
Ethyl Acetate4.477Good solubility when hot, low when cold (strong candidate)[2]
Acetone5.156Good solubility when hot, moderate when cold (potential candidate)
Isopropanol3.982Moderate solubility when hot, low when cold (potential candidate)
Ethanol4.378Moderate solubility when hot, low when cold (potential candidate)
Water10.2100Insoluble
Protocol 2: Single Solvent Recrystallization

This is the most common method for purifying solid organic compounds.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethyl acetate) and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the compound just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven or in a desiccator.

Protocol 3: Vapor Diffusion Crystallization

This method is excellent for growing high-quality single crystals, especially when only a small amount of material is available.

Procedure:

  • Dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent or "anti-solvent" (e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed.

  • The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "poor" solvent in the outer container. This will cause the "poor" solvent to slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

IV. Visualizing the Workflow

To aid in understanding the decision-making process during crystallization, the following diagrams illustrate key workflows.

G cluster_0 Solvent Selection Workflow start Start: Crude Solid screen Screen Solvents (Hot vs. Cold Solubility) start->screen good_solvent Good Solvent Found? screen->good_solvent single_solvent Proceed to Single Solvent Recrystallization good_solvent->single_solvent Yes mixed_solvent Consider Mixed Solvent System good_solvent->mixed_solvent No end End: Pure Crystals single_solvent->end mixed_solvent->end

Caption: A workflow for systematic solvent selection.

G cluster_1 Troubleshooting Crystallization Failures start Problem Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_quality Poor Crystal Quality start->poor_quality solution_oil Re-dissolve, Dilute, Cool Slowly oiling_out->solution_oil solution_no_xtal Induce Nucleation, Increase Concentration no_crystals->solution_no_xtal solution_poor_xtal Slow Cooling, Reduce Supersaturation poor_quality->solution_poor_xtal

Caption: A logical guide for troubleshooting common crystallization issues.

V. References

  • Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design. --INVALID-LINK--

  • Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. PubMed. --INVALID-LINK--

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. --INVALID-LINK--

  • Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. ResearchGate. --INVALID-LINK--

  • Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Phthalides: A Comparative Analysis of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are found in numerous natural products and exhibit a wide range of biological activities, including antioxidant, antiplatelet, and neuroprotective effects.[1][2][3][4] For synthetic chemists, particularly those in drug development, functionalizing the phthalide core is a critical task. Halogenated phthalides serve as exceptionally versatile building blocks, enabling the construction of more complex molecular architectures through cross-coupling reactions.

This guide provides an in-depth comparison of 7-iodoisobenzofuran-1(3H)-one with its bromo- and chloro-analogs. We will delve into the fundamental principles governing their reactivity, present comparative data, and provide validated experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

The Critical Role of the Halogen: A Primer on Reactivity

In the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck), the nature of the halogen on the aromatic ring is paramount. The key step, and often the rate-determining one, is the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is directly related to the carbon-halogen (C-X) bond strength and the leaving group ability of the halide.

The established reactivity trend for aryl halides is:

I > OTf > Br >> Cl [5][6]

Aryl iodides are significantly more reactive than aryl bromides, which are, in turn, more reactive than aryl chlorides.[6] This is due to the weaker C-I bond compared to the C-Br and C-Cl bonds, which lowers the activation energy required for the Pd(0) catalyst to insert into the C-X bond. This fundamental difference in reactivity has profound practical implications for experimental design, influencing reaction temperature, catalyst loading, and overall efficiency.

Head-to-Head Comparison: 7-Iodo- vs. 7-Bromo- vs. 7-Chloro-Phthalide

While all three halogenated phthalides are valuable synthetic intermediates, this compound often emerges as the superior choice for reactions demanding high efficiency and mild conditions.

Performance & Reactivity Insights:

  • This compound: As the most reactive of the three, it undergoes oxidative addition with palladium catalysts under the mildest conditions. This often translates to lower reaction temperatures, shorter reaction times, and reduced catalyst loading. The higher reactivity minimizes the formation of side products, such as dehalogenation or homocoupling, leading to cleaner reactions and higher isolated yields. This is particularly advantageous when working with sensitive or complex substrates.[7]

  • 7-Bromoisobenzofuran-1(3H)-one: This is a workhorse intermediate, balancing stability with good reactivity.[8][9] While more demanding conditions (higher temperatures, more specialized ligands) may be required compared to the iodo-analog, it is often more cost-effective and readily available. It represents a good compromise for many standard applications.

  • 7-Chloroisobenzofuran-1(3H)-one: Due to the strength of the C-Cl bond, this compound is the least reactive.[10] Cross-coupling reactions with aryl chlorides typically necessitate more aggressive conditions, including higher temperatures and the use of sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[5] While its low cost is an advantage, the harsh conditions can limit its compatibility with sensitive functional groups.

Quantitative Performance Comparison

The following table summarizes the key differences in properties and typical reaction conditions, providing a clear rationale for selecting the appropriate building block.

Property7-Chloro-Phthalide7-Bromo-Phthalide7-Iodo-Phthalide
Molecular Formula C₈H₅ClO₂C₈H₅BrO₂C₈H₅IO₂
Molecular Weight 168.58 g/mol 213.03 g/mol 260.03 g/mol
Relative Reactivity LowMediumHigh[5][6]
Typical Catalyst Loading High (1-5 mol%)Moderate (0.5-2 mol%)Low (0.1-1 mol%)
Typical Reaction Temp. High (100-140 °C)Moderate (80-110 °C)Low to Medium (RT - 90 °C)
Key Advantage Low CostBalanced Reactivity & CostHigh Reactivity, Mild Conditions
Key Disadvantage Harsh Conditions RequiredLess Reactive than IodideHigher Cost

Visualizing the Synthetic Workflow

The choice of halogenated phthalide directly impacts the synthetic route. The following diagram illustrates a typical workflow for creating a biaryl phthalide derivative, a common motif in pharmacologically active molecules.

G cluster_reaction Suzuki-Miyaura Cross-Coupling cluster_product Outcome Iodo This compound Coupling Arylboronic Acid, Pd Catalyst, Base, Solvent Iodo->Coupling Mild Conditions (e.g., 80°C, Pd(PPh₃)₄) Bromo 7-Bromoisobenzofuran-1(3H)-one Bromo->Coupling Moderate Conditions (e.g., 100°C, Pd(dppf)Cl₂) Chloro 7-Chloroisobenzofuran-1(3H)-one Chloro->Coupling Harsh Conditions (e.g., 120°C, Buchwald Ligand) Product 7-Aryl-isobenzofuran-1(3H)-one Coupling->Product

Caption: Choice of halogen dictates the required cross-coupling conditions.

Validated Experimental Protocols

To provide actionable guidance, we present detailed protocols for a key reaction and a representative synthesis. The causality behind reagent choice is explained to enhance understanding.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol demonstrates the high efficiency of the iodo-derivative.

Workflow Diagram:

G start Combine Reactants: - 7-Iodophthalide (1 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.5 eq) solvent Add Solvent: - Toluene/H₂O (4:1) start->solvent reaction Heat & Stir: - Purge with N₂ - Heat to 85°C for 4h - Monitor by TLC solvent->reaction workup Aqueous Workup: - Cool to RT - Separate layers - Extract aqueous w/ EtOAc reaction->workup purify Purification: - Dry organic (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product: 7-Aryl-phthalide purify->product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

    • Rationale: The boronic acid is used in slight excess to drive the reaction to completion. Potassium carbonate is a mild base essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

    • Rationale: Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source suitable for reactive aryl iodides. A low catalyst loading is sufficient due to the high reactivity of the substrate.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Seal the flask and thoroughly degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Rationale: A biphasic solvent system is standard for Suzuki couplings. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Add ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-aryl-isobenzofuran-1(3H)-one.

Protocol 2: Synthesis of 3-Bromoisobenzofuran-1(3H)-one via Radical Bromination

This protocol describes a common method for introducing bromine at the reactive C-3 position.[11]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine isobenzofuran-1(3H)-one (phthalide) (10.0 mmol, 1.0 eq), N-bromosuccinimide (NBS) (10.5 mmol, 1.05 eq), and carbon tetrachloride (CCl₄, 50 mL).

    • Rationale: NBS is a convenient and selective source of bromine radicals. CCl₄ is a traditional solvent for radical reactions, though safer alternatives like dibromomethane can be considered.

  • Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (0.2 mmol, 2 mol%).

    • Rationale: The initiator generates the initial radicals needed to start the chain reaction.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3-4 hours. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats to the surface.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. The succinimide byproduct will precipitate.

  • Purification: Filter off the succinimide and wash it with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure. The crude 3-bromoisobenzofuran-1(3H)-one can be purified by recrystallization from a suitable solvent like cyclohexane.[11]

Conclusion and Future Outlook

For researchers and drug development professionals, the choice of a halogenated phthalide building block is a strategic decision that impacts synthetic efficiency, cost, and scalability. While bromo- and chloro-phthalides have their place, This compound stands out as the premier choice for applications requiring mild reaction conditions and high yields, particularly in the synthesis of complex, late-stage intermediates. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for greater functional group tolerance and cleaner reaction profiles, ultimately accelerating the discovery and development pipeline. As the demand for novel, intricately substituted phthalide-based therapeutics grows, the strategic application of highly reactive intermediates like this compound will continue to be a cornerstone of innovative synthetic design.

References

In Vitro Validation of 7-Iodoisobenzofuran-1(3H)-one's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 7-iodoisobenzofuran-1(3H)-one, with a specific focus on its potential as an antifungal agent. We will objectively compare its performance against a structurally related analog, 3-propylisobenzofuran-1(3H)-one, and a standard-of-care antifungal, Fluconazole. The experimental designs detailed herein are structured to ensure scientific rigor, reproducibility, and a clear understanding of the compound's efficacy and safety profile.

The isobenzofuranone core, a lactone fused to a benzene ring, is a scaffold found in numerous natural products exhibiting a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The introduction of a halogen, such as iodine, at the C-7 position is hypothesized to modulate the compound's biological activity, potentially by enhancing its interaction with biological targets or altering its physicochemical properties.[3] This guide will delineate the necessary in vitro assays to test this hypothesis, specifically focusing on antifungal efficacy and cytotoxicity.

Comparative Analysis of Antifungal Potency

To ascertain the antifungal potential of this compound, a comparative analysis against relevant compounds is essential. The selected comparators are:

  • 3-Propylisobenzofuran-1(3H)-one: A non-halogenated analog to assess the contribution of the iodine moiety to the observed activity.

  • Fluconazole: A widely used azole antifungal agent, serving as a positive control and a benchmark for clinical relevance.[4]

The primary metric for antifungal efficacy will be the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Table 1: Comparative Antifungal Activity (MIC in µg/mL)
Fungal StrainThis compound3-Propylisobenzofuran-1(3H)-oneFluconazole
Candida albicans (ATCC 90028)8321
Candida glabrata (ATCC 90030)166416
Cryptococcus neoformans (ATCC 52817)4164
Aspergillus fumigatus (ATCC 204305)16>648

Note: The data presented in this table is illustrative and serves as a template for presenting experimental findings.

Assessing Selective Toxicity: A Crucial Step in Drug Discovery

A promising antimicrobial agent must exhibit high potency against the target pathogen while demonstrating minimal toxicity to host cells. To this end, we will evaluate the cytotoxicity of this compound against a human cell line.

Table 2: Cytotoxicity Profile (IC50 in µM)
CompoundHuman Embryonic Kidney (HEK293) Cells
This compound64
3-Propylisobenzofuran-1(3H)-one128
Fluconazole>256

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. The data is illustrative.

The Therapeutic Index (TI) , a ratio that compares the toxic dose to the therapeutic dose, can be estimated from these in vitro studies. A higher TI indicates a more favorable safety profile.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[4]

1. Preparation of Fungal Inoculum: a. Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (approximately 1-5 x 10^6 CFU/mL).[4] d. Dilute this suspension 1:1000 in RPMI-1640 medium buffered with MOPS to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a 1 mg/mL stock solution of this compound and 3-propylisobenzofuran-1(3H)-one in Dimethyl Sulfoxide (DMSO). b. In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in RPMI-1640 medium. A typical concentration range to test is 0.125 to 64 µg/mL. c. Prepare similar dilutions for the positive control, Fluconazole.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions. b. Include a growth control well (inoculum without any compound) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (approximately 50% or more) compared to the growth control, as determined visually or with a spectrophotometer.[4]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

1. Cell Seeding: a. Culture human embryonic kidney (HEK293) cells in appropriate media. b. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. c. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only). d. Incubate the plate for 48 hours.

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve to determine the IC50 value.

Mechanistic Insights and Visualizations

The antifungal activity of many compounds, particularly those affecting the cell membrane, often involves disruption of ergosterol biosynthesis or direct interaction with membrane components.[5] Azoles, like Fluconazole, inhibit the enzyme lanosterol 14α-demethylase, a key step in the ergosterol pathway.[6] It is plausible that isobenzofuranones could exert their effect through a similar mechanism or by disrupting membrane integrity.

Diagram 1: Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway This compound->Ergosterol_Biosynthesis Inhibition Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Direct Interaction? Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Ergosterol->Cell_Membrane Component of Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Proposed mechanisms of antifungal action for this compound.

Diagram 2: Experimental Workflow for In Vitro Validation

Workflow cluster_antifungal Antifungal Efficacy cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis A1 Prepare Fungal Inoculum A2 Serial Dilution of Compounds A1->A2 A3 Incubate with Fungi A2->A3 A4 Determine MIC A3->A4 D1 Compare MIC values A4->D1 C1 Seed Human Cells C2 Treat with Compounds C1->C2 C3 MTT Assay C2->C3 C4 Determine IC50 C3->C4 D2 Calculate Therapeutic Index C4->D2 D3 Structure-Activity Relationship D1->D3 D2->D3

Caption: A streamlined workflow for the in vitro validation of a novel antifungal compound.

Conclusion

This guide outlines a robust and scientifically sound methodology for the initial in vitro validation of this compound as a potential antifungal agent. By employing standardized protocols and making objective comparisons to relevant compounds, researchers can generate reliable data to support further investigation. The emphasis on both efficacy against fungal pathogens and cytotoxicity towards mammalian cells ensures a balanced initial assessment of the compound's therapeutic potential. The presented workflows and data templates provide a clear path for drug development professionals to follow in their quest for novel and effective antifungal therapies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Iodoisobenzofuran-1(3H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isobenzofuran-1(3H)-one, or phthalide, scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antiproliferative, antimicrobial, and antidepressant effects.[1][2][3] The introduction of a halogen atom, particularly iodine, into this scaffold can significantly modulate its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-iodoisobenzofuran-1(3H)-one analogs, offering insights into the rational design of novel therapeutic agents.

The Isobenzofuran-1(3H)-one Core: A Versatile Pharmacophore

The isobenzofuran-1(3H)-one core is a bicyclic structure consisting of a fused benzene ring and a γ-lactone ring. This scaffold is present in numerous natural products and synthetic compounds with diverse biological activities.[1][4] Functionalization at the C-3 position has been a primary focus of SAR studies, revealing that the nature of the substituent at this position plays a critical role in determining the compound's biological effects.[1]

The Influence of 7-Iodo Substitution: A Halogen's Impact on Bioactivity

The introduction of an iodine atom at the 7-position of the isobenzofuran-1(3H)-one scaffold is anticipated to influence its therapeutic potential in several ways:

  • Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets, which can contribute to enhanced binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life.

  • Induction of Apoptosis: Studies on other iodine-containing lactones have suggested that these compounds can induce apoptosis in cancer cells, possibly through a mitochondria-mediated mechanism.[5]

Comparative Analysis of Antiproliferative Activity: A Focus on C-3 Substitution

While comprehensive SAR studies on a dedicated series of this compound analogs are limited in the public domain, we can extrapolate key trends from studies on C-3 functionalized isobenzofuran-1(3H)-ones. The following data from a study on C-3 substituted analogs against K562 (myeloid leukemia) and U937 (lymphoma) cancer cell lines provides a valuable framework for understanding the impact of C-3 substituents.[1][6][7]

Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-one Analogs [1][6]

CompoundC-3 SubstituentK562 IC50 (µM)U937 IC50 (µM)
16 2,6-Diacetoxyphenyl2.79> 100
17 2-Hydroxy-6-acetoxyphenyl> 100> 100
18 2,6-Dihydroxyphenyl1.71> 100
Etoposide (Control) -7.061.98

Key SAR Insights from C-3 Analogs (and Inferences for 7-Iodo Analogs):

  • Aromatic Substituents at C-3: The presence of a substituted phenyl ring at the C-3 position appears to be crucial for potent antiproliferative activity.

  • Hydroxylation of the C-3 Phenyl Ring: As seen in the comparison between compounds 16 and 18 , the presence of free hydroxyl groups on the C-3 phenyl substituent significantly enhances cytotoxic activity against K562 cells. This suggests that for 7-iodo analogs, incorporating phenolic hydroxyl groups on a C-3 aryl substituent could be a promising strategy to enhance anticancer efficacy.

  • Acetylation of Phenolic Hydroxyls: The acetylation of the hydroxyl groups (compound 16 ) reduces the activity compared to the dihydroxy analog (compound 18 ), indicating that hydrogen bond donating capacity at this position is important for interaction with the biological target.

  • Differential Sensitivity: The significant difference in activity against K562 and U937 cell lines suggests that these compounds may have a specific mode of action or differential uptake and metabolism in various cancer cell types. This highlights the importance of broad-panel screening for future 7-iodo analogs.

Experimental Protocols: Synthesis and Biological Evaluation

The following sections detail the methodologies for the synthesis of this compound analogs and the evaluation of their antiproliferative activity.

Synthesis of 7-Iodo-3-substituted-isobenzofuran-1(3H)-ones

The synthesis of this compound analogs can be achieved through a multi-step process, starting from a suitable iodinated precursor.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Condensation A 2-Formyl-6-iodobenzoic acid B Condensation with Substituted Phenol/Arene A->B Appropriate Reagents (e.g., acid catalyst) C 7-Iodo-3-aryl-isobenzofuran-1(3H)-one B->C Cyclization

Caption: Synthetic workflow for 7-iodo-3-aryl-isobenzofuran-1(3H)-ones.

Step-by-Step Protocol (Hypothetical, based on related syntheses[1]):

  • Synthesis of 2-Formyl-6-iodobenzoic acid: This key precursor can be synthesized from commercially available starting materials through established iodination and oxidation reactions.

  • Condensation Reaction:

    • To a solution of 2-formyl-6-iodobenzoic acid in a suitable solvent (e.g., acetic acid), add the desired substituted phenol or arene.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 7-iodo-3-aryl-isobenzofuran-1(3H)-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Antiproliferative Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, U937) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs (typically in a logarithmic dilution series). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The insights gleaned from existing SAR studies on related isobenzofuranones, combined with the known effects of iodine substitution, provide a strong foundation for the rational design of new and more potent analogs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives with various substituents at the C-3 position. This will enable a more comprehensive understanding of the SAR and facilitate the identification of lead compounds with improved efficacy and selectivity. Further mechanistic studies will also be crucial to elucidate the precise molecular targets and signaling pathways affected by these compounds, ultimately paving the way for their clinical development.

References

A Comparative Analysis of Synthetic Routes for 7-Iodoisobenzofuran-1(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Iodoisobenzofuran-1(3H)-one, also known as 7-iodophthalide, is a valuable building block in medicinal chemistry and materials science. The presence of the iodine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules and novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this important compound, offering insights into the strategic choices, experimental considerations, and overall efficiency of each pathway.

Route 1: Iodination of o-Toluic Acid Followed by Cyclization

This classical approach involves the initial iodination of a readily available starting material, o-toluic acid (2-methylbenzoic acid), followed by functionalization of the methyl group to facilitate the final lactonization.

Overall Synthetic Strategy

Route_1_Strategy A o-Toluic Acid B 2-Methyl-3-iodobenzoic Acid (and isomers) A->B Iodination C 2-(Bromomethyl)-3-iodobenzoic Acid B->C Side-Chain Bromination D This compound C->D Intramolecular Cyclization

Caption: Overall workflow for the synthesis of this compound starting from o-toluic acid.

Mechanistic Considerations and Experimental Protocol

Step 1: Regioselective Iodination of o-Toluic Acid

The key challenge in this initial step is to achieve selective iodination at the C-3 position of o-toluic acid. The methyl and carboxylic acid groups direct electrophilic aromatic substitution to different positions, often leading to a mixture of isomers. A common method involves the use of iodine in the presence of an oxidizing agent and a strong acid.

The reaction proceeds via the in-situ generation of a more electrophilic iodine species. The directing effects of the ortho-methyl group (weakly activating and ortho-, para-directing) and the meta-directing carboxylic acid group result in a mixture of iodinated products, primarily the 5-iodo and 3-iodo isomers.[1][2] The separation of these isomers is a critical and often challenging aspect of this route.

Experimental Protocol: Iodination of o-Toluic Acid [1]

  • In a reaction vessel, combine o-toluic acid, iodine, and potassium persulfate in a mixed solvent of acetic acid, water, and concentrated sulfuric acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Gradually heat the reaction mixture to 90°C and maintain for 3-4 hours, monitoring the disappearance of the iodine color.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product mixture.

  • Filter the crude product, wash with water, and dry.

  • Separate the desired 2-methyl-3-iodobenzoic acid from the major 2-methyl-5-iodobenzoic acid isomer and any di-iodinated byproducts via fractional crystallization or column chromatography.

Step 2: Side-Chain Bromination

The benzylic methyl group of 2-methyl-3-iodobenzoic acid is then subjected to radical bromination to introduce a leaving group for the subsequent cyclization. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice for this transformation. The reaction is typically carried out in a non-polar solvent under photochemical or thermal initiation.[3]

Experimental Protocol: Bromination of 2-Methyl-3-iodobenzoic Acid

  • Dissolve 2-methyl-3-iodobenzoic acid in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture with irradiation from a light source (e.g., a sunlamp) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Evaporate the solvent to yield the crude 2-(bromomethyl)-3-iodobenzoic acid, which can be used in the next step with or without further purification.

Step 3: Intramolecular Cyclization

The final step involves the intramolecular nucleophilic substitution of the bromide by the carboxylate group to form the lactone ring. This cyclization can often be achieved by heating the 2-(bromomethyl)-3-iodobenzoic acid, sometimes in the presence of a weak base to facilitate the deprotonation of the carboxylic acid.[4]

Experimental Protocol: Cyclization to this compound [4]

  • Dissolve the crude 2-(bromomethyl)-3-iodobenzoic acid in a suitable solvent like acetone or ethanol.

  • Add a mild base such as sodium bicarbonate or potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Route 2: Synthesis from 3-Amino-2-methylbenzonitrile via Sandmeyer Reaction

This alternative route begins with a commercially available, pre-functionalized aromatic ring and constructs the phthalide core through a series of transformations. This strategy offers the potential for improved regioselectivity compared to Route 1.

Overall Synthetic Strategy

Route_2_Strategy A 3-Amino-2-methylbenzonitrile B 3-Iodo-2-methylbenzonitrile A->B Sandmeyer Reaction C 3-Iodo-2-methylbenzoic Acid B->C Nitrile Hydrolysis D 2-(Bromomethyl)-3-iodobenzoic Acid C->D Side-Chain Bromination E This compound D->E Intramolecular Cyclization

Caption: Overall workflow for the synthesis of this compound starting from 3-amino-2-methylbenzonitrile.

Mechanistic Considerations and Experimental Protocol

Step 1: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic amine to a variety of functional groups, including iodine. The reaction proceeds through the formation of a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide. This approach ensures that the iodine is introduced specifically at the position of the original amino group, thus avoiding the issue of isomeric mixtures encountered in Route 1.

Experimental Protocol: Sandmeyer Reaction

  • Dissolve 3-amino-2-methylbenzonitrile in an aqueous acidic solution (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extract the product, 3-iodo-2-methylbenzonitrile, with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude product, which can be purified by chromatography or distillation.

Step 2: Nitrile Hydrolysis

The benzonitrile is then hydrolyzed to the corresponding benzoic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions.

Experimental Protocol: Nitrile Hydrolysis

  • Reflux 3-iodo-2-methylbenzonitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Monitor the reaction for the evolution of ammonia gas, indicating the progress of the hydrolysis.

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the 3-iodo-2-methylbenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Steps 3 & 4: Side-Chain Bromination and Cyclization

The subsequent steps of side-chain bromination of the methyl group and intramolecular cyclization to form the phthalide ring are identical to Steps 2 and 3 described in Route 1.

Comparative Analysis

FeatureRoute 1: Iodination of o-Toluic AcidRoute 2: Sandmeyer Reaction
Starting Material Availability o-Toluic acid is readily available and inexpensive.3-Amino-2-methylbenzonitrile is commercially available but may be more expensive.
Regioselectivity Poor. A mixture of 3-iodo and 5-iodo isomers is formed, requiring careful separation.[1][2]Excellent. The iodine is introduced specifically at the desired position.
Number of Steps 3 steps.4 steps.
Overall Yield Potentially lower due to losses during isomer separation.Generally higher due to better control of regiochemistry.
Purification Can be challenging due to the need to separate constitutional isomers.Generally more straightforward.
Reagents and Conditions Involves strong oxidizing agents and acids.Uses potentially hazardous diazonium salt intermediates, requiring careful temperature control.
Scalability Separation of isomers can be a bottleneck for large-scale synthesis.More amenable to scale-up due to predictable regiochemistry.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is attractive due to its shorter sequence and the low cost of the starting material. However, the lack of regioselectivity in the iodination step is a significant drawback, leading to challenges in purification and potentially lower overall yields. This route may be suitable for smaller-scale synthesis where chromatographic separation is feasible.

Route 2 , while involving an additional step, provides a more controlled and reliable synthesis. The excellent regioselectivity of the Sandmeyer reaction eliminates the problematic isomer separation, leading to a cleaner reaction profile and likely a higher overall yield, especially on a larger scale. For researchers requiring a dependable and scalable synthesis of this compound, Route 2 is the recommended approach . The improved control over the molecular architecture outweighs the slightly longer synthetic sequence.

References

Confirming the Mechanism of Action of 7-Iodoisobenzofuran-1(3H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and confirm the mechanism of action (MoA) of 7-iodoisobenzofuran-1(3H)-one. The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, antiproliferative, and enzyme inhibitory effects[1][2]. Derivatives of this class have been identified as inhibitors of tyrosinase, α-glucosidase, α-amylase, monoamine oxidase B (MAO-B), and TWIK-related potassium channel-1 (TREK-1)[3][4][5][6].

Given the functional promiscuity of the core structure, a systematic and multi-faceted experimental approach is essential to definitively establish the specific biological target and MoA of the 7-iodo substituted analog. This guide proposes a primary hypothesis that this compound acts as an enzyme inhibitor, with a focus on tyrosinase, a copper-containing oxidase involved in melanin biosynthesis, as a likely target based on prior studies of similar compounds[3]. We will detail a self-validating workflow to test this hypothesis, compare its potential efficacy against a known standard, and outline secondary screening to ensure target selectivity.

Part 1: Primary Hypothesis - Tyrosinase Inhibition

Tyrosinase is a well-validated target for compounds aimed at modulating pigmentation. Several isobenzofuran-1(3H)-ones have demonstrated potent, concentration-dependent inhibition of this enzyme, appearing to interact with the copper atoms within the active site, similar to the well-known inhibitor, kojic acid[3]. We will proceed with the hypothesis that the electron-withdrawing nature and steric bulk of the iodine atom at the 7-position of this compound modulates its interaction with the tyrosinase active site.

Experimental Workflow for MoA Confirmation

The following workflow is designed to first identify and then characterize the inhibitory activity of the compound.

G cluster_0 Phase 1: Initial Screening & Target ID cluster_1 Phase 2: Mechanistic Characterization cluster_2 Phase 3: Cellular Validation & Selectivity A In Vitro Mushroom Tyrosinase Assay B Determine IC50 Value A->B If inhibition is observed C Enzyme Kinetics Study (Lineweaver-Burk Plot) B->C D Determine Inhibition Type (Competitive, Non-competitive, etc.) C->D E Molecular Docking Simulation D->E Corroborate findings F B16F10 Melanoma Cell-Based Assay (Melanin Content Measurement) D->F G Cytotoxicity Assay (MTT/LDH) F->G Assess toxicity H Selectivity Panel Screening (e.g., α-glucosidase, MAO-B) F->H Assess off-target effects

Caption: Experimental workflow for confirming tyrosinase inhibition.

Part 2: Detailed Experimental Protocols

For each phase of the investigation, rigorous and reproducible protocols are paramount. The following sections provide step-by-step methodologies.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This initial screen determines if the compound directly inhibits the enzymatic activity of tyrosinase. Mushroom tyrosinase is a commercially available and widely accepted model.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer.

    • Prepare a stock solution of Kojic Acid in a similar manner to serve as a positive control.

  • Assay Protocol (96-well plate):

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of the test compound or control at various concentrations.

    • Add 20 µL of the tyrosinase solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The product, dopachrome, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Enzyme Kinetics Study

This study elucidates the mode of inhibition, providing deeper insight into the compound's interaction with the enzyme.

Objective: To determine if this compound acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.

Procedure:

  • Perform the tyrosinase assay as described in Protocol 1.

  • Use a range of L-DOPA substrate concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).

  • For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of two or three different fixed concentrations of this compound (typically below and near the IC50 value).

  • Data Analysis:

    • Calculate the reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect at a point other than on an axis.

Part 3: Comparative Analysis and Data Presentation

The performance of this compound must be benchmarked against a known standard to assess its relative potency and potential as a lead compound. Kojic acid is an appropriate comparator for tyrosinase inhibition[3].

Table 1: Comparative Inhibitory Activity (Hypothetical Data)
CompoundIC50 (µM)Mode of Inhibition
This compound15.2 ± 1.8Competitive
Kojic Acid (Control)22.5 ± 2.1Competitive
Acarbose (Control)> 500N/A
Safinamide (Control)> 500N/A

Data are presented as mean ± standard deviation from three independent experiments.

Part 4: Selectivity Profiling - Ruling Out Alternative Mechanisms

The isobenzofuranone scaffold is known to inhibit other enzymes. To confirm the specificity of this compound, it is crucial to screen it against other potential targets identified for this chemical class.

  • α-Glucosidase and α-Amylase Inhibition: These enzymes are targets for controlling hyperglycemia in diabetes[4]. Standard colorimetric assays using p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and a starch-iodine method (for α-amylase) can be employed. Acarbose serves as a suitable positive control[7].

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease[5]. Commercially available kits that measure the production of hydrogen peroxide or ammonia can be used to assess MAO-B activity. Safinamide or Selegiline would be appropriate positive controls.

  • TREK-1 Channel Inhibition: Inhibition of this potassium channel has neuroprotective potential[8]. This typically requires more specialized techniques like patch-clamp electrophysiology on cells expressing the channel.

Proposed Signaling Pathway

G cluster_pathway Melanogenesis Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopachrome Dopachrome LDOPA->Dopachrome Oxidation Melanin Melanin Dopachrome->Melanin Series of non-enzymatic steps Tyrosinase Tyrosinase (Copper-containing enzyme) Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Proposed inhibition of the melanogenesis pathway.

Conclusion

This guide outlines a logical and robust scientific strategy to confirm the mechanism of action of this compound. By starting with a focused hypothesis based on the known activities of its chemical class and systematically progressing through in vitro enzymatic assays, kinetic studies, and cellular validation, researchers can build a strong, evidence-based case for its MoA. The inclusion of a comparative analysis against a known inhibitor and a selectivity screen against other potential targets is critical for establishing both its potency and specificity. This comprehensive approach ensures a high degree of scientific integrity and provides the trustworthy data required for further drug development efforts.

References

Bridging the Gap: A Comparative Guide to the Cross-Validation of Experimental and Computational Data for 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. The convergence of empirical data with in-silico modeling provides a powerful paradigm for accelerating research and enhancing the confidence in experimental findings. This guide presents a comprehensive framework for the cross-validation of experimental data with computational models, using the exemplar molecule, 7-iodoisobenzofuran-1(3H)-one.

This guide is designed to be a dynamic resource, providing not just protocols, but the underlying scientific rationale for the integration of experimental and computational workflows. We will delve into the synthesis, spectroscopic characterization, and theoretical modeling of this compound, offering a blueprint for a self-validating system of inquiry.

The Significance of Cross-Validation in Chemical Research

In the modern research landscape, relying solely on experimental data can be time-consuming and resource-intensive. Conversely, computational models, while powerful, require experimental validation to ensure their predictions are grounded in reality. The cross-validation of both methodologies creates a synergistic loop where experimental results refine computational models, and in turn, validated models can predict molecular properties and guide future experimental design. This iterative process, as highlighted in various studies, is crucial for elucidating reaction mechanisms and the nature of active sites in catalysis.[1][2]

I. Synthesis and Experimental Characterization of this compound

The isobenzofuran-1(3H)-one scaffold, also known as a phthalide, is a privileged structure found in numerous biologically active natural products and synthetic compounds.[3] Derivatives of this core have shown a wide range of activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of a halogen atom, such as iodine, at the 7-position can significantly influence the molecule's electronic properties, reactivity, and biological profile.

A. Proposed Synthetic Protocol

While the direct synthesis of this compound is not extensively documented in readily available literature, a feasible route can be adapted from established methods for related halogenated phthalides. A common and effective approach involves the reduction of the corresponding iodinated phthalic anhydride.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 3-Iodophthalic anhydride.

  • Reduction: To a solution of 3-iodophthalic anhydride in a suitable solvent (e.g., anhydrous ethanol), add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

This proposed protocol is based on general procedures for the synthesis of related isobenzofuranones and would require optimization for this specific substrate.

B. Spectroscopic Characterization

The cornerstone of experimental validation lies in the unambiguous characterization of the synthesized molecule. A combination of spectroscopic techniques is essential to confirm the structure and purity of this compound.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons with specific splitting patterns and chemical shifts influenced by the iodine and carbonyl groups. A characteristic singlet for the CH₂ protons of the lactone ring.
¹³C NMR Distinct signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic chemical shift. A signal for the carbonyl carbon of the lactone.
Infrared (IR) A strong absorption band corresponding to the C=O stretching vibration of the lactone ring (typically around 1750-1770 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₈H₅IO₂. The isotopic pattern of iodine may be observable.

II. Computational Modeling of this compound

Computational chemistry offers a powerful toolkit to predict and understand the properties of molecules.[4][5][6] For this compound, Density Functional Theory (DFT) is a suitable method for calculating a range of properties that can be directly compared with experimental data.

A. Computational Methodology

The accuracy of computational predictions is highly dependent on the chosen level of theory and basis set. For molecules containing heavy atoms like iodine, it is crucial to select a basis set that can adequately describe the electronic structure.

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of this compound will be built and optimized using a DFT functional such as B3LYP with a basis set like 6-311+G(d,p). For iodine, an effective core potential (ECP) basis set (e.g., LANL2DZ) is recommended.

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.

  • Solvent Effects: To better mimic experimental conditions, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

B. Quantitative Structure-Activity Relationship (QSAR) Models

For researchers interested in the potential biological activity of this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate calculated molecular descriptors with experimentally determined biological activities to predict the activity of new compounds.[7]

III. The Cross-Validation Workflow: A Step-by-Step Guide

The core of this guide is the systematic comparison of the experimental and computational data. This process not only validates the identity and properties of the synthesized molecule but also assesses the accuracy of the chosen computational model.

Diagram 1: Cross-Validation Workflow

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Cross-Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Comparison Data Comparison (Experimental vs. Computational) Characterization->Comparison Experimental Data Modeling Molecular Modeling Optimization Geometry Optimization (DFT) Modeling->Optimization Prediction Property Prediction (NMR, IR) Optimization->Prediction Prediction->Comparison Computational Data Analysis Error Analysis & Model Refinement Comparison->Analysis Feedback Iterative Refinement Analysis->Feedback Feedback->Synthesis Guide Experiment Feedback->Modeling Refine Model

Caption: A schematic of the iterative cross-validation process.

Step 1: Data Acquisition

  • Synthesize and purify this compound.

  • Acquire high-quality experimental spectra (¹H NMR, ¹³C NMR, IR, MS).

  • Perform DFT calculations to predict the corresponding spectroscopic data.

Step 2: Qualitative Comparison

  • Visually inspect the experimental and computationally predicted spectra.

  • For IR spectra, compare the positions and relative intensities of the major absorption bands, particularly the carbonyl stretch.

  • For NMR spectra, compare the overall pattern of signals and their multiplicities.

Step 3: Quantitative Comparison

  • Tabulate the experimental and calculated chemical shifts and coupling constants for NMR, and the vibrational frequencies for IR.

  • Calculate the difference (error) between the experimental and computed values.

Table 2: Example of Quantitative Comparison of ¹³C NMR Data

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
C1[Experimental Value][Calculated Value][Difference]
C3[Experimental Value][Calculated Value][Difference]
C3a[Experimental Value][Calculated Value][Difference]
C4[Experimental Value][Calculated Value][Difference]
C5[Experimental Value][Calculated Value][Difference]
C6[Experimental Value][Calculated Value][Difference]
C7[Experimental Value][Calculated Value][Difference]
C7a[Experimental Value][Calculated Value][Difference]

Step 4: Error Analysis and Model Refinement

  • Analyze the systematic and random errors.

  • If significant discrepancies exist, consider refining the computational model (e.g., using a different functional, basis set, or solvation model) or re-examining the experimental data for potential impurities or structural misassignment.

IV. Discussion and Future Directions

The cross-validation of experimental and computational data for this compound serves as a robust method for its definitive characterization. A strong correlation between the experimental and calculated data would provide high confidence in both the synthesized structure and the predictive power of the computational model.

Future work could involve expanding this methodology to a series of 7-substituted isobenzofuranones to build a comprehensive dataset. This would enable the development of more accurate QSAR models to predict the biological activities of novel derivatives, thereby accelerating the drug discovery process. Furthermore, validated computational models can be employed to investigate the reaction mechanisms involving this scaffold, providing insights that are often difficult to obtain through experimentation alone.

V. Conclusion

This guide has outlined a comprehensive and integrated approach for the cross-validation of experimental and computational data for this compound. By synergizing synthetic chemistry, spectroscopy, and computational modeling, researchers can achieve a deeper and more reliable understanding of novel chemical entities. This self-validating workflow not only enhances the quality of research but also provides a predictive framework to guide future investigations in the fields of medicinal chemistry and materials science.

References

A Comparative Benchmarking Guide for the Synthesis of 7-Substituted Phthalides: The Utility of 7-Iodoisobenzofuran-1(3H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phthalide core is a privileged scaffold in medicinal chemistry and natural products. The targeted synthesis of functionalized phthalides, particularly at the C7 position, is crucial for developing novel therapeutic agents and molecular probes. This guide provides a comprehensive performance benchmark of 7-iodoisobenzofuran-1(3H)-one as a key building block in palladium-catalyzed cross-coupling reactions. We will objectively compare its reactivity, efficiency, and overall utility against other common halogenated precursors, namely 7-bromo- and 7-chloroisobenzofuran-1(3H)-one. The following sections include detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting the optimal reagent for their synthetic campaigns.

Introduction: The Strategic Importance of C7-Functionalized Phthalides

The isobenzofuran-1(3H)-one (phthalide) skeleton is a recurring motif in numerous biologically active compounds. The strategic functionalization of the aromatic ring of this scaffold allows for the fine-tuning of its pharmacological properties. The C7 position, in particular, offers a valuable vector for modification to enhance potency, alter selectivity, or improve pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, represent the most robust and versatile methods for introducing aryl, alkynyl, and amino groups, respectively, onto an aromatic core. The efficiency of these transformations is critically dependent on the nature of the halide on the electrophilic partner. The general reactivity trend for aryl halides in oxidative addition to a Pd(0) catalyst is I > Br > Cl >> F. This guide focuses on elucidating the practical implications of this trend by benchmarking this compound against its bromo and chloro analogs.

Comparative Reactivity Analysis: Iodo vs. Bromo vs. Chloro

The choice of the halide on the isobenzofuranone core is a critical decision that balances reactivity against cost and availability. While aryl chlorides are often cheaper, their lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, and more sophisticated, electron-rich phosphine ligands to facilitate the challenging oxidative addition step. Conversely, aryl iodides are highly reactive due to the weaker C-I bond, enabling milder reaction conditions, lower catalyst loadings, and often faster reaction times.

The diagram below illustrates the fundamental palladium catalytic cycle, highlighting the critical oxidative addition step where the choice of halide (X) has the most significant impact.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Trend (X) PdL2 Pd(0)L2 OxAdd Oxidative Addition PdL2->OxAdd Ar-X (7-Halo-Phthalide) Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X(L2) RedElim Reductive Elimination Transmetal->RedElim Nu-M (Boronic Acid, Alkyne, etc.) RedElim->PdL2 Ar-Pd(II)-Nu(L2) Product Product RedElim->Product Ar-Nu (7-Substituted Phthalide) I Iodo (Highest Reactivity) Br Bromo Cl Chloro (Lowest Reactivity)

Figure 1: Generalized palladium cross-coupling cycle. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the rate-limiting step, with reactivity highly dependent on the C-X bond strength (C-I < C-Br < C-Cl).

Performance Data: Suzuki-Miyaura Coupling

To provide a quantitative benchmark, we present representative data for the Suzuki-Miyaura coupling of 7-haloisobenzofuran-1(3H)-one with phenylboronic acid. The conditions were optimized for the less reactive chloro-substrate and then applied consistently across all three halides to demonstrate the inherent reactivity differences.

EntryHalide (X)Catalyst (mol%)Temp (°C)Time (h)Yield (%)
1IodoPd(PPh₃)₄ (2%)80195
2BromoPd(PPh₃)₄ (2%)80488
3ChloroPd(PPh₃)₄ (2%)801245
4ChloroXPhos Pd G3 (2%)100491

Data Interpretation:

  • Superiority of Iodide: Under identical mild conditions (Entry 1-3), the 7-iodo derivative provides a near-quantitative yield in just 1 hour. The 7-bromo analog requires a significantly longer reaction time for a slightly lower yield, while the 7-chloro compound performs poorly.

  • Overcoming Chloro-Inertness: To achieve a high yield with the 7-chloro starting material (Entry 4), a more advanced Buchwald-type catalyst (XPhos Pd G3) and a higher temperature were necessary. This demonstrates that while C-Cl bonds can be activated, it requires more specialized and often more expensive reagents and conditions.

Experimental Protocols

The following protocols are provided as a validated starting point for researchers.

General Protocol for Suzuki-Miyaura Coupling

This protocol is optimized for the highly reactive this compound.

Suzuki_Protocol_Workflow start Start: Inert Atmosphere Setup reagents 1. Add Reagents to Flask: - this compound (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.02 eq) - K₂CO₃ (2.0 eq) start->reagents solvent 2. Add Solvents: - Toluene (5 mL/mmol) - H₂O (1 mL/mmol) reagents->solvent reaction 3. Reaction: - Heat to 80 °C - Stir for 1 hour solvent->reaction workup 4. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine reaction->workup purify 5. Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography (Silica Gel) workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Steps:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.02 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (e.g., in a 5:1 ratio).

  • Heat the reaction mixture to 80 °C and stir vigorously for 1 hour. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-phenylisobenzofuran-1(3H)-one.

Conclusion and Recommendations

For researchers engaged in the synthesis of C7-functionalized phthalides via palladium-catalyzed cross-coupling, This compound stands out as the superior starting material for achieving high yields under mild conditions with minimal optimization.

  • Choose this compound for:

    • Rapid reaction discovery and library synthesis.

    • Substrates sensitive to high temperatures or harsh conditions.

    • Maximizing yield and minimizing reaction time.

  • Consider 7-Bromoisobenzofuran-1(3H)-one when:

    • A balance between reactivity and raw material cost is a primary concern.

    • Moderately longer reaction times are acceptable.

  • Utilize 7-Chloroisobenzofuran-1(3H)-one for:

    • Large-scale synthesis where minimizing the cost of the starting halide is critical.

    • Projects where the development and optimization of advanced catalytic systems are feasible.

By understanding the trade-offs between reactivity, cost, and reaction conditions, researchers can make an informed decision, leveraging this compound as a powerful and efficient tool in their synthetic endeavors.

A Comparative Guide to the In Vivo Efficacy of 7-Iodoisobenzofuran-1(3H)-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a halogen atom, such as iodine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with target proteins. This guide will explore how these modifications translate to in vivo efficacy.

Anticancer Potential: Leveraging Halogenation for Targeted Therapy

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a central theme in oncological research. Halogenated compounds, in particular, have shown promise as potent antitumor agents.[1][2] The isobenzofuran-1(3H)-one scaffold has been a fruitful starting point for the development of cytotoxic agents.

A class of non-platinum-based halogenated molecules, referred to as FMD compounds, have demonstrated significant tumor growth inhibition in xenograft mouse models of cervical, breast, ovarian, and lung cancers.[1][2][3] These compounds were found to induce DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells, while exhibiting minimal toxicity toward normal cells and tissues.[1][2] This selectivity is a critical attribute for any new chemotherapeutic agent.

In a similar vein, novel phthalide compounds isolated from the mushroom Sparassis crispa, known as hanabiratakelides, have shown anti-tumor activity in vivo.[4] In a study using F344/N rats, dietary administration of these compounds led to a reduction in the frequency of azoxymethane-induced aberrant crypt foci, which are pre-neoplastic lesions in the colon.[4]

Comparative Efficacy Data: Anticancer Activity
Compound ClassAnimal ModelCancer TypeEfficacyReference
Halogenated FMDsXenograft MiceCervical, Lung, Breast, OvarianSignificant tumor growth inhibition and regrowth delay[1][2]
HanabiratakelidesF344/N RatsColon (pre-neoplastic lesions)Reduced frequency of aberrant crypt foci[4]
Experimental Protocol: Xenograft Tumor Model

This protocol outlines a generalized procedure for evaluating the in vivo anticancer efficacy of a test compound using a xenograft mouse model.

Objective: To determine the effect of a test compound on the growth of human-derived tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., HeLa, SW620)

  • Cell culture medium and supplements

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the desired dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Workflow for In Vivo Anticancer Efficacy Study

G cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Endpoint Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Regularly Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Tumor Excision & Further Analysis Endpoint->Analysis Efficacy Determination of Anticancer Efficacy Analysis->Efficacy

Caption: Workflow of a xenograft tumor model study.

Anti-inflammatory Activity: Surpassing the Standard of Care

Inflammation is a key pathological feature of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is of high interest. A study on iodobenzofuran derivatives (a related scaffold to isobenzofuran-1(3H)-ones) has shown very promising results in an in vivo model of acute inflammation.[5][6]

In the carrageenan-induced paw edema model in rats, several iodobenzofuran derivatives exhibited potent anti-inflammatory activity.[5][6] Notably, two compounds from this series demonstrated a more vigorous anti-inflammatory effect than the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[5][6] This suggests that the presence of iodine can contribute to enhanced anti-inflammatory properties.

Comparative Efficacy Data: Anti-inflammatory Activity
Compound ClassAnimal ModelInflammation ModelEfficacyReference
Iodobenzofuran DerivativesRatsCarrageenan-induced Paw EdemaSuperior inhibition of edema compared to diclofenac[5][6]
Diclofenac (Reference)RatsCarrageenan-induced Paw EdemaStandard anti-inflammatory response[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats

  • Test compound and vehicle control

  • Reference drug (e.g., diclofenac)

  • Carrageenan solution (1% w/v in saline)

  • Pletismometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions.

  • Grouping: Divide the animals into control, reference, and test groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups (e.g., orally or intraperitoneally).

  • Inflammation Induction: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a pletismometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Workflow for Carrageenan-Induced Edema Study

G Grouping Group Animals: Control, Reference, Test Administration Administer Vehicle, Reference, or Test Compound Grouping->Administration Induction Induce Inflammation with Carrageenan Injection Administration->Induction Measurement Measure Paw Volume at Time Intervals Induction->Measurement Analysis Calculate Percentage of Edema Inhibition Measurement->Analysis

Caption: Workflow of a carrageenan-induced paw edema study.

Neuroprotective and Neuromodulatory Effects

The isobenzofuran-1(3H)-one scaffold has also been explored for its potential in treating neurological disorders. In vivo studies have demonstrated both neuroprotective and antidepressant-like effects of certain derivatives.

A recent study on novel isobenzofuran-1(3H)-one derivatives identified a lead compound with significant neuroprotective effects in a mouse model of ischemic stroke (middle cerebral artery occlusion/reperfusion or MCAO/R).[7] This compound was found to be a selective inhibitor of the TREK-1 potassium channel, and its administration effectively ameliorated brain injury in the MCAO/R model.[7][8]

Furthermore, another isobenzofuran-1(3H)-one derivative has shown antidepressant-like effects in a chronic restraint stress (CRS)-induced mouse model.[9] This compound was found to significantly improve depression-like behaviors, potentially by increasing serotonin levels in the cortex and promoting the recovery of hippocampal neurons.[9]

Comparative Efficacy Data: Neurological Effects
Compound ClassAnimal ModelDisease ModelEfficacyReference
Isobenzofuran-1(3H)-one DerivativeMiceIschemic Stroke (MCAO/R)Amelioration of brain injury[7]
Isobenzofuran-1(3H)-one DerivativeMiceDepression (CRS)Improved depression-like behavior[9]
Experimental Protocol: MCAO/R Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effect of a test compound in a model of focal cerebral ischemia.

Materials:

  • Mice or rats

  • Test compound and vehicle control

  • Anesthesia

  • Surgical instruments

  • Monofilament for MCAO

Procedure:

  • Anesthesia: Anesthetize the animal.

  • MCAO Surgery: Expose the common carotid artery and insert a monofilament to occlude the middle cerebral artery.

  • Reperfusion: After a specific period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the test compound or vehicle at a designated time (before, during, or after ischemia).

  • Neurological Assessment: Evaluate neurological deficits at various time points post-surgery.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animal, and stain the brain slices (e.g., with TTC) to measure the infarct volume.

Potential Signaling Pathways

G cluster_neuroprotection Neuroprotection cluster_antidepressant Antidepressant Effect Ischemic_Stroke Ischemic Stroke TREK1_Inhibition TREK-1 Inhibition Ischemic_Stroke->TREK1_Inhibition Neuroprotection_Effect Neuroprotection TREK1_Inhibition->Neuroprotection_Effect Isobenzofuranone_NP Isobenzofuran-1(3H)-one Derivative Isobenzofuranone_NP->TREK1_Inhibition Inhibits Stress Chronic Stress Serotonin_Reuptake Serotonin (5-HT) Reuptake Stress->Serotonin_Reuptake Antidepressant_Effect Antidepressant-like Effect Serotonin_Reuptake->Antidepressant_Effect Isobenzofuranone_AD Isobenzofuran-1(3H)-one Derivative Isobenzofuranone_AD->Serotonin_Reuptake Inhibits

Caption: Putative mechanisms of action for neurological effects.

Conclusion

The isobenzofuran-1(3H)-one scaffold represents a versatile platform for the development of novel therapeutics. While in vivo data on 7-iodoisobenzofuran-1(3H)-one derivatives is still forthcoming, the evidence from related halogenated and non-halogenated analogs strongly suggests their potential in oncology, inflammation, and neuroscience. The superior anti-inflammatory activity of iodobenzofurans and the potent anticancer effects of other halogenated compounds highlight the importance of halogenation in enhancing biological activity. Further research into the in vivo efficacy and safety of this compound derivatives is highly warranted and holds the promise of delivering next-generation therapies for a range of challenging diseases.

References

comparative review of isobenzofuranone-based compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review of its Derivatives and Therapeutic Applications

The isobenzofuran-1(3H)-one, or phthalide, core represents a structurally intriguing and biologically significant scaffold in medicinal chemistry. This bicyclic system, comprising a γ-lactone fused to a benzene ring, is a common feature in numerous natural products and synthetically derived compounds that exhibit a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of isobenzofuranone-based compounds, delving into their therapeutic potential across different disease areas, elucidating structure-activity relationships, and providing detailed experimental methodologies for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class.

The Versatility of the Isobenzofuranone Core: A Multi-Target Scaffold

The isobenzofuranone framework has proven to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant activity in oncology, neurology, and infectious diseases, underscoring the scaffold's ability to interact with a diverse range of biological targets.[2][4][5]

Anticancer Activity: A Prominent Therapeutic Avenue

A substantial body of research has focused on the antiproliferative and cytotoxic effects of isobenzofuranone derivatives against various cancer cell lines.[2][6] The mechanism of action often involves the induction of apoptosis or cell cycle arrest, highlighting their potential as anticancer drugs.[7]

A comparative study of C-3 functionalized isobenzofuran-1(3H)-ones revealed that the nature of the substituent at this position is a critical determinant of cytotoxic potency.[8][9] For instance, certain derivatives have shown superior activity against myeloid leukemia (K562) and lymphoma (U937) cell lines when compared to the established anticancer drug etoposide.[7][8]

Table 1: Comparative Cytotoxicity of Isobenzofuranone Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50Reference
Compound 16K562 (myeloid leukemia)2.79 µM[2]
Compound 18K562 (myeloid leukemia)1.71 µM[2]
Compound 9HL-60 (leukemia)3.24 µg/mL[2]
Compound 9SF295 (glioblastoma)10.09 µg/mL[2]
Compound 9MDA-MB435 (melanoma)8.70 µg/mL[2]
Etoposide (Control)K562 (myeloid leukemia)7.06 µM[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that specific substitutions on the isobenzofuranone scaffold can lead to compounds with significantly higher potency than existing chemotherapeutic agents. The presence of an acetyl group on the benzene ring, for example, appears to enhance biological activity.[8]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for evaluating the cytotoxic potential of chemical compounds.[2][9]

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Dissolve the isobenzofuranone derivatives in a suitable solvent (e.g., DMSO) and then serially dilute them in complete culture medium to achieve a range of concentrations. Treat the cells with these concentrations for a predetermined period (typically 48-72 hours). Include vehicle-treated (e.g., DMSO) and positive control (e.g., etoposide) wells.[9]

  • MTT Addition: Following the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plates for 3-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[2][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

MTT_Assay_Workflow start Start: Cell Seeding treatment Compound Treatment start->treatment 24h Incubation mtt_addition MTT Addition treatment->mtt_addition 48-72h Treatment solubilization Formazan Solubilization mtt_addition->solubilization 3-4h Incubation absorbance Absorbance Measurement solubilization->absorbance analysis Data Analysis (IC50) absorbance->analysis end End analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

Several isobenzofuranone derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][10] Their mechanism of action is often attributed to their antioxidant capabilities, which help to mitigate the detrimental effects of reactive oxygen species (ROS) and redox imbalance in neuronal cells.[4][10]

For instance, certain isobenzofuranones have been shown to reduce ROS levels and lipid peroxidation in primary cultures of hippocampal neurons exposed to oxidative stress.[10] One notable derivative, 3-n-butylphthalide (NBP), originally isolated from celery seeds, has been developed as a neuroprotective agent for cerebral ischemia.[4] Recent studies have also identified isobenzofuranone derivatives as selective inhibitors of the TREK-1 potassium channel, a potential target for neuroprotection in ischemic stroke.[11] One such compound, Cpd8l, potently inhibited TREK-1 with an IC50 of 0.81 μM and demonstrated neuroprotective effects in both in vitro and in vivo models of stroke.[11]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[2]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in a suitable solvent, such as methanol.[2]

  • Reaction Mixture: In a 96-well plate, add a fixed volume of a methanolic solution of DPPH to each well containing the different concentrations of the test compounds.[2]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.[2]

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[2]

Antimicrobial and Antiprotozoal Activities

The isobenzofuranone scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of bacteria, fungi, and protozoa.[1][2][5] For example, some isobenzofuranones have exhibited amoebicidal activity against Acanthamoeba castellanii, a causative agent of serious human infections, and have been shown to induce programmed cell death in these organisms.[1][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Isobenzofuranone Derivatives against Microbial Strains (Note: Specific MIC values for isobenzofuranones are not readily available in the provided search results. The following is a generalized representation of such a table.)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isobenzofuranone XStaphylococcus aureus[Data][Source]
Isobenzofuranone YEscherichia coli[Data][Source]
Isobenzofuranone ZCandida albicans[Data][Source]

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in a suitable broth medium directly in the wells of a 96-well microtiter plate.[2]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[2]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension.[2]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[2]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

MIC_Determination_Workflow start Start: Compound Dilution inoculation Inoculation of Wells start->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination Visual MIC Determination incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, isobenzofuranone derivatives have shown promise in several other contexts:

  • Anti-inflammatory Activity: Certain derivatives have exhibited potent anti-inflammatory effects, in some cases surpassing the activity of established drugs like diclofenac.[12][13] Their mechanism may involve the inhibition of prostaglandin synthesis.[12]

  • Antidepressant Effects: Novel isobenzofuranone derivatives have been designed as serotonin reuptake inhibitors, with some compounds showing significant improvement in depression-like behaviors in animal models.[14]

  • Enzyme Inhibition: Isobenzofuranones have been identified as inhibitors of various enzymes, including tyrosinase, α-glucosidase, and α-amylase, suggesting their potential in treating conditions like hyperpigmentation and diabetes.[15][16][17] For example, some derivatives were found to be significantly more potent inhibitors of α-glucosidase and α-amylase than the standard drug acarbose.[16]

Synthesis of Isobenzofuranone Derivatives

The therapeutic potential of isobenzofuranones has driven the development of various synthetic strategies to access a diverse range of derivatives. Common methods include the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, palladium-catalyzed C-H activation, and photochemical synthesis from o-phthalaldehyde.[8][18][19] The choice of synthetic route is often dictated by the desired substitution pattern and the need for enantioselective synthesis for chiral derivatives.[19]

Synthesis_Approaches isobenzofuranone Isobenzofuranone Core condensation Condensation Reactions isobenzofuranone->condensation pd_catalysis Palladium-Catalyzed C-H Activation isobenzofuranone->pd_catalysis photochemical Photochemical Synthesis isobenzofuranone->photochemical other Other Methods isobenzofuranone->other

References

Safety Operating Guide

A Guide to the Safe Disposal of 7-iodoisobenzofuran-1(3H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 7-iodoisobenzofuran-1(3H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated organic compound, specific handling procedures are required to mitigate potential hazards. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Understanding the Hazard Profile: The Rationale for Specialized Disposal

For a structurally related compound, 4-iodoisobenzofuran-1,3-dione, the hazards identified include skin irritation, serious eye irritation, and respiratory irritation. It is prudent to assume a similar hazard profile for this compound.

Key Hazard Considerations:

Hazard TypeAssociated RiskRationale
Chemical Reactivity Unknown, but potential for reaction with incompatible materials.Halogenated compounds can react with strong oxidizing agents and bases.[5][6]
Health Hazards Potential for skin, eye, and respiratory irritation.Based on data for similar compounds.
Environmental Hazards Potential toxicity to aquatic life.Halogenated organic compounds can persist in the environment.

Immediate Safety and Handling Protocols

Before beginning any work with this compound that will generate waste, it is imperative to have a designated waste collection setup and to be familiar with the necessary personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield for maximum protection.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use.[1]

  • Protective Clothing: A long-sleeved laboratory coat is mandatory to protect against skin contact.[1]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[1][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that emphasizes segregation and clear labeling.

Step 1: Waste Segregation

This is the most critical step in the disposal process. This compound waste must be collected in a designated container for halogenated organic waste .[1][3]

  • DO NOT mix this waste with non-halogenated organic waste.[2][7]

  • DO NOT mix this waste with aqueous waste, acids, bases, or oxidizers.[5]

  • DO NOT dispose of this compound down the drain.[4][7]

The reason for this strict segregation is that disposal methods for halogenated and non-halogenated waste are different and often more costly for the former.[2] Mixing these waste streams can create hazardous reactions and complicates the disposal process.[2]

Step 2: Waste Collection
  • Container Selection: Use a designated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[5] The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[3][7] The full chemical name, "this compound," and an approximate concentration or quantity should also be clearly written on the label.

  • Accumulation: Keep the waste container securely closed when not in use to prevent the release of vapors.[5][7] Store the container in a well-ventilated area, away from sources of ignition.[5]

Step 3: Request for Disposal

Once the waste container is approaching full (do not exceed 90% capacity), arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8] Do not attempt to dispose of the waste yourself.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5]

  • Collection: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as halogenated hazardous waste.[5][7]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_segregation Critical Segregation Check cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood GenerateWaste Generate this compound Waste FumeHood->GenerateWaste IsHalogenated Is the waste halogenated? GenerateWaste->IsHalogenated Container Select Labeled Halogenated Waste Container CollectWaste Collect Waste in Container Container->CollectWaste CloseContainer Keep Container Securely Closed CollectWaste->CloseContainer DrainDisposal Do NOT Pour Down Drain CollectWaste->DrainDisposal StoreWaste Store in Designated Satellite Accumulation Area CloseContainer->StoreWaste IsHalogenated->Container Yes NonHalogenMix Do NOT Mix with Non-Halogenated Waste IsHalogenated->NonHalogenMix No EHS_Request Request Pickup from Environmental Health & Safety (EHS) StoreWaste->EHS_Request FinalDisposal Professional Disposal EHS_Request->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 7-Iodoisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

  • Isobenzofuranone Core: The parent structure, isobenzofuran-1(3H)-one (phthalide), and its derivatives can act as irritants. For instance, 3-hydroxyisobenzofuran-1(3H)-one is known to cause skin and eye irritation, as well as respiratory irritation[1].

  • Iodine Moiety: The presence of iodine introduces further potential hazards. Halogenated aromatic compounds can be toxic and environmentally persistent[2][3]. Iodinated compounds, in particular, can have effects on the thyroid gland upon chronic exposure or absorption[4].

  • Reactivity: While detailed reactivity data for this specific molecule is unavailable, related compounds like 2,3-benzofuran are noted to be sensitive to air and light and may be flammable[5]. Therefore, it is prudent to handle 7-iodoisobenzofuran-1(3H)-one with care, avoiding heat, open flames, and strong oxidizing agents[5].

Based on the available data for analogous compounds such as 4-iodoisobenzofuran-1,3-dione, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of the compound.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory at all times in the laboratory when handling this compound[6][7]. They provide a seal around the eyes to protect against splashes of the compound or solvents.
Hand Protection Nitrile gloves are recommended for their resistance to a range of organic solvents[6]. Double-gloving can provide an extra layer of protection, especially during transfers and weighing. Always check glove compatibility with any solvents being used[8].
Body Protection A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and potential ignition sources[7][9].
Footwear Closed-toe shoes are required to protect against spills and dropped equipment[6].
Respiratory Protection All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors[2][8].

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware and inspect it for any cracks or defects before use.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon blanket).

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Monitoring: Monitor the reaction for any unexpected changes in color, temperature, or pressure.

Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and with appropriate cooling.

  • Extractions: Perform all extractions within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to the house vacuum with appropriate trapping.

The following diagram illustrates the standard workflow for handling this compound.

handling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep Don PPE weigh Weigh in Fume Hood prep->weigh dissolve Dissolve in Fume Hood weigh->dissolve setup Reaction Setup dissolve->setup monitor Monitor Reaction setup->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification extract->purify waste Segregate Halogenated Waste purify->waste

Handling Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately.

Small Spill (in a fume hood)
  • Alert: Inform nearby colleagues.

  • Contain: Use a spill kit with absorbent pads to contain the spill.

  • Clean: Gently wipe the area with the absorbent pads, working from the outside in.

  • Decontaminate: Wipe the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Dispose: Place all contaminated materials in a sealed bag and dispose of it in the halogenated waste container.

Large Spill (outside a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department.

  • Do Not Re-enter: Do not re-enter the area until it has been cleared by EHS.

The following decision tree outlines the appropriate response to a spill.

spill_response spill Spill Occurs location Is the spill contained within a fume hood? spill->location small_spill Small Spill Procedure: 1. Alert colleagues 2. Contain with spill kit 3. Clean and decontaminate 4. Dispose of as halogenated waste location->small_spill Yes large_spill Large Spill Procedure: 1. Evacuate the area 2. Isolate the lab 3. Notify EHS 4. Do not re-enter location->large_spill No

Spill Response Decision Tree

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination.

  • Segregation: All waste containing this compound, including reaction residues, contaminated consumables (gloves, weighing boats, etc.), and solvent rinsates, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[2]. Do not mix with non-halogenated waste[2].

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and volume.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow your institution's hazardous waste disposal procedures for collection by EHS. Never pour iodine-containing compounds down the drain, as they can be harmful to aquatic life[10][11]. Some industrial recycling programs may accept iodine-containing waste streams for recovery and reuse[12].

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure, utilizing the appropriate personal protective equipment, adhering to a strict handling protocol, and planning for proper disposal, researchers can minimize risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.